molecular formula C9H7NO2 B7809907 5-Isoxazolol, 3-phenyl- CAS No. 23253-51-2

5-Isoxazolol, 3-phenyl-

Cat. No.: B7809907
CAS No.: 23253-51-2
M. Wt: 161.16 g/mol
InChI Key: JJZNCUHIYJBAMS-UHFFFAOYSA-N
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Description

5-Isoxazolol, 3-phenyl- is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isoxazolol, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isoxazolol, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JJZNCUHIYJBAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name N-PHENYLMALEISOIMIDE
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DSSTOX Substance ID

DTXSID40901168, DTXSID80945940
Record name 3-Phenyl-1,2-oxazol-5(2H)-one
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Record name 3-Phenyl-1,2-oxazol-5-ol
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Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7713-79-3, 23253-51-2
Record name N-PHENYLMALEISOIMIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Phenylmaleisoimide
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Record name 3-Phenyl-1,2-oxazol-5(2H)-one
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Record name 3-Phenyl-1,2-oxazol-5-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenyl-5-Isoxazolone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of biological activities, making it a cornerstone in the development of novel therapeutics.[1] From established drugs like the anti-inflammatory agent valdecoxib to novel compounds with anticancer and antimicrobial properties, the isoxazole motif continues to be a fertile ground for drug discovery.[1] This guide focuses on a fundamental member of this class, 3-phenyl-5-isoxazolone, providing a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications for researchers and drug development professionals.

Chemical Identity of 3-Phenyl-5-Isoxazolone

3-Phenyl-5-isoxazolone is a heterocyclic organic compound that can exist in tautomeric forms. For clarity and consistency, this guide will primarily focus on the isoxazolone tautomer, which is the most commonly referenced form in chemical literature and databases.

IdentifierValueSource
CAS Number 1076-59-1[2]
IUPAC Name 3-phenyl-4H-1,2-oxazol-5-one[3]
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Canonical SMILES C1C(=NOC1=O)C2=CC=CC=C2[3]
InChI Key IHKNLPPRTQQACK-UHFFFAOYSA-N[3]
Appearance Light beige to pink crystalline solid[4]
Melting Point 151-154 °C[5]

Synthesis and Characterization: A Validated Protocol

The synthesis of 3-phenyl-5-isoxazolone is most effectively achieved through the condensation reaction of a β-ketoester with hydroxylamine. This method is reliable and provides a good yield of the target compound.

Rationale for Synthetic Approach

The chosen synthetic route, the reaction of ethyl benzoylacetoacetate with hydroxylamine hydrochloride, is a classic and well-established method for the formation of the isoxazolone ring. The mechanism involves the initial formation of an oxime from the ketone functionality of the β-ketoester, followed by an intramolecular cyclization with the ester group to form the stable five-membered heterocyclic ring. Acetic acid serves as a suitable solvent and proton source to facilitate the reaction.

Detailed Experimental Protocol

Reaction Scheme:

G reagent1 Ethyl benzoylacetoacetate plus + reagent1->plus reagent2 Hydroxylamine hydrochloride arrow Acetic Acid, 100°C reagent2->arrow product 3-Phenyl-5-isoxazolone plus->reagent2 arrow->product

Caption: Synthesis of 3-Phenyl-5-isoxazolone.

Materials:

  • Ethyl benzoylacetoacetate

  • Hydroxylamine hydrochloride

  • Glacial acetic acid

  • Ethyl alcohol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 154 g (0.8 mol) of ethyl benzoylacetoacetate in 1 L of glacial acetic acid.

  • To the stirred solution, add 55.7 g (0.8 mol) of hydroxylamine hydrochloride.

  • Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for 5 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • To the resulting residue, add ethyl alcohol to induce the precipitation of the product.

  • Collect the colorless crystals by filtration.

  • Wash the collected crystals with cold ethyl alcohol to remove any remaining impurities.

  • Dry the purified 3-phenyl-5-isoxazolone crystals.

Characterization Workflow

A self-validating characterization process is essential to confirm the identity and purity of the synthesized 3-phenyl-5-isoxazolone. This involves a combination of spectroscopic and physical methods.

G start Synthesized Product mp Melting Point Analysis start->mp ftir FT-IR Spectroscopy start->ftir nmr ¹H and ¹³C NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms final Confirmed Structure and Purity mp->final ftir->final nmr->final ms->final

Caption: Characterization workflow for 3-phenyl-5-isoxazolone.

  • Melting Point Analysis: A sharp melting point range of 151-154°C indicates a high degree of purity.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O group (around 1700-1750 cm⁻¹), the C=N bond (around 1600-1650 cm⁻¹), and the aromatic C-H bonds of the phenyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the protons of the phenyl group (typically in the range of 7.0-8.0 ppm) and the methylene protons of the isoxazolone ring.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the isoxazolone ring, and the carbons of the phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 3-phenyl-5-isoxazolone (161.16 g/mol ).

Biological Activity and Therapeutic Potential: An Emerging Landscape

While direct and extensive biological studies on 3-phenyl-5-isoxazolone are limited, the broader isoxazole class exhibits a remarkable range of pharmacological activities. This suggests that 3-phenyl-5-isoxazolone could serve as a valuable starting point or scaffold for the development of new therapeutic agents.

Inferred Potential Based on Analog Studies
  • Antineoplastic Activity: A study on novel 3-(3-phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinone derivatives demonstrated in vitro antineoplastic activity against human lymphoma and leukemia cell lines.[6] This suggests that the 3-phenyl-isoxazole moiety can be incorporated into larger molecules to impart anticancer properties.

  • Anti-inflammatory Effects: A closely related analog, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, has been shown to decrease the release of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated macrophages.[7] It also inhibited the production of COX-2 and the nuclear translocation of NF-κB, key players in the inflammatory cascade.[7]

  • Enzyme Inhibition: Phenylisoxazole-based compounds have been designed and synthesized as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[8] One derivative showed potent anti-proliferative activity on prostate cancer cells with no significant toxicity to normal cells.[8]

  • Chitin Synthesis Inhibition: Derivatives of 3-phenyl-isoxazol-5-ol have been investigated as potent inhibitors of chitin synthesis in insects, highlighting their potential as insecticides.[9]

These examples underscore the therapeutic promise of the 3-phenyl-isoxazole scaffold and provide a strong rationale for further investigation into the specific biological activities of 3-phenyl-5-isoxazolone.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical compound.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-phenyl-5-isoxazolone is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[3]

  • Eye Irritant (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Ingestion: Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Storage and Disposal
  • Storage: Store 3-phenyl-5-isoxazolone in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion and Future Directions

3-Phenyl-5-isoxazolone is a foundational heterocyclic compound with a straightforward synthesis and well-defined chemical properties. While its own biological profile is yet to be fully elucidated, the extensive and diverse activities of its analogs highlight its significant potential as a scaffold for drug discovery. Future research should focus on screening 3-phenyl-5-isoxazolone against a variety of biological targets to uncover its intrinsic pharmacological activities. Furthermore, its versatile structure provides an excellent starting point for the design and synthesis of new libraries of isoxazole derivatives with enhanced potency and selectivity for a range of therapeutic applications, from oncology to inflammatory diseases.

References

Spectroscopic C-H-N-O Analysis of 3-Phenyl-5-isoxazolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenyl-5-isoxazolol (and its tautomer, 3-phenyl-5-isoxazolone) is a heterocyclic organic compound with significant interest in medicinal chemistry and drug development due to the versatile bioactivity of the isoxazole scaffold. Precise structural elucidation and characterization are paramount for understanding its chemical behavior and potential as a pharmacological agent. This technical guide provides an in-depth analysis of the spectroscopic data of 3-phenyl-5-isoxazolol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by established principles and comparative analysis with related structures, to offer a comprehensive understanding for researchers, scientists, and professionals in drug development.

Tautomerism: A Key Consideration

It is crucial to recognize that 3-phenyl-5-isoxazolol exists in a tautomeric equilibrium with 3-phenyl-5-isoxazolone. This equilibrium can be influenced by the solvent and the physical state of the compound. The presence of both tautomers can be reflected in the spectroscopic data, and this guide will address the signatures of each form where applicable.

Caption: Tautomeric equilibrium between 3-phenyl-5-isoxazolol and 3-phenyl-5-isoxazolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectral data for 3-phenyl-5-isoxazolone.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Experimental Protocol: A sample of 3-phenyl-5-isoxazolone is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40-7.60Multiplet3Hm,p-H of Phenyl ring
~7.75-7.85Multiplet2Ho-H of Phenyl ring
~3.80Singlet2HCH₂ (methylene protons of isoxazolone ring)

Interpretation and Causality:

  • Aromatic Protons (δ 7.40-7.85): The signals in the aromatic region are characteristic of a monosubstituted benzene ring. The protons ortho to the isoxazole ring are typically deshielded due to the electron-withdrawing nature of the ring and resonate at a higher chemical shift compared to the meta and para protons. The multiplet nature of these signals arises from spin-spin coupling between the aromatic protons.

  • Methylene Protons (δ ~3.80): The singlet at approximately 3.80 ppm is assigned to the methylene protons (CH₂) of the isoxazolone ring in the keto form.[1] The singlet multiplicity indicates that there are no adjacent protons to couple with. The chemical shift is influenced by the adjacent carbonyl group and the C=N bond. In the enol form, this signal would be absent and a signal for the C4-H proton would appear, likely as a singlet at a different chemical shift.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary:

Chemical Shift (δ) ppmAssignment
~170-175C=O (C5 of isoxazolone ring)
~155-160C=N (C3 of isoxazolone ring)
~130-132ipso-C of Phenyl ring
~129-130o,m-C of Phenyl ring
~126-128p-C of Phenyl ring
~35-40CH₂ (C4 of isoxazolone ring)

Interpretation and Causality:

  • Carbonyl Carbon (δ ~170-175): The signal in this downfield region is characteristic of a carbonyl carbon, confirming the presence of the keto tautomer.[1]

  • Iminyl Carbon (δ ~155-160): This signal corresponds to the C3 carbon of the isoxazole ring, which is part of the C=N double bond.

  • Aromatic Carbons (δ ~126-132): The signals in this range are assigned to the carbons of the phenyl ring. The exact chemical shifts can be influenced by the substitution pattern.

  • Methylene Carbon (δ ~35-40): This upfield signal is attributed to the methylene carbon (C4) of the isoxazolone ring, consistent with an sp³-hybridized carbon.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1750-1720StrongC=O stretch (carbonyl of isoxazolone ring)
~1610-1580Medium-StrongC=N stretch (isoxazole ring)
~1500-1400MediumC=C stretch (aromatic ring)
~1400-1300MediumN-O stretch

Interpretation and Causality:

  • Aromatic C-H Stretch (~3100-3000 cm⁻¹): The absorptions in this region are characteristic of the C-H stretching vibrations of the phenyl group.

  • Carbonyl Stretch (~1750-1720 cm⁻¹): A strong absorption band in this region is a definitive indicator of the carbonyl group (C=O) in the isoxazolone tautomer. The exact position can be influenced by ring strain and conjugation.

  • C=N Stretch (~1610-1580 cm⁻¹): This absorption corresponds to the stretching vibration of the carbon-nitrogen double bond within the isoxazole ring.[2]

  • Aromatic C=C Stretch (~1500-1400 cm⁻¹): These bands arise from the skeletal vibrations of the benzene ring.

  • N-O Stretch (~1400-1300 cm⁻¹): The stretching vibration of the N-O bond in the isoxazole ring typically appears in this region.[2]

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation sample 3-Phenyl-5-isoxazolol nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy (FTIR) sample->ir ms Mass Spectrometry (e.g., GC-MS) sample->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data Mass-to-Charge Ratios Fragmentation Pattern ms->ms_data structure Verified Structure of 3-Phenyl-5-isoxazolol nmr_data->structure ir_data->structure ms_data->structure

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions.

Data Summary:

m/zRelative IntensityAssignment
161High[M]⁺ (Molecular ion)
133Medium[M - CO]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
103High[C₆H₅CN]⁺ (Benzonitrile radical cation)
77High[C₆H₅]⁺ (Phenyl cation)

Interpretation and Causality:

  • Molecular Ion ([M]⁺, m/z 161): The peak at m/z 161 corresponds to the molecular weight of 3-phenyl-5-isoxazolone (C₉H₇NO₂), confirming its elemental composition.[3]

  • Loss of Carbon Monoxide ([M - CO]⁺, m/z 133): A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule, leading to the formation of an ion at m/z 133.

  • Benzoyl Cation ([C₆H₅CO]⁺, m/z 105): This intense peak is a characteristic fragment for compounds containing a benzoyl moiety and is formed by cleavage of the isoxazole ring.

  • Benzonitrile Radical Cation ([C₆H₅CN]⁺, m/z 103): Another significant fragmentation pathway involves rearrangement and cleavage to form the stable benzonitrile radical cation.[3]

  • Phenyl Cation ([C₆H₅]⁺, m/z 77): The peak at m/z 77 is a very common fragment in the mass spectra of aromatic compounds, corresponding to the phenyl cation.

fragmentation_pathway M [M]⁺ m/z 161 frag1 [M - CO]⁺ m/z 133 M->frag1 - CO frag2 [C₆H₅CO]⁺ m/z 105 M->frag2 Ring Cleavage frag3 [C₆H₅CN]⁺ m/z 103 M->frag3 Rearrangement frag4 [C₆H₅]⁺ m/z 77 frag2->frag4 - CO

Caption: A simplified proposed fragmentation pathway for 3-phenyl-5-isoxazolone in mass spectrometry.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and self-validating characterization of 3-phenyl-5-isoxazolol. The presence of the keto tautomer, 3-phenyl-5-isoxazolone, is strongly supported by the carbonyl signal in both ¹³C NMR and IR spectra, as well as the characteristic fragmentation patterns in mass spectrometry. This guide has detailed the key spectral features and their interpretation, offering a foundational understanding for researchers working with this important heterocyclic compound. The provided methodologies and data interpretations serve as a reliable reference for quality control, structural confirmation, and further investigation into the chemical and biological properties of 3-phenyl-5-isoxazolol.

References

Tautomerism of 3-phenyl-5-isoxazolol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 3-Phenyl-5-Isoxazolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-5-isoxazolol, a heterocyclic compound, stands as a molecule of significant interest in medicinal chemistry, largely due to its structural relationship with pharmacologically active pyrazolones. A critical, yet often complex, aspect of its chemical nature is its prototropic tautomerism. This phenomenon dictates that the molecule can exist as a dynamic equilibrium of structural isomers, which differ in the location of a proton and a double bond. The predominant tautomeric form can profoundly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capability. Consequently, this has direct implications for its pharmacokinetic profile and pharmacodynamic interactions. This technical guide provides a comprehensive exploration of the tautomeric landscape of 3-phenyl-5-isoxazolol, detailing the principal tautomers, the energetic factors governing their relative stability, and the key environmental influences that shift the equilibrium. We present an in-depth analysis of the state-of-the-art experimental and computational methodologies employed to characterize and quantify these tautomeric forms, complete with actionable protocols. Finally, the guide synthesizes this fundamental chemical knowledge into a practical perspective for drug development, discussing the critical impact of tautomerism on receptor binding, ADME properties, and the rational design of isoxazolol-based therapeutic agents.

The Tautomeric Landscape of 3-Phenyl-5-Isoxazolol

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1][2] This process typically involves the migration of a proton. For 3-phenyl-5-isoxazolol, three primary prototropic tautomers are of principal consideration: the CH-form (a ketone), the OH-form (an enol), and the NH-form (an imine). The equilibrium between these forms is a delicate balance of thermodynamic stabilities, influenced by both intramolecular and extrinsic factors.

  • 4H-form (CH-Keto): Often referred to as the keto form, this tautomer features a methylene group (CH₂) at the C4 position of the isoxazolone ring.

  • OH-form (Enol): This tautomer is characterized by a hydroxyl group at the C5 position, resulting in an aromatic isoxazole ring. This is the form often depicted by its common name, 3-phenyl-5-isoxazolol.

  • NH-form: In this form, the proton resides on the ring nitrogen atom, creating an imine-like structure.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic hierarchy of these tautomers.[3][4] These computational analyses consistently indicate that the CH-keto form represents the global energy minimum , making it the most stable and, typically, the most abundant tautomer in the gas phase and in various solvents.[3][5]

Tautomers cluster_CH CH-Keto Form (Most Stable) cluster_OH OH-Enol Form cluster_NH NH-Form CH 4H-Isoxazolone OH 5-Hydroxyisoxazole CH->OH H⁺ shift NH Imino Form CH->NH H⁺ shift OH->NH H⁺ shift DFT_Workflow cluster_workflow DFT Workflow for Tautomer Analysis Input Input Structures (CH, OH, NH Tautomers) GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) Input->GeomOpt Freq Frequency Calculation (Confirm Minima) GeomOpt->Freq Verify no imaginary freqs Energy Single-Point Energy (Higher Basis Set) Freq->Energy Solvation Solvation Model (e.g., PCM) Energy->Solvation Apply solvent effect Output Relative Energies & Thermodynamic Data Solvation->Output

References

An In-depth Technical Guide on the Biological Activity of 3-Phenylisoxazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 3-phenylisoxazol-5-ol scaffold and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the multifaceted biological activities of this privileged heterocyclic motif, exploring its therapeutic potential across various disease areas. The narrative emphasizes the causality behind experimental designs and the validation of protocols, grounding all claims in authoritative scientific literature.

Section 1: The 3-Phenylisoxazol-5-ol Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its journey began in the late 19th century, with Ludwig Claisen's pioneering work in 1888 laying the foundation for understanding its aromatic character.[2] This scaffold is not merely a synthetic curiosity; it is a key pharmacophore present in numerous biologically active compounds and commercially successful drugs, including the antibiotic oxacillin and the anti-inflammatory drug valdecoxib.[2]

The 3-phenylisoxazol-5-ol variant and its derivatives have attracted significant research interest due to their synthetic tractability and the diverse biological activities they exhibit. The stability of the isoxazole ring allows for extensive derivatization, creating large libraries of compounds for biological screening.[2][3] At the same time, the inherent weakness of the nitrogen-oxygen bond allows for facile ring-cleavage under specific conditions, making it a versatile synthetic intermediate.[1][3] This unique combination of stability and reactivity makes the 3-phenylisoxazol-5-ol core a privileged structure for the development of novel therapeutic agents.

Section 2: Multifaceted Biological Profile: A Deep Dive into Therapeutic Applications

Derivatives of the 3-phenylisoxazol-5-ol scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme-inhibiting properties.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort. Isoxazole derivatives have emerged as a promising class of compounds in this domain.[4][5]

Mechanism of Action: The anticancer effects of phenylisoxazole derivatives are mediated through several mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: HDACs are crucial enzymes in epigenetic regulation, and their dysregulation is linked to the development of cancers like prostate cancer. A series of 3-phenylisoxazole derivatives have been designed and synthesized as potent HDAC1 inhibitors.[6][7][8] Molecular docking studies suggest these compounds fit well within the active pocket of HDAC1.[7][8] The representative compound 17 from one study showed a strong inhibitory effect on HDAC1 and potent anti-proliferative activity against prostate cancer PC3 cells, with no significant toxicity against normal prostate cells.[7][8]

  • Induction of Apoptosis: Structurally related isoxazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] While direct evidence for 3-phenylisoxazol-5-ol is emerging, related compounds induce both early and late apoptosis in leukemia cells, suggesting the involvement of the caspase cascade.[2]

  • DNA Intercalation: Some isoxazole derivatives can insert themselves between DNA base pairs, particularly in AT-rich regions of the minor groove.[2] This interaction can disrupt DNA replication and transcription, ultimately leading to cancer cell death.[2]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of representative 3-phenylisoxazole derivatives against prostate cancer cells highlights their potential.

Compound IDTarget Cell LineIC50 (µM)Normal Cell LineCytotoxicity to Normal CellsReference
10 PC3 (Prostate Cancer)9.18WPMY-1No evident toxicity[7][8]
17 PC3 (Prostate Cancer)5.82WPMY-1No evident toxicity[7][8]

Logical Pathway: HDAC Inhibition

The following diagram illustrates the proposed mechanism of action for 3-phenylisoxazole-based HDAC inhibitors.

HDAC_Inhibition cluster_drug Drug Action cluster_cellular Cellular Effect Drug 3-Phenylisoxazole Derivative (e.g., Cmpd 17) HDAC1 HDAC1 Enzyme Drug->HDAC1 Binds to Active Site Histones Histone Proteins HDAC1->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Gene Tumor Suppressor Gene Expression Acetylation->Gene Promotes Apoptosis Apoptosis & Cell Cycle Arrest Gene->Apoptosis Induces

Caption: Mechanism of 3-phenylisoxazole derivatives as HDAC1 inhibitors.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of many diseases. Isoxazole derivatives have shown potent anti-inflammatory properties in various preclinical models.[9][10][11]

Mechanism of Action:

  • Suppression of Pro-inflammatory Cytokines: A study on new isoxazole derivatives found they could suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-induced whole blood cell cultures.[9]

  • Inhibition of Inflammatory Edema: In vivo models, such as the carrageenan-induced footpad edema model in mice, are standard for evaluating anti-inflammatory drugs. The isoxazole derivative MZO-2 demonstrated a potent inhibitory effect on this type of inflammation.[9] Several other synthesized isoxazoles also showed significant activity in this model compared to the standard drug Diclofenac sodium.[10][11]

  • Inhibition of Caspase Expression: The compound MZO-2 was also found to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting a mechanism that could ameliorate inflammatory processes.[9]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

This assay is a gold standard for screening acute anti-inflammatory activity.

Paw_Edema_Workflow Start Start Grouping Animal Grouping (Control, Standard, Test) Start->Grouping Admin Administer Test Compound (e.g., Isoxazole derivative) or Vehicle/Standard Grouping->Admin Induce Inject Carrageenan into Paw Subplantar Region Admin->Induce Measure Measure Paw Volume at Time Intervals (e.g., 0, 1, 2, 3, 4 hr) Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate End End Calculate->End

Caption: Workflow for evaluating anti-inflammatory activity in vivo.

Antimicrobial Spectrum

The rise of multidrug-resistant microorganisms necessitates the discovery of new antimicrobial agents.[12] The isoxazole scaffold is a promising starting point for developing such compounds, exhibiting a broad range of activities.[3][13][14]

Observed Activities:

  • Antibacterial: Isoxazole derivatives have been tested against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5][12] Some derivatives show selective activity, primarily against Gram-positive strains.[12]

  • Antifungal: Antifungal properties have also been observed, with activity against pathogenic fungi like Candida albicans.[3][12]

  • Structure-Activity Relationship: The antimicrobial potency is highly dependent on the substituents attached to the isoxazole ring. For instance, the introduction of a thiophene moiety has been shown to increase antimicrobial activity.[3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound TypeTarget MicroorganismMIC (µg/mL)Reference
Isoxazole Derivative 14f C. albicansNot specified, but "significant activity"[13]
Isoxazole Derivative 15e, 15f C. albicansNot specified, but "significant activity"[13]
Isoxazole Derivative PUB9 S. aureus>1000x lower than other derivatives[3]
Benzoxazole DerivativesB. subtilis (Gram-positive)Varies, some active[12]
Benzoxazole DerivativesC. albicansVaries, almost half are active[12]
Enzyme Inhibition

Beyond broad cellular effects, 3-phenylisoxazol-5-ol derivatives have been engineered as specific inhibitors of key metabolic enzymes.

Chitin Synthesis Inhibition: Chitin is a crucial structural component in insects and fungi but is absent in vertebrates, making its synthesis pathway an attractive target for selective pesticides and antifungals. A detailed structure-activity relationship (SAR) study was conducted on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives.[15] The study revealed that small halogen (F, Cl) and small, linear alkyl groups (CH₃, C₂H₅) at the para-position of the phenyl ring resulted in the most potent inhibition of chitin synthesis.[15] Conversely, bulky groups like tertiary-butyl or strong electron-withdrawing groups like nitro (NO₂) led to a significant loss of activity, suggesting steric and electronic constraints within the enzyme's active site.[15]

Quantitative Data: SAR of Chitin Synthesis Inhibitors

Compound IDSubstituent (R) at para-positionIC50 (µM)
1H0.13
2F0.08
3Cl0.07
4Br0.09
6CH₃0.06
7C₂H₅0.07
11t-C₄H₉>10
12OCH₃0.22
14NO₂>10
15CF₃>10
(Data extracted from a study on Chilo suppressalis)[15]

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine metabolism, and its overactivity leads to hyperuricemia and gout. A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and found to be potent inhibitors of xanthine oxidase, with activity in the micromolar to submicromolar range.[16] A molecular modeling study provided insights into the binding mode, paving the way for the structure-guided design of new non-purine inhibitors for gout treatment.[16]

Section 3: From Bench to Clinic: Methodological Considerations

The translation of these findings requires robust and reproducible experimental protocols. This section details methodologies for the synthesis and biological evaluation of 3-phenylisoxazol-5-ol derivatives.

General Synthesis Protocol for Isoxazoles

The synthesis of isoxazoles often proceeds via the cyclization of chalcones, which are α,β-unsaturated ketones.[10]

Step-by-Step Methodology:

  • Chalcone Synthesis: Equimolar amounts of an appropriate substituted aromatic acetophenone and a substituted aromatic benzaldehyde are dissolved in ethanol.

  • An aqueous solution of sodium hydroxide is added slowly, and the mixture is stirred for 12 hours. The formation of the chalcone product is typically indicated by the mixture becoming cloudy.[10]

  • Cyclization to Isoxazole: The unstable chalcone intermediate is not isolated. Hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) are added to the reaction mixture in 25 mL of ethanol.[10]

  • The mixture is refluxed for 6 hours.

  • The solvent is removed under reduced pressure.

  • The concentrated mixture is poured into ice water to precipitate the crude isoxazole product.

  • The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like acetone to yield the purified 3,5-disubstituted isoxazole.[10]

Key In Vitro Biological Assays

Protocol 1: In Vitro Chitin Synthesis Inhibition Assay [15] Causality: This assay directly measures the biochemical effect of the compounds on the target pathway in a relevant biological system (insect integument), providing a clear measure of potency (IC50).

  • Tissue Preparation: Isolate the integument (skin) from the rice stem borer, Chilo suppressalis.

  • Incubation: Culture the isolated integuments in a medium containing a radiolabeled chitin precursor (e.g., ¹⁴C-N-acetylglucosamine). Add the test compounds (3-phenylisoxazol-5-ol analogs) at various concentrations.

  • Termination and Washing: After incubation, stop the reaction by adding 2% KOH. Wash the integuments sequentially with 6% trichloroacetic acid (TCA) and water to remove any unincorporated radioactivity.

  • Quantification: Determine the amount of radiolabeled chitin incorporated into the integument using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits chitin synthesis by 50%).[15]

Protocol 2: MTT Anti-proliferative Assay [7] Causality: This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cells by measuring metabolic activity, which correlates with cell viability. Comparing results against a normal cell line provides an initial measure of selectivity and potential therapeutic index.

  • Cell Seeding: Seed cancer cells (e.g., PC3) and normal cells (e.g., WPMY-1) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 3-phenylisoxazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Section 4: Future Horizons and Concluding Remarks

The 3-phenylisoxazol-5-ol scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The extensive body of research highlights their potential to be developed into novel therapeutics for cancer, inflammatory disorders, and infectious diseases.

The structure-activity relationship studies, particularly for chitin synthesis and HDAC inhibition, provide a clear roadmap for future optimization. The next steps in research should focus on:

  • Lead Optimization: Fine-tuning the substituents on the phenyl and isoxazole rings to enhance potency and selectivity for specific biological targets.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo applications.

  • Toxicity Studies: Conducting comprehensive in vivo toxicity studies to establish the safety profile of the most promising candidates.[7]

  • Mechanism Elucidation: Further investigating the precise molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.

References

An In-depth Technical Guide to the Derivatives of 3-Phenyl-5-Isoxazolol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the derivatives of 3-phenyl-5-isoxazolol, a core heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies for derivatization, the rationale behind experimental choices, and the diverse pharmacological activities exhibited by these compounds, with a focus on their applications in drug discovery and development.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in pharmaceutical sciences.[1][2][3] Its unique electronic and structural characteristics, including its aromatic nature and the labile N-O bond, make it a versatile template for designing novel therapeutic agents.[2] The incorporation of the isoxazole moiety can enhance physicochemical properties and lead to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][4][5]

Derivatives of 3-phenyl-5-isoxazolol (Molecular Formula: C₉H₇NO₂) form a particularly important class of isoxazoles.[6] The presence of the phenyl group at the 3-position offers a key site for modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will explore the synthesis of these derivatives and their burgeoning potential in targeting various disease pathologies.

Synthetic Pathways to 3-Phenyl-5-Isoxazolol Derivatives

The synthesis of isoxazole derivatives is a well-established field, with several robust methods available.[3] A primary and highly effective strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For creating 3-phenyl-5-substituted isoxazoles, the key intermediate is benzonitrile oxide, generated in situ from benzaldoxime.

Another prevalent method involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydroxylamine hydrochloride.[7] This approach is particularly valuable as chalcones themselves are readily synthesized via Claisen-Schmidt condensation, offering a straightforward route to a diverse library of isoxazole derivatives.[3]

General Workflow for Chalcone-Based Isoxazole Synthesis

The conversion of chalcones to isoxazolines and subsequently to isoxazoles is a cornerstone of isoxazole chemistry. The workflow is logical and allows for considerable variation in the final product based on the initial reactants.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Ring Formation A Substituted Benzaldehyde C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->C B Substituted Acetophenone B->C D α,β-Unsaturated Ketone (Chalcone Derivative) C->D Formation of enolate followed by condensation F Cyclization Reaction (e.g., in Acetic Acid) D->F Reactant E Hydroxylamine Hydrochloride (NH2OH·HCl) E->F G 3,5-Disubstituted Isoxazole Derivative F->G Nucleophilic attack followed by dehydration

Caption: General workflow for synthesizing 3,5-disubstituted isoxazoles from chalcones.

Key Derivatives and Their Biological Activities

The strategic modification of the 3-phenyl-5-isoxazolol core has yielded derivatives with significant therapeutic potential. Substitutions on the phenyl ring at the 3-position and various functional groups at the 5-position drastically influence the biological activity.

Anticancer Agents

Isoxazole derivatives have emerged as potent anticancer agents, targeting various cancer cell lines.[2][8]

  • Colon Cancer: A study investigating N-phenyl-5-carboxamidyl isoxazoles identified N-(4-chlorophenyl)-5-carboxamidyl isoxazole (Compound 3) as a highly active agent against colon 38 and CT-26 mouse colon tumor cells, with an IC₅₀ of 2.5 µg/mL for both.[9] Mechanistic studies revealed that this compound significantly down-regulates the phosphorylation of STAT3, a key protein in cancer cell signaling, suggesting its therapeutic action involves the inhibition of the JAK3/STAT3 pathway.[9] The cell death induced by this derivative was found to be mediated through necrosis rather than apoptosis.[9]

  • Breast Cancer: In a study on 3,5-disubstituted isoxazoles tested against the MDA-MB 231 breast cancer cell line, a derivative with a biphenyl group at the 3-position and an o,p-dichlorophenyl group at the 5-position (compound 1d) showed a notable GI₅₀ value of 46.3 µg/mL.[10] The presence of electron-withdrawing groups appeared to contribute to its activity.[10]

  • Liver and Breast Cancer: A series of novel isoxazole-piperazine hybrids demonstrated potent cytotoxic activities against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines.[11] Specifically, compounds with an allyloxy-phenyl substitution at the 5-position showed IC₅₀ values in the low micromolar range (0.3–3.7 µM).[11] Further investigation showed these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest through the activation of the p53 protein.[11]

Table 1: Anticancer Activity of Selected 3-Phenyl-5-Isoxazolol Derivatives

Compound Structure/NameCancer Cell LineActivity MetricValueReference
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon 38, CT-26IC₅₀2.5 µg/mL[9]
3-biphenyl-5-(2,4-dichlorophenyl) isoxazoleMDA-MB 231GI₅₀46.3 µg/mL[10]
5-(4-(Allyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7, Mahlavu, MCF-7IC₅₀0.3 - 3.7 µM[11]
Antioxidant and Enzyme Inhibitory Activities

Many isoxazole derivatives have been reported to possess significant antioxidant properties.[4] One study synthesized a series of novel isoxazole compounds and evaluated their antioxidant capacity using CUPRAC and DPPH methods.[4] Additionally, isoxazole-based chalcones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting their potential application in cosmetics and for treating hyperpigmentation disorders.[4]

Experimental Protocols: A Self-Validating System

The trustworthiness of synthetic chemistry lies in reproducible, well-described protocols. Below are detailed methodologies for the synthesis and characterization of key 3-phenyl-5-isoxazolol derivatives, designed to be self-validating through clear steps and expected outcomes.

Protocol: Synthesis of 5-Methyl-3-phenyl-N-(substituted phenyl)isoxazole-4-carboxamide (2a-f)

This protocol describes the synthesis of a series of carboxamide derivatives, which have shown promise as anticancer agents.[12] The core principle is the coupling of a carboxylic acid-functionalized isoxazole with various aniline derivatives.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: Dissolve 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) in 20 mL of dichloromethane (DCM).[12]

  • Addition of Coupling Agents: To the solution, add dimethylaminopyridine (DMAP; 0.6 mmol) and N'-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC; 3.3 mmol).[12] The choice of EDC/DMAP is critical; EDC is a zero-length crosslinker that activates the carboxyl group, while DMAP acts as a catalyst to facilitate the formation of the reactive intermediate.

  • Reaction Incubation: Stir the mixture under an argon inert atmosphere at room temperature for 30 minutes. The inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

  • Addition of Aniline: Add the respective substituted aniline derivative (3.2 mmol) to the reaction mixture.[12]

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC). This allows for real-time assessment of reactant consumption and product formation, ensuring the reaction goes to completion.

  • Purification: Upon completion, purify the product using column chromatography. The specific solvent system (e.g., n-hexane:ethyl acetate or DCM:ethyl acetate) will depend on the polarity of the synthesized derivative.[12]

Characterization: The final products should be characterized to confirm their structure and purity.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight. For example, for 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (2b), the expected [M+H]⁺ is 347.0995.[12]

  • Infrared Spectroscopy (FTIR): To identify key functional groups. A characteristic peak for the amide carbonyl (C=O) stretch should be observed around 1650-1680 cm⁻¹.[12]

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the proton environment of the molecule. For example, the amide proton (NH) typically appears as a singlet at δ 10.5-10.8 ppm in DMSO-d₆.[12]

Protocol: Synthesis of 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives

This protocol details a multi-step synthesis to create a fused-ring system combining isoxazole and oxazole rings.[13][14][15]

G A Glycine + Acetic Anhydride B N-acetyl glycine A->B Amide formation D 5-(4-benzylidene-2-methyloxazole-5-one) B->D Erlenmeyer synthesis C Substituted Benzaldehyde + Sodium Sulphate, Acetic Anhydride C->D F 3-(4-substituted phenyl)-5-methyloxazolo [5,4-c]isoxazole D->F Cyclization E Hydroxylamine Hydrochloride E->F

Caption: Synthetic workflow for fused oxazolo-isoxazole derivatives.

Step-by-Step Methodology:

  • Synthesis of N-acetyl glycine: React glycine with acetic anhydride to convert the amino group into an amide.[13][14][15] This protects the amine and provides the necessary precursor structure.

  • Synthesis of Oxazolone Intermediate: React the N-acetyl glycine with a substituted benzaldehyde in the presence of sodium sulphate and acetic anhydride to synthesize 5-(4-benzylidene-2-methyloxazole-5-one) derivatives.[13][14][15] This is a variation of the Erlenmeyer-Plöchl azlactone synthesis.

  • Formation of the Fused Isoxazole Ring: Convert the oxazolone intermediates into the final 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole derivatives by reacting them with hydroxylamine hydrochloride.[13][14][15] This step involves the formation of the isoxazole ring via cyclization.

Characterization:

  • Synthesized compounds are typically identified by infrared spectroscopy, ¹H NMR spectroscopy, and melting point analysis.[13][14][15]

  • Computational analysis using Density Functional Theory (DFT) can also be employed to calculate electronic properties like HOMO-LUMO energy gaps, which correlate with the compound's stability and reactivity.[13][14][15]

Conclusion and Future Directions

The derivatives of 3-phenyl-5-isoxazolol represent a rich and promising area of research for drug development professionals. The synthetic versatility of the isoxazole core allows for the creation of large, diverse chemical libraries. As demonstrated, these derivatives exhibit potent and varied biological activities, particularly in oncology. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. Advanced techniques, such as ultrasound-assisted synthesis, can offer greener and more efficient routes to these valuable molecules.[16] The continued exploration of this chemical space is poised to deliver the next generation of targeted therapeutics.

References

Potential Therapeutic Targets of 3-Phenyl-5-Isoxazolol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. This technical guide focuses on the potential therapeutic applications of a specific, yet under-explored, member of this family: 3-phenyl-5-isoxazolol. While direct extensive research on this exact molecule is emerging, a wealth of data from structurally related isoxazole analogues provides a strong rationale for investigating its potential to modulate key pathological pathways. This document synthesizes current knowledge, proposing primary therapeutic targets and providing detailed experimental frameworks for their validation. We will delve into the potential of 3-phenyl-5-isoxazolol in the realms of neuroscience, oncology, and inflammatory diseases, offering researchers, scientists, and drug development professionals a comprehensive roadmap for future investigations.

Introduction: The Isoxazole Scaffold in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts unique physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological macromolecules.[1] Consequently, the isoxazole ring is a cornerstone in the design of numerous clinically approved drugs and investigational agents. The versatility of the isoxazole core allows for substitutions at multiple positions, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This guide will focus on the therapeutic potential of 3-phenyl-5-isoxazolol, a compound poised for exploration based on the established activities of its chemical cousins.

Neuromodulatory Potential: Targeting Excitatory and Inhibitory Neurotransmission

The delicate balance between excitatory and inhibitory signaling in the central nervous system (CNS) is fundamental to proper brain function. Its disruption is implicated in a host of neurological and psychiatric disorders. Isoxazole derivatives have been prominently featured as modulators of key neurotransmitter receptors, namely the γ-aminobutyric acid (GABA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

GABAA Receptors: A Target for Anxiolytic and Anticonvulsant Activity

GABA is the primary inhibitory neurotransmitter in the CNS, and its effects are largely mediated by the ionotropic GABAA receptors. These ligand-gated chloride channels are established targets for a wide range of therapeutics, including benzodiazepines and barbiturates.

Several studies have demonstrated that 3-isoxazolol derivatives can act as competitive antagonists at the GABAA receptor.[2][3] These compounds are thought to mimic the carboxylic acid function of GABA, allowing them to bind to the GABA binding site on the receptor complex without inducing the conformational change that opens the chloride channel.[4] By blocking the action of GABA, these antagonists can induce excitatory effects. While antagonism itself can be pro-convulsant, the 3-isoxazolol scaffold provides a template for developing partial agonists or allosteric modulators with therapeutic potential for conditions characterized by excessive neuronal inhibition. Conversely, some isoxazolol analogues have been investigated for their agonist activity, highlighting the scaffold's tunability.[5]

To assess the interaction of 3-phenyl-5-isoxazolol with GABAA receptors, a multi-tiered experimental approach is recommended.

Diagram 1: Experimental Workflow for GABAA Receptor Target Validation

GABAA_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Binding_Assay Radioligand Binding Assay (e.g., [3H]muscimol or [3H]flunitrazepam) Electrophysiology Whole-Cell Patch Clamp (Cultured Neurons or Xenopus Oocytes) Binding_Assay->Electrophysiology Determine affinity (Ki) Behavioral_Models Animal Models of Anxiety (e.g., Elevated Plus Maze) Electrophysiology->Behavioral_Models Assess functional effect (agonist/antagonist) Anticonvulsant_Models Seizure Models (e.g., PTZ-induced) Behavioral_Models->Anticonvulsant_Models Evaluate therapeutic potential

Caption: A stepwise approach to characterizing the interaction of 3-phenyl-5-isoxazolol with GABAA receptors.

Protocol 1: Radioligand Binding Assay for GABAA Receptors

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).

  • Incubation: In a 96-well plate, incubate the prepared membranes with a specific radioligand for the GABAA receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of 3-phenyl-5-isoxazolol.[6][7]

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of 3-phenyl-5-isoxazolol and subsequently calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

AMPA Receptors: A Target for Neuroprotection and Cognitive Enhancement

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the CNS.[8] Their overactivation is implicated in excitotoxic neuronal death associated with stroke and neurodegenerative diseases, making AMPA receptor antagonists potential neuroprotective agents.[9][10]

Structurally related isoxazole-containing compounds have been identified as antagonists of AMPA receptors.[11] These molecules likely compete with glutamate for binding to the ligand-binding domain of the AMPA receptor subunits, thereby preventing channel opening and subsequent cation influx.[12] The specific subunit composition of the tetrameric AMPA receptor can influence the potency and selectivity of antagonists, offering an avenue for developing subtype-selective modulators.

Diagram 2: Workflow for Assessing AMPA Receptor Antagonism

AMPA_Workflow cluster_0 Functional Assays cluster_1 Neuroprotection Models Electrophysiology Whole-Cell Patch Clamp (HEK293 cells expressing AMPA subunits or cultured neurons) Calcium_Imaging Calcium Imaging (e.g., Fura-2 AM) Electrophysiology->Calcium_Imaging Confirm inhibition of ion flux Excitotoxicity_Assay In Vitro Excitotoxicity Assay (e.g., Glutamate or NMDA-induced) Calcium_Imaging->Excitotoxicity_Assay Assess cytoprotective effect Stroke_Model In Vivo Stroke Model (e.g., MCAO) Excitotoxicity_Assay->Stroke_Model Evaluate therapeutic efficacy

Caption: A workflow for the functional and neuroprotective evaluation of 3-phenyl-5-isoxazolol as an AMPA receptor antagonist.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptors

  • Cell Culture: Use primary cultured neurons or a heterologous expression system (e.g., HEK293 cells) transfected with cDNAs encoding specific AMPA receptor subunits (e.g., GluA1/GluA2).[13]

  • Recording: Obtain whole-cell voltage-clamp recordings from the cells. Hold the membrane potential at -60 mV.

  • Drug Application: Apply a known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.

  • Antagonist Co-application: Co-apply the agonist with varying concentrations of 3-phenyl-5-isoxazolol and measure the reduction in the agonist-evoked current.

  • Data Analysis: Construct a concentration-response curve to determine the IC50 value of 3-phenyl-5-isoxazolol.

Anticancer Potential: Targeting Aberrant Signaling Pathways

The isoxazole moiety is present in several compounds with demonstrated anticancer activity.[14][15][16] These agents often exert their effects by targeting key signaling pathways that are dysregulated in cancer, such as the STAT3 pathway.

STAT3: A Hub for Tumor Proliferation and Survival

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[17] Activated (phosphorylated) STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, making it a prime target for cancer therapy.[18]

Certain N-phenyl-5-carboxamidyl isoxazoles have been shown to inhibit the phosphorylation of STAT3.[9] While the precise mechanism of action for 3-phenyl-5-isoxazolol is yet to be determined, it may directly or indirectly inhibit the upstream kinases (e.g., JAKs) responsible for STAT3 activation or interfere with STAT3 dimerization.[17]

Diagram 3: Workflow for Validating STAT3 as a Target

STAT3_Workflow cluster_0 Cell-Based Assays cluster_1 Anticancer Activity Western_Blot Western Blot for p-STAT3 Reporter_Assay STAT3-Luciferase Reporter Assay Western_Blot->Reporter_Assay Confirm inhibition of phosphorylation Cell_Viability Cell Viability Assay (e.g., MTT, SRB) Reporter_Assay->Cell_Viability Assess downstream functional effects Xenograft_Model In Vivo Tumor Xenograft Model Cell_Viability->Xenograft_Model Evaluate in vivo efficacy

Caption: An experimental pipeline to assess the potential of 3-phenyl-5-isoxazolol as a STAT3 inhibitor for cancer therapy.

Protocol 3: Western Blot for Phosphorylated STAT3

  • Cell Culture and Treatment: Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) and treat with varying concentrations of 3-phenyl-5-isoxazolol for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705). Subsequently, strip the membrane and re-probe with an antibody for total STAT3 as a loading control.[2][19][20]

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Anti-inflammatory Potential: Modulating Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and certain cancers. The isoxazole scaffold has been incorporated into compounds with potent anti-inflammatory properties.[21][22][23][24]

NF-κB and MAPK Pathways: Central Regulators of Inflammation

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical mediators of the inflammatory response.[21] They regulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of enzymes like COX-2.

Derivatives of 4,5-dihydroisoxazole have been shown to decrease the production of TNF-α and IL-6, inhibit COX-2 expression, and prevent the nuclear translocation of NF-κB.[21] It is plausible that 3-phenyl-5-isoxazolol could exert similar anti-inflammatory effects by targeting one or more components of these key signaling cascades.

Diagram 4: Workflow for Evaluating Anti-inflammatory Effects

Inflammation_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Cytokine_Assay Cytokine Release Assay (ELISA) (e.g., LPS-stimulated macrophages) Reporter_Assay NF-κB Luciferase Reporter Assay Cytokine_Assay->Reporter_Assay Measure inhibition of pro-inflammatory mediators Inflammation_Model Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) Reporter_Assay->Inflammation_Model Confirm inhibition of key signaling pathway

Caption: A workflow for characterizing the anti-inflammatory properties of 3-phenyl-5-isoxazolol.

Protocol 4: NF-κB Reporter Gene Assay

  • Cell Line: Utilize a stable cell line (e.g., HEK293 or RAW264.7 macrophages) expressing a luciferase reporter gene under the control of an NF-κB response element.[1][25]

  • Treatment: Pre-treat the cells with varying concentrations of 3-phenyl-5-isoxazolol for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity by 3-phenyl-5-isoxazolol compared to the stimulated control.

Summary of Quantitative Data

The following table summarizes key quantitative data for various isoxazole derivatives acting on the potential targets discussed. This data provides a benchmark for evaluating the activity of 3-phenyl-5-isoxazolol.

Compound ClassTargetAssayKey FindingsReference
4-Aryl-3-isoxazolol derivativesGABAA ReceptorRadioligand BindingKi values in the nanomolar range.[2]
4,5-Disubstituted 3-isoxazololsInsect GABA ReceptorTwo-electrode voltage clampIC50 values in the low micromolar range.[26]
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon Cancer CellsCytotoxicity AssayIC50 of 2.5 µg/mL.[9]
3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugatesCancer Cell LinesCytotoxicity AssayGI50 values in the sub-micromolar to low micromolar range.[16]
3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazoleMacrophagesCytokine Release AssayDose-dependent decrease in TNF-α and IL-6.[21]

Conclusion and Future Directions

The structural motif of 3-phenyl-5-isoxazolol holds significant promise for the development of novel therapeutics. Based on the extensive research on related isoxazole derivatives, the primary putative targets for this compound include GABAA receptors, AMPA receptors, the STAT3 signaling pathway, and key inflammatory cascades involving NF-κB and MAPKs. The experimental protocols and workflows detailed in this guide provide a robust framework for systematically evaluating the interaction of 3-phenyl-5-isoxazolol with these targets. Future research should focus on the synthesis and in-depth pharmacological characterization of this molecule, followed by lead optimization to enhance potency, selectivity, and drug-like properties. Such efforts could pave the way for the development of new and effective treatments for a range of debilitating diseases.

References

In silico prediction of 5-Isoxazolol, 3-phenyl- properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of 5-Isoxazolol, 3-phenyl- Properties

Executive Summary

The imperative to accelerate drug discovery pipelines while mitigating late-stage attrition has positioned in silico predictive modeling as a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical framework for the computational evaluation of 5-Isoxazolol, 3-phenyl-, a heterocyclic compound belonging to a class known for its diverse biological activities.[1][2] We will dissect the process of predicting its fundamental physicochemical characteristics, pharmacokinetic profile (ADMET), and potential target interactions through molecular docking and pharmacophore modeling. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methodologies to their own small molecule candidates.

Introduction: The Significance of the Isoxazole Scaffold and Predictive Science

The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] 5-Isoxazolol, 3-phenyl- (also known as 5-phenyl-1,2-oxazol-3-ol or 3-phenyl-5-isoxazolone) represents a fundamental example of this class.[4][5] Before committing to costly and time-consuming synthesis and in vitro testing, a robust in silico assessment can provide critical insights into a molecule's potential as a drug candidate. Computational approaches allow for the rapid evaluation of druglikeness, safety profiles, and mechanisms of action, thereby streamlining the selection of the most promising compounds for further development.[6][7]

Part 1: Foundational Analysis: Physicochemical Properties and Druglikeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics determine its solubility, permeability, and ultimately, its bioavailability. The initial in silico analysis, therefore, focuses on calculating these key descriptors and assessing them against established druglikeness rules, such as Lipinski's Rule of Five.

Core Causality: Why Predict Physicochemical Properties?

Predicting properties like molecular weight (MW), lipophilicity (LogP), and hydrogen bonding capacity is critical because these factors directly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME). For instance, excessive lipophilicity (high LogP) can lead to poor solubility and high plasma protein binding, while a high molecular weight may hinder membrane permeability.

Experimental Protocol 1: Calculation of Physicochemical Descriptors
  • Obtain the Canonical Representation: Secure the unique chemical identifier for the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format. For 5-Isoxazolol, 3-phenyl-, a canonical SMILES is C1=CC=C(C=C1)C2=CC(=O)NO2.

  • Utilize a Cheminformatics Database: Employ a comprehensive public database like PubChem, which serves as a repository for chemical information and pre-computed properties.[8][9][10][11][12]

  • Data Extraction and Tabulation: Navigate to the compound's entry (e.g., PubChem CID 70318) and extract the relevant computed properties.[4] Consolidate this data into a structured format for analysis.

Data Presentation: Table 1. Predicted Physicochemical Properties of 5-Isoxazolol, 3-phenyl-
PropertyPredicted ValueSignificance in Drug DiscoverySource
Molecular FormulaC₉H₇NO₂Defines the elemental composition.[4]
Molecular Weight161.16 g/mol Influences size-dependent processes like diffusion and filtration.[4]
XLogP31.4Measures lipophilicity; impacts solubility, absorption, and distribution.[4]
Hydrogen Bond Donors1Affects solubility and receptor binding interactions.[4]
Hydrogen Bond Acceptors2Affects solubility and receptor binding interactions.[4]
Rotatable Bond Count1Influences conformational flexibility and binding entropy.[4]
Topological Polar Surface Area (TPSA)38.3 ŲCorrelates with passive molecular transport through membranes.[4]

Analysis: The properties of 5-Isoxazolol, 3-phenyl- align well with common druglikeness criteria. It has a low molecular weight, a balanced LogP, and appropriate counts for hydrogen bond donors and acceptors, suggesting a favorable starting point for oral bioavailability.

Part 2: Predicting Pharmacokinetics and Safety (ADMET)

A compound's efficacy is irrelevant if it cannot reach its target in sufficient concentration or if it causes unacceptable toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter in early-stage discovery.[6][13]

Core Causality: The "Fail-Early, Fail-Cheap" Paradigm

Undesirable pharmacokinetic or toxicity profiles are major reasons for drug development failures.[14] In silico ADMET models, often built using machine learning on large datasets of experimental results, provide an early warning system.[15][16][17] This allows researchers to deprioritize or modify compounds with predicted liabilities (e.g., potential carcinogenicity, poor intestinal absorption) before investing further resources.

Experimental Protocol 2: ADMET Profile Prediction
  • Select a Prediction Platform: Choose a validated web server or software for ADMET prediction. Several platforms, such as ADMETlab and SwissADME, offer comprehensive and free analyses.[14]

  • Input Molecular Structure: Submit the SMILES string for 5-Isoxazolol, 3-phenyl- to the platform.

  • Execute and Consolidate Results: Run the analysis and systematically collect the predictions for key ADMET endpoints.

  • Interpret the Profile: Analyze the output in the context of the intended therapeutic application. For example, blood-brain barrier (BBB) penetration is desirable for a CNS drug but a liability for a peripherally acting agent.

Data Presentation: Table 2. Representative In Silico ADMET Profile for 5-Isoxazolol, 3-phenyl-
ParameterCategoryPredicted OutcomeInterpretation & Rationale
Human Intestinal Absorption AbsorptionHighThe molecule is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant DistributionYesThe molecule has characteristics (e.g., size, TPSA, LogP) favorable for crossing into the CNS.
CYP2D6 Inhibitor MetabolismNoLow probability of causing drug-drug interactions with drugs metabolized by this key cytochrome P450 enzyme.
AMES Mutagenicity ToxicityNoThe compound is predicted to be non-mutagenic in the Ames test, a key indicator of carcinogenic potential.
Hepatotoxicity ToxicityLowLow predicted risk of causing drug-induced liver injury.

Part 3: Target Identification and Interaction Analysis

Understanding how a molecule exerts its biological effect requires identifying its protein target and characterizing the binding interactions. Molecular docking and pharmacophore modeling are two powerful computational techniques for this purpose.[18]

Molecular Docking: Simulating the "Handshake"

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a protein.[19][20] This allows for hypothesis generation about potential targets and provides a structural basis for optimizing potency.

Core Causality: Why Docking is More Than Just a Picture

The output of a docking simulation is a binding score (an estimate of binding free energy) and a 3D pose. A lower binding energy suggests a more stable complex.[19] Analyzing the pose reveals key interactions—like hydrogen bonds and hydrophobic contacts—that anchor the ligand in the binding site. This information is invaluable for structure-activity relationship (SAR) studies and guiding the design of more potent analogs.

docking_workflow cluster_prep Preparation Phase cluster_execution Execution & Analysis ligand_prep 1. Ligand Preparation - Generate 3D coordinates - Assign charges, minimize energy docking_run 3. Docking Simulation - Sample ligand poses - Score each pose ligand_prep->docking_run protein_prep 2. Target Preparation - Obtain PDB structure - Remove water, add hydrogens - Define binding pocket protein_prep->docking_run analysis 4. Post-Docking Analysis - Rank by binding energy - Visualize key interactions - Formulate SAR hypotheses docking_run->analysis

Caption: A generalized workflow for molecular docking experiments.

Experimental Protocol 3: Molecular Docking
  • Target Selection: Identify a putative protein target based on the known biology of isoxazole compounds (e.g., Xanthine Oxidase, a target for some derivatives).[21] Obtain its 3D structure from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate the 3D conformer of 5-Isoxazolol, 3-phenyl- and perform energy minimization.

  • Receptor Preparation: Prepare the protein structure by removing non-essential molecules (e.g., water, co-solvents), adding hydrogen atoms, and assigning atomic charges.

  • Grid Generation: Define the search space for the docking algorithm by placing a grid box around the known or predicted active site of the protein.

  • Execution: Run the docking simulation using software like AutoDock Vina or SwissDock.[22][23] The software will systematically sample different ligand poses within the grid box.

  • Results Analysis: Examine the top-ranked poses. Visualize the protein-ligand complex to identify specific amino acid residues involved in binding and use this information to guide further design.

Pharmacophore Modeling: Abstracting the Key Features

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to bind to a specific target.[24][25][26] It is not a real molecule but a template of features like hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings.

Core Causality: Finding New Scaffolds for Known Targets

Pharmacophore models are powerful tools for virtual screening.[27] By searching large compound databases for molecules that match the pharmacophore template, one can identify structurally diverse compounds that are likely to be active at the same target. This is a highly effective strategy for scaffold hopping and discovering novel intellectual property.

pharm_workflow cluster_input Input Data cluster_model Model Generation ligands Set of Active Ligands ligand_based Ligand-Based (Align molecules, find common features) ligands->ligand_based protein Protein-Ligand Complex (PDB Structure) structure_based Structure-Based (Analyze interactions in binding site) protein->structure_based output Pharmacophore Model ligand_based->output structure_based->output screening Virtual Screening of Compound Libraries output->screening

Caption: Divergent workflows for ligand- and structure-based pharmacophore modeling.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered in silico strategy for the initial evaluation of 5-Isoxazolol, 3-phenyl-. The computational predictions suggest that this molecule possesses favorable druglike physicochemical properties and a potentially clean ADMET profile, making it a viable starting point for a drug discovery program. The true power of these predictive methods lies in their integration. The results from ADMET analysis can constrain the chemical space explored in lead optimization, while insights from molecular docking and pharmacophore modeling can guide the rational design of more potent and selective analogs. By embracing this predictive, data-driven approach, research organizations can enhance the efficiency and success rate of bringing novel therapeutics from concept to clinic.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Phenyl-5-Isoxazolol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-phenyl-5-isoxazolol, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a reliable and well-established two-step conceptual pathway, beginning with the preparation of the essential β-keto ester intermediate, ethyl benzoylacetate, and culminating in its cyclization with hydroxylamine. This guide is designed for researchers in organic synthesis and drug discovery, offering not only a step-by-step protocol but also in-depth mechanistic insights, troubleshooting advice, and critical safety information to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

The isoxazole ring is a privileged five-membered heterocyclic motif frequently found in a wide array of pharmacologically active compounds.[1][2] Its derivatives exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 3-Phenyl-5-isoxazolol, in particular, serves as a crucial building block for more complex molecular architectures.

The synthesis of this target molecule from benzaldehyde is most efficiently approached via a convergent strategy involving a key intermediate, ethyl benzoylacetate. While benzaldehyde can be converted to ethyl benzoylacetate through multi-step processes, this guide focuses on the core transformation: the construction of the isoxazole ring from the readily accessible ethyl benzoylacetate and hydroxylamine hydrochloride. This method is favored for its high efficiency and operational simplicity.

The overall synthetic pathway is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocycle Formation Benzaldehyde Benzaldehyde EthylBenzoylacetate Ethyl Benzoylacetate Benzaldehyde->EthylBenzoylacetate Multi-step process (e.g., via Benzoyl Chloride) Hydroxylamine Hydroxylamine HCl (NH2OH·HCl) Product 3-Phenyl-5-isoxazolol Hydroxylamine->Product EthylBenzoylacetate_ref Ethyl Benzoylacetate EthylBenzoylacetate_ref->Product Base, Heat

Figure 1: Overall synthetic strategy. This guide focuses on the efficient conversion of ethyl benzoylacetate to the target isoxazolol.

Mechanistic Insights: The Cyclization Cascade

The formation of the 3-phenyl-5-isoxazolol ring from ethyl benzoylacetate and hydroxylamine is a classic example of a condensation-cyclization reaction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxime Formation: The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen on the more electrophilic ketone carbonyl of ethyl benzoylacetate. This is the rate-determining step and is often favored under slightly acidic or basic conditions. Subsequent proton transfer and dehydration yield a stable oxime intermediate.

  • Intramolecular Cyclization: Under the influence of a base, the hydroxyl group of the oxime is deprotonated, enhancing its nucleophilicity. This activated oxygen then attacks the adjacent ester carbonyl carbon in an intramolecular fashion, forming a five-membered cyclic intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide (EtO⁻) leaving group, which is subsequently protonated by the solvent to form ethanol. This final step yields the stable aromatic 5-isoxazolol ring.

G Start Ethyl Benzoylacetate + NH2OH Oxime Oxime Intermediate Start->Oxime Nucleophilic Attack & Dehydration Cyclic Cyclic Tetrahedral Intermediate Oxime->Cyclic Intramolecular Cyclization Product 3-Phenyl-5-isoxazolol Cyclic->Product Elimination of EtOH

Figure 2: Simplified reaction mechanism for isoxazolol formation.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Synthesis of Key Precursor: Ethyl Benzoylacetate

Ethyl benzoylacetate is a common reagent, but for completeness, a standard and reliable preparation via Claisen condensation is referenced. The procedure from Organic Syntheses is highly recommended for its robustness and detailed documentation.[3][4] This method involves the sodium ethoxide-mediated condensation of ethyl acetate and ethyl benzoate.[3]

Synthesis of 3-Phenyl-5-isoxazolol

This protocol describes the cyclization of ethyl benzoylacetate with hydroxylamine hydrochloride.

Materials and Reagents

ReagentFormulaMol. Wt. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
Ethyl BenzoylacetateC₁₁H₁₂O₃192.219.6150.01.0
Hydroxylamine HydrochlorideNH₂OH·HCl69.494.1760.01.2
Sodium Acetate (Anhydrous)CH₃COONa82.034.9260.01.2
Ethanol (Absolute)C₂H₅OH46.07150 mL--
Deionized WaterH₂O18.02~200 mL--
Hydrochloric Acid (2M)HCl36.46As needed--

Step-by-Step Protocol

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add ethanol (150 mL), ethyl benzoylacetate (9.61 g, 50.0 mmol), hydroxylamine hydrochloride (4.17 g, 60.0 mmol), and anhydrous sodium acetate (4.92 g, 60.0 mmol).

    • Scientist's Note: Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base needed for the reaction. Using a weak base prevents unwanted side reactions associated with stronger bases like hydroxides.

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The disappearance of the ethyl benzoylacetate spot indicates reaction completion. The reaction is typically complete within 3-4 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing 150 mL of cold deionized water while stirring. A precipitate should form.

  • Acidification: Slowly add 2M hydrochloric acid dropwise to the aqueous suspension until the pH is approximately 2-3 (check with pH paper). This step ensures the complete protonation and precipitation of the isoxazolol product.

    • Scientist's Note: 5-Isoxazolols are acidic and can exist as the corresponding salt under basic or neutral conditions, which increases their water solubility. Acidification is critical to isolate the neutral, less soluble form and maximize yield.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (25 mL each) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight. The expected yield of the crude product is typically in the range of 75-85%.

  • Purification (Optional): The product is often of high purity after drying. If further purification is required, recrystallize the crude solid from an ethanol-water mixture.

Figure 3: Experimental workflow for the synthesis of 3-phenyl-5-isoxazolol.

Safety and Waste Management

  • Hydroxylamine Hydrochloride: Corrosive and a skin sensitizer. Can be unstable at elevated temperatures. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

  • Ethyl Benzoylacetate & Hydrochloric Acid: Irritants. Avoid inhalation and skin contact.

  • Waste Disposal: Neutralize acidic aqueous waste before disposal. Dispose of organic solvents and solid waste in appropriately labeled containers according to institutional guidelines. A thorough risk assessment should be conducted before beginning any experimental work.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; Insufficient base; Product loss during work-up.Extend reflux time and re-check with TLC. Ensure anhydrous sodium acetate is used. Avoid excessive washing and ensure proper acidification for precipitation.
Impure Product Presence of starting material; Side-product formation.Ensure the reaction goes to completion. Recrystallize the crude product from an ethanol-water mixture for purification.
Oily Product Forms Product melting point is low due to impurities; Incomplete solvent removal.Purify via recrystallization. Ensure the product is thoroughly dried under vacuum to remove residual solvents.
Reaction Stalls Deactivated hydroxylamine; Low reaction temperature.Use fresh hydroxylamine hydrochloride. Ensure the reaction mixture is maintained at a steady reflux.

Conclusion

The synthesis of 3-phenyl-5-isoxazolol from ethyl benzoylacetate and hydroxylamine is a highly efficient and reliable method for accessing this valuable heterocyclic compound. By understanding the reaction mechanism and adhering to the detailed protocol, researchers can consistently obtain high yields of the desired product. This guide provides the necessary framework for not only performing the synthesis but also for adapting the methodology to other substituted isoxazolol derivatives.

References

Application Notes & Protocols: A Senior Scientist's Guide to the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by the nitrogen-oxygen heteroaromatic system, which can engage in various non-covalent interactions with biological targets.[4][5] Among isoxazole derivatives, the 3,5-disubstituted pattern is particularly valuable, offering a rigid and tunable platform for designing selective inhibitors and functional probes.[6][7] Traditional multi-step syntheses, however, often suffer from low overall yields, cumbersome purifications, and significant waste generation. This guide provides an in-depth exploration of modern one-pot synthesis strategies, focusing on the highly efficient [3+2] cycloaddition of in situ-generated nitrile oxides with alkynes. We will delve into the mechanistic underpinnings, provide a detailed, field-tested protocol, and discuss process optimization for researchers, scientists, and drug development professionals.

Core Concepts: The Elegance of the One-Pot [3+2] Cycloaddition

The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[8][9][10] The power of the one-pot approach lies in the in situ generation of the highly reactive and often unstable nitrile oxide intermediate, which is immediately trapped by the alkyne present in the reaction mixture. This circumvents the need to isolate the nitrile oxide, enhancing safety and efficiency.

Mechanism Overview: The reaction typically proceeds through a three-step sequence all occurring in a single reaction vessel:

  • Aldoxime Formation: An aldehyde reacts with hydroxylamine or its salt to form an aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then oxidized to the corresponding nitrile oxide. Common oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or alkyl nitrites.[11][12][13]

  • [3+2] Cycloaddition: The electron-rich nitrile oxide rapidly undergoes a concerted, regioselective cycloaddition with the alkyne to form the stable five-membered isoxazole ring.[10][14]

This process is highly regioselective, typically affording the 3,5-disubstituted isomer exclusively.[15] The regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation of the addition.[9]

Experimental Design & Workflow

A successful one-pot synthesis requires careful control over the reaction sequence. The general workflow involves combining the stable precursors and initiating the cascade of reactions through the controlled addition of the oxidizing agent.

G cluster_0 Preparation Phase cluster_1 One-Pot Reaction Phase cluster_2 Workup & Purification A Aldehyde (R1-CHO) E Combine Reactants: Aldehyde, NH2OH, Alkyne, Solvent, Base A->E B Hydroxylamine (NH2OH·HCl) B->E C Alkyne (R2-C≡CH) C->E D Solvent & Base D->E F In Situ Aldoxime Formation E->F Stir at RT H In Situ Nitrile Oxide Generation G Controlled Addition of Oxidant (e.g., NaOCl) G->H I [3+2] Cycloaddition H->I Immediate Trapping J Crude Product Mixture I->J K Aqueous Workup (Quench & Extraction) J->K L Purification (e.g., Recrystallization or Column Chromatography) K->L N Final Product: 3,5-Disubstituted Isoxazole L->N M Characterization (NMR, MS, IR) M->N Verify Structure

Caption: General workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Detailed Protocol: One-Pot Synthesis of 3,5-Diphenylisoxazole

This protocol provides a reliable method for synthesizing 3,5-diphenylisoxazole, a common building block, from benzaldehyde and phenylacetylene.[6][16]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
BenzaldehydeC₇H₆O106.121.06 g (1.0 mL)10.0Ensure freshly distilled to remove benzoic acid.
PhenylacetyleneC₈H₆102.141.02 g (1.1 mL)10.0
Hydroxylamine HClNH₂OH·HCl69.490.76 g11.0Use 1.1 equivalents.
Sodium HydroxideNaOH40.000.88 g22.0Used to generate free hydroxylamine and as a base.
Sodium HypochloriteNaOCl74.44~15 mL~20.0Commercial bleach (~10-15% solution). Titrate for accuracy.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Reaction solvent.
WaterH₂O18.0250 mL-For aqueous phase.
Step-by-Step Procedure
  • Initial Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.0 mmol), phenylacetylene (10.0 mmol), and dichloromethane (50 mL).

  • Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (11.0 mmol) and sodium hydroxide (22.0 mmol) in water (50 mL). Cool the solution in an ice bath.

  • Aldoxime Formation: Add the cold aqueous hydroxylamine solution to the DCM solution of the aldehyde and alkyne. Stir the resulting biphasic mixture vigorously at room temperature for 1 hour. The benzaldehyde will react at the interface to form the corresponding aldoxime, which remains in the organic phase.

  • Nitrile Oxide Generation & Cycloaddition: Cool the reaction flask in an ice-water bath to 0-5 °C. Add the sodium hypochlorite solution dropwise via an addition funnel over 30-45 minutes.

    • Causality: Slow, controlled addition is critical.[17] This ensures that the nitrile oxide is generated slowly and reacts immediately with the phenylacetylene. A rapid addition can lead to a buildup of the unstable nitrile oxide, which can dimerize to form furoxan byproducts, significantly reducing the yield.[17] The cooling is necessary to manage the exothermic oxidation and prevent side reactions.[17]

  • Reaction Completion: After the addition is complete, allow the mixture to stir vigorously at room temperature for an additional 2 hours or until TLC analysis (e.g., 9:1 Hexanes:EtOAc) indicates the consumption of starting materials.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield 3,5-diphenylisoxazole as a white crystalline solid.[18]

Mechanistic Diagram

G cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: [3+2] Cycloaddition Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime + NH2OH Benzonitrile Oxide Benzonitrile Oxide Benzaldoxime->Benzonitrile Oxide [O] (e.g., NaOCl) - H2O 3,5-Diphenylisoxazole 3,5-Diphenylisoxazole Benzonitrile Oxide->3,5-Diphenylisoxazole + Phenylacetylene

References

Application Notes & Protocols: A Guide to the Synthesis of N-phenyl-5-carboxamidyl Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged five-membered heterocycle that serves as a core structural motif in a multitude of medicinally important compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile scaffold in drug design.[1] Specifically, the N-phenyl-carboxamidyl isoxazole family has garnered significant attention for its potential as chemotherapeutic agents, with studies demonstrating cytotoxic activity against cancer cell lines.[3][4][5] For instance, certain derivatives have been shown to inhibit the phosphorylation of STAT3, a key target in cancer therapy, highlighting the therapeutic promise of this molecular architecture.[3]

This guide provides a detailed exploration of a primary and robust synthetic strategy for preparing N-phenyl-5-carboxamidyl isoxazoles. We will delve into the chemical rationale behind the chosen methodologies, provide step-by-step protocols, and offer insights into potential challenges and optimization strategies, grounding our discussion in established chemical principles and authoritative literature.

Primary Synthetic Strategy: Amide Coupling on a Pre-Formed Isoxazole Core

The most modular and widely applicable approach to synthesizing a library of N-phenyl-5-carboxamidyl isoxazoles involves a two-stage process: first, the construction of the isoxazole-5-carboxylic acid core, followed by a standard amide coupling reaction with various anilines. This strategy allows for late-stage diversification, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Stage 1: Synthesis of Isoxazole-5-Carboxylic Acid

The isoxazole ring is commonly formed via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[6][7][8] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

The general workflow for this synthetic route is outlined below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amidation Aldoxime Aryl Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation (e.g., NCS) Cycloaddition 1,3-Dipolar Cycloaddition NitrileOxide->Cycloaddition AlkyneEster Ethyl Propiolate AlkyneEster->Cycloaddition IsoxazoleEster Ethyl 3-Aryl-isoxazole- 5-carboxylate Cycloaddition->IsoxazoleEster Hydrolysis Saponification (e.g., NaOH, H₂O) IsoxazoleEster->Hydrolysis IsoxazoleAcid Isoxazole-5-carboxylic Acid Hydrolysis->IsoxazoleAcid AmideCoupling Amide Coupling (EDC, DMAP) IsoxazoleAcid->AmideCoupling Aniline Substituted Aniline Aniline->AmideCoupling FinalProduct N-phenyl-5-carboxamidyl Isoxazole AmideCoupling->FinalProduct

Caption: General workflow for N-phenyl-5-carboxamidyl isoxazole synthesis.

Protocol 1: Synthesis of 3-Aryl-isoxazole-5-carboxylic Acid

This protocol describes the synthesis of the core acid from an aryl aldoxime and ethyl propiolate.

Materials:

  • Aryl aldoxime (1.0 eq.)

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

  • Ethyl propiolate (1.2 eq.)

  • Triethylamine (TEA) or other suitable base (1.1 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Nitrile Oxide Generation: In a round-bottom flask under an inert atmosphere, dissolve the aryl aldoxime (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.[9] Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution or suspension of an oxidizing agent, such as N-chlorosuccinimide, to the stirred mixture.[8] The in situ generation of the nitrile oxide is critical as these species can dimerize to form furoxans if allowed to accumulate.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cycloaddition: Once the formation of the nitrile oxide is complete, add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[9]

  • Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed, as monitored by TLC.

  • Workup (Ester): Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 3-aryl-isoxazole-5-carboxylate by column chromatography on silica gel.

  • Ester Hydrolysis (Saponification): Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq.) and heat the mixture to reflux until the reaction is complete (monitor by TLC).

  • Workup (Acid): Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with cold 2M HCl until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 3-aryl-isoxazole-5-carboxylic acid.

Stage 2: Amide Coupling

The final step is the formation of the amide bond between the isoxazole-5-carboxylic acid and a substituted aniline. This reaction is not spontaneous and requires the use of coupling agents to activate the carboxylic acid.[10] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this purpose.[11][12]

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the aniline.[10] To improve efficiency and suppress side reactions like racemization, additives such as 4-Dimethylaminopyridine (DMAP) are often included. DMAP acts as a covalent nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive acylpyridinium species.[11][12]

G RCOOH Isoxazole-COOH (Carboxylic Acid) O_acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acyl EDC EDC EDC->O_acyl Activation Acyl_Pyr Acylpyridinium Intermediate (More Reactive) O_acyl->Acyl_Pyr EDU EDU (Byproduct) O_acyl->EDU Rearrangement DMAP DMAP (Catalyst) DMAP->Acyl_Pyr Catalysis Acyl_Pyr->DMAP DMAP regenerated Amide Final Amide Product Acyl_Pyr->Amide Amine Aniline (R'-NH₂) Amine->Amide Nucleophilic Attack

Caption: Mechanism of EDC/DMAP-mediated amide coupling.

Protocol 2: General Procedure for N-phenyl-5-carboxamidyl Isoxazole Synthesis

This protocol details the coupling of the isoxazole acid with a substituted aniline.

Materials:

  • 3-Aryl-isoxazole-5-carboxylic acid (1.0 eq.)

  • Substituted aniline (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (optional, if starting with aniline salt)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the 3-aryl-isoxazole-5-carboxylic acid (1.0 eq.), substituted aniline (1.1 eq.), and DMAP (0.2 eq.) in anhydrous DCM.[11][12]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDC·HCl (1.2 eq.) portion-wise to the solution.[11] The reaction is often exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).[3][11]

Data Summary and Troubleshooting

The yields for the amide coupling step are generally good to excellent, contingent on the purity of the starting materials and the electronic nature of the aniline.

EntryAniline SubstituentCoupling AgentsSolventTypical Yield (%)Reference
14-ChloroEDC, DMAPDCM60-75%[3]
23-(Trifluoromethyl)EDC, DMAPDCM~59%[11]
34-(Trifluoromethoxy)EDC, DMAPDCM~68%[11]
43,4,5-TrimethoxyEDC, DMAPDCM~90%[12]
5Unsubstituted (Aniline)EDC, DMAPDCM70-85%[12]

Troubleshooting Common Issues:

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the reactive intermediates. The quality of the coupling agent (EDC) is also critical.

  • Formation of Byproducts: The primary byproduct is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. Using an additive like HOBt or DMAP can minimize this by trapping the intermediate more efficiently.

  • Failure to React: Electron-poor anilines are less nucleophilic and may require longer reaction times, slightly elevated temperatures, or the use of more potent coupling agents like HATU.

Alternative Synthetic Strategy

An alternative, though less modular, approach involves forming the isoxazole ring from a pre-synthesized β-keto-N-phenylamide.

G Ketoester β-Ketoester Amidation Amidation Ketoester->Amidation Aniline Substituted Aniline Aniline->Amidation Ketoamide β-Keto-N-phenylamide Amidation->Ketoamide Cyclization Cyclocondensation Ketoamide->Cyclization Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Cyclization FinalProduct N-phenyl-5-carboxamidyl Isoxazole Cyclization->FinalProduct

Caption: Alternative synthesis via a β-ketoamide intermediate.

This method involves the reaction of a β-dicarbonyl compound with hydroxylamine.[13] The initial step is the formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to afford the aromatic isoxazole ring.[13] While viable, this route can present challenges with regioselectivity, potentially yielding isomeric products.[14]

Conclusion

The synthesis of N-phenyl-5-carboxamidyl isoxazoles is most effectively achieved through a modular strategy involving the initial construction of an isoxazole-5-carboxylic acid core via 1,3-dipolar cycloaddition, followed by a robust EDC/DMAP-mediated amide coupling with desired anilines. This approach offers high yields, operational simplicity, and the flexibility required for rapid analogue synthesis in a drug discovery context. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to explore the chemical space and therapeutic potential of this important class of molecules.

References

Using 5-Isoxazolol, 3-phenyl- as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOLS

Abstract

The 3-phenyl-5-isoxazolol core is a privileged heterocyclic scaffold in medicinal chemistry, offering a unique combination of synthetic accessibility, metabolic stability, and versatile pharmacophoric features. Its five-membered ring, containing adjacent nitrogen and oxygen atoms, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. [1]This structure serves as a bioisosteric mimic for a carboxylic acid functional group, a feature prominently exploited in the design of agonists and antagonists for the γ-aminobutyric acid (GABA) receptor. This guide provides a comprehensive overview of the 3-phenyl-5-isoxazolol scaffold, detailing its chemical properties, synthetic strategies for derivatization, and its application in designing modulators for key biological targets, with a primary focus on GABA-A receptors. We include detailed, field-tested protocols for synthesis, receptor binding assays, and computational modeling to empower researchers in leveraging this versatile scaffold for novel therapeutic development.

Introduction: The 3-Phenyl-5-Isoxazolol Scaffold

The isoxazole ring system is a cornerstone of many biologically active compounds and approved drugs, including the anti-inflammatory agent Valdecoxib and the anticonvulsant Zonisamide. [2][3]The 3-phenyl-5-isoxazolol isomer, with its specific arrangement of a phenyl group at the 3-position and a hydroxyl group at the 5-position (rendering it an isoxazolol), is of particular interest.

Chemical Properties:

  • Molecular Formula: C₉H₇NO₂ [4]* Molecular Weight: 161.16 g/mol [4]* Key Features: The scaffold consists of a 5-membered isoxazole ring, which is an electron-rich aromatic system. The N-O bond within the ring is relatively weak, which can be a site for metabolic cleavage but also offers unique electronic properties. [5]The phenyl group at C3 provides a bulky, hydrophobic moiety that can be crucial for target engagement, while the hydroxyl group at C5 makes the molecule acidic and capable of acting as a hydrogen bond donor and acceptor.

The true power of this scaffold lies in its role as a bioisostere . The 3-isoxazolol ring effectively mimics the electronic and steric properties of a carboxylic acid. [6]This is critical in designing ligands for receptors that naturally bind acidic neurotransmitters like GABA.

Strategic Synthesis and Diversification

The creation of a focused compound library begins with robust and flexible synthetic chemistry. The 3-phenyl-5-isoxazolol core can be synthesized and subsequently diversified at key positions to explore the chemical space around a biological target.

Core Synthesis via Cycloaddition

A primary method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. [1]This involves reacting a nitrile oxide with an alkyne. For the 3-phenyl-5-isoxazolol scaffold, this can be achieved by reacting benzonitrile oxide (generated in situ) with an appropriate acetylene derivative.

Protocol 2.2: Synthesis of a Representative 3-Phenyl-5-isoxazolol Derivative

This protocol describes a general method for synthesizing a 3-phenyl-5-isoxazolol derivative functionalized at the 4-position, a key vector for exploring structure-activity relationships (SAR).

Objective: To synthesize 4-bromo-3-phenyl-5-isoxazolol.

Materials:

  • Ethyl benzoylacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Synthesis of 3-phenyl-5-isoxazolol:

    • In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and reduce the solvent volume under vacuum.

    • Acidify the remaining aqueous solution with 2N HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 3-phenyl-5-isoxazolol.

  • Bromination at the C4-Position:

    • Dissolve the synthesized 3-phenyl-5-isoxazolol (1 equivalent) in glacial acetic acid.

    • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise while stirring at room temperature.

    • Continue stirring for 12-18 hours.

    • Pour the reaction mixture into ice-water to precipitate the brominated product.

    • Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-bromo-3-phenyl-5-isoxazolol.

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Library Diversification Workflow

The synthetic utility of the scaffold allows for diversification at multiple positions to build a compound library for screening.

G cluster_0 Core Synthesis cluster_1 Diversification Points cluster_2 Screening Library Core 3-Phenyl-5-isoxazolol (Scaffold) R1 Phenyl Ring (C3) (e.g., Suzuki Coupling) Core->R1 Functionalization Reactions R2 Isoxazole Ring (C4) (e.g., Halogenation, Alkylation) Core->R2 Functionalization Reactions R3 Oxygen (O5) (e.g., O-alkylation) Core->R3 Functionalization Reactions Lib Diverse Chemical Library R1->Lib R2->Lib R3->Lib

Caption: Workflow for library diversification.

Application in GABA-A Receptor Modulator Design

The most prominent application of the isoxazolol scaffold is in the design of ligands for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. [6]The scaffold is present in classic GABA-A agonists like muscimol, where the 3-isoxazolol moiety acts as a bioisostere of the carboxylate group of GABA. [2][6]

Mechanism of Action & Structure-Activity Relationship (SAR)

GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open a chloride channel, leading to hyperpolarization of the neuron and reduced excitability. [7]Modulators can be:

  • Agonists: Bind to the GABA site and activate the channel (e.g., muscimol).

  • Antagonists: Bind to the GABA site but do not activate the channel, blocking agonists (e.g., SR 95531). [8]* Positive Allosteric Modulators (PAMs): Bind to a different site (e.g., the benzodiazepine site) and enhance the effect of GABA. [7] SAR Insights for 3-Isoxazolol Derivatives:

  • C4 Position: This position is critical for determining agonist vs. antagonist activity. Small or no substituents can lead to agonism or partial agonism. Introducing bulky aromatic groups at the C4 position, either directly or via a linker, can create potent antagonists by occupying a specific cavity in the receptor binding site. [8]* C3 Phenyl Ring: Substitutions on this ring can fine-tune potency and selectivity. Electron-withdrawing groups like halogens (chloro, bromo) often increase binding affinity. [9][10]* C5 Position: The hydroxyl group is essential for mimicking the carboxylate of GABA. It acts as a key hydrogen bond donor.

Compound ModificationPositionResulting ActivityRationale / Key Finding
Addition of Phenyl RingC4Potent AntagonismThe phenyl group occupies a previously unexplored hydrophobic pocket in the GABA-A receptor. [8]
Addition of NaphthylmethylC4High-Affinity AntagonismLarger aromatic systems can be accommodated, increasing affinity over standard antagonists. [8]
Bromo-substitutionC3 Phenyl (para-position)Increased PotencyHalogen substitutions are consistently associated with enhanced biological activity in related heterocyclic systems. [9]
Methylation of OHC5Loss of ActivityThe free hydroxyl (or its anionic form) is crucial for mimicking the GABA carboxylate group and forming key interactions.
Protocol 3.2: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity (Ki) of test compounds for the GABA-A receptor by measuring their ability to displace a known radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of novel 3-phenyl-5-isoxazolol derivatives at the GABA-A receptor.

Materials:

  • Synaptic membrane preparation from rat cerebral cortex.

  • [³H]-SR 95531 (radioligabeled antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • GABA (for non-specific binding determination).

  • Test compounds dissolved in DMSO.

  • Scintillation vials and cocktail.

  • Glass fiber filters (GF/B).

  • Filtration manifold.

Procedure:

  • Preparation:

    • Thaw the synaptic membrane preparation on ice. Homogenize gently in ice-cold assay buffer.

    • Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be <0.1%.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-SR 95531 (final concentration ~1-2 nM) + 400 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL GABA (final concentration 1 mM) + 50 µL [³H]-SR 95531 + 400 µL membrane preparation.

    • Test Compound: 50 µL test compound dilution + 50 µL [³H]-SR 95531 + 400 µL membrane preparation.

  • Incubation: Incubate all tubes at 4°C for 30 minutes.

  • Termination & Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer.

    • Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Allow to equilibrate for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • Determine the percent inhibition for each test compound concentration.

    • Plot percent inhibition vs. log[concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Computational Modeling and Docking

Molecular modeling provides critical insights into how these ligands bind. Docking studies can predict the binding pose of novel derivatives within the GABA-A receptor's orthosteric site, helping to rationalize SAR data and guide the design of new compounds. [8]

G cluster_0 Computational Workflow PDB Get Receptor Structure (e.g., PDB ID 6HUP) Dock Molecular Docking (e.g., AutoDock Vina) PDB->Dock Lig Prepare 3D Ligand Structures Lig->Dock Analyze Analyze Poses & Scoring Functions Dock->Analyze SAR Rationalize SAR Analyze->SAR Design Design New Analogs SAR->Design Design->Lig Iterate

Caption: In silico workflow for drug design.

Beyond CNS: Expanding Therapeutic Applications

While the GABA-A receptor is a primary target, the isoxazole scaffold's versatility allows it to be adapted for other therapeutic areas. Research has shown that derivatives can be developed with a range of biological activities. [11][12] Potential Therapeutic Areas:

  • Anticancer: Isoxazole derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation. [2][9][13]Some compounds act by inhibiting key signaling pathways like JAK/STAT. [2]* Anti-inflammatory: Certain isoxazoles can act as inhibitors of enzymes like cyclooxygenase (COX). [12]* Antiviral: Novel isoxazole-based molecules have demonstrated promising activity against viruses like Zika virus. [14]* Tyrosinase Inhibition: Some derivatives show activity against tyrosinase, an enzyme involved in melanin production, suggesting applications in dermatology. [15] The key to unlocking these diverse activities lies in the strategic modification of the substituents on the core scaffold, which alters the molecule's overall shape, electronics, and pharmacophoric presentation to fit different biological targets. [16]

References

Application Note & Protocols for the Analytical Quantification of 5-Isoxazolol, 3-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 5-Isoxazolol, 3-phenyl- (Molecular Formula: C₉H₇NO₂[1], Molecular Weight: 161.16 g/mol [1]), a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the importance of isoxazole scaffolds in pharmaceuticals[2][3], robust and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and stability testing. This guide details protocols for quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable technique, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity analysis in complex matrices. We emphasize the principles of method development, validation according to international guidelines, and the establishment of a stability-indicating assay.

Introduction and Core Principles

5-Isoxazolol, 3-phenyl-, belongs to the isoxazole class of heterocyclic compounds, a privileged structure in medicinal chemistry known for a wide range of biological activities.[2][4] The accurate quantification of this analyte is fundamental to advancing its potential use, from ensuring the purity of the bulk substance to determining its concentration in biological fluids during preclinical development.

The analytical strategy for a molecule like 5-Isoxazolol, 3-phenyl-, is dictated by its physicochemical properties. The structure, featuring a phenyl group chromophore and a polar isoxazolol ring, makes it an ideal candidate for analysis by reversed-phase liquid chromatography.

  • Expertise-Driven Rationale : The choice of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical technique is based on its versatility, robustness, and suitability for non-volatile organic molecules of moderate polarity. The phenyl group is expected to provide strong ultraviolet (UV) absorbance, allowing for sensitive detection with a photodiode array (PDA) or UV detector.[5][6] For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the superior approach, as it minimizes matrix interference and can achieve quantification at the pg/mL level.[7][8]

Physicochemical Properties

A thorough understanding of the analyte's properties is the first step in robust method development.

PropertyValueSource
Molecular Formula C₉H₇NO₂ChemSynthesis[1]
Molecular Weight 161.16 g/mol ChemSynthesis[1]
Exact Mass 161.047678 g/mol SpectraBase[9]
CAS Registry Number 23253-51-2SpectraBase[9]
Predicted Solubility Limited solubility in aqueous solutions; favorable solubility in organic solvents (e.g., Methanol, Acetonitrile, DMSO).Inferred from structure[10]

Note: Key experimental data such as melting point and boiling point are not consistently available in public databases, underscoring the importance of empirical testing during method development, particularly for solubility.[1][11]

Analytical Methodologies & Workflows

The following sections provide detailed protocols for the quantification of 5-Isoxazolol, 3-phenyl-. The workflows are designed to be self-validating systems, incorporating system suitability tests and culminating in a full validation protocol that aligns with ICH (International Council for Harmonisation) guidelines.

General Workflow for Method Development

The development of a reliable analytical method is a systematic process. The following diagram illustrates the key stages from initial feasibility to final validation.

G cluster_0 Phase 1: Feasibility & Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Feasibility Analyte Characterization (Solubility, UV λmax) MethodDev Method Development (Column, Mobile Phase, Detector) Feasibility->MethodDev Optimization Method Optimization (Gradient, Flow Rate, Temp.) MethodDev->Optimization Specificity Specificity & Selectivity Optimization->Specificity Validation Full Method Validation Specificity->Validation Linearity Linearity & Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Repeatability, Intermediate) Precision->Validation Limits LOD & LOQ Limits->Validation Robustness Robustness Robustness->Validation Routine Routine Analysis (QC, Stability) Validation->Routine PK_Studies Bioanalysis (PK/TK Studies) Validation->PK_Studies

Caption: General workflow for analytical method development and validation.

Protocol 1: Quantification by RP-HPLC-UV

This protocol is designed for the accurate quantification of 5-Isoxazolol, 3-phenyl- in bulk substance or simple formulations. It serves as a foundational method for purity assessment and quality control.

Equipment and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC grade water (e.g., Milli-Q).

  • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

  • Reference standard of 5-Isoxazolol, 3-phenyl- (purity >98%).

Chromatographic Conditions (Starting Point)

The selection of a C18 column provides a versatile stationary phase for retaining the analyte via hydrophobic interactions with the phenyl group. The mobile phase composition is chosen to ensure adequate retention and sharp peak shape.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution and efficiency.
Mobile Phase A Water with 0.1% Formic AcidThe acid modifier improves peak shape and suppresses ionization of the isoxazolol hydroxyl group.
Mobile Phase B Acetonitrile with 0.1% Formic AcidACN is a common organic modifier providing good elution strength and low UV cutoff.
Elution Mode Isocratic or GradientStart with isocratic (e.g., 50:50 A:B) for simplicity. Use gradient for complex samples or to reduce run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overload.
Detection UV at 260 nmThe phenyl-isoxazole structure is expected to have strong absorbance in this region. A full UV scan (200-400 nm) of a standard solution is required to determine the optimal λmax.[12]
Step-by-Step Protocol
  • Mobile Phase Preparation : Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of acetonitrile. Degas both solutions by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of 5-Isoxazolol, 3-phenyl- reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 ACN:Water). This is your stock solution.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation : Accurately weigh a quantity of the test substance expected to contain 25 mg of the analyte and prepare a 25 mL solution as described for the stock solution. Dilute this solution to fall within the calibration range (e.g., a 1:10 dilution to a target of 100 µg/mL).

  • System Suitability : Before analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The system is ready if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Analysis Sequence : Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Then, inject the prepared samples.

  • Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 µg/mL) Cal Prepare Calibration Standards (1-100 µg/mL) Stock->Cal Equilibrate Equilibrate HPLC System with Mobile Phase Sample Prepare Sample Solution (Target ~50 µg/mL) SST Perform System Suitability Test (5 injections, RSD ≤ 2.0%) Equilibrate->SST Sequence Run Analysis Sequence (Blank -> Standards -> Samples) SST->Sequence Integrate Integrate Peak Areas Sequence->Integrate Curve Generate Calibration Curve (Area vs. Concentration, r² > 0.995) Integrate->Curve Quantify Quantify Analyte in Samples using Regression Equation Curve->Quantify

Caption: Step-by-step workflow for sample preparation and HPLC-UV analysis.

Protocol 2: Stability-Indicating Method Development

A crucial aspect of drug development is ensuring the stability of the active substance. A stability-indicating method is one that can resolve the main analyte from its potential degradation products.[13][14] This is achieved through forced degradation studies.

Forced Degradation (Stress Testing) Protocol

Objective : To intentionally degrade the analyte under various stress conditions to produce potential impurities and demonstrate the specificity of the analytical method.

  • Prepare Stress Samples : Prepare solutions of 5-Isoxazolol, 3-phenyl- (e.g., 100 µg/mL) in different media. Expose them to the conditions below. A control sample (protected from light and stored at 4 °C) should be analyzed alongside.

    • Acid Hydrolysis : Add 1 M HCl and heat at 80 °C for 2 hours.

    • Base Hydrolysis : Add 1 M NaOH and heat at 80 °C for 2 hours.

    • Oxidative Degradation : Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation : Heat a solid sample at 105 °C for 24 hours, then dissolve for analysis.

    • Photolytic Degradation : Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization : After exposure, neutralize the acidic and basic samples before injection.

  • Analysis : Analyze all stressed samples using the HPLC-UV method developed in Protocol 1. The chromatographic method may need to be modified (e.g., switching to a gradient elution) to achieve separation between the parent peak and any new peaks that appear.

  • Peak Purity Analysis : Use a PDA detector to perform peak purity analysis on the 5-Isoxazolol, 3-phenyl- peak in all stressed samples. The peak should be spectrally pure, demonstrating that no degradation products are co-eluting.

G cluster_stress Stress Conditions cluster_eval Evaluation Analyte Analyte Solution (100 µg/mL) Acid Acidic (1M HCl, 80°C) Analyte->Acid Base Basic (1M NaOH, 80°C) Analyte->Base Oxidative Oxidative (3% H₂O₂) Analyte->Oxidative Thermal Thermal (Solid) (105°C) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo Analysis HPLC-UV Analysis (with PDA Detection) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Resolution Assess Resolution (Parent vs. Degradants) Analysis->Resolution Purity Perform Peak Purity Analysis Resolution->Purity Validate Confirm Method is Stability-Indicating Purity->Validate

Caption: Workflow for conducting a forced degradation study.

Protocol 3: LC-MS/MS for High-Sensitivity Quantification

For bioanalytical applications, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[7][15] This protocol provides a starting point for quantifying 5-Isoxazolol, 3-phenyl- in a biological matrix like plasma.

Equipment and Reagents
  • LC-MS/MS system (e.g., triple quadrupole).

  • Reagents from Protocol 1.

  • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte. If unavailable, another isoxazole derivative can be used.[12]

  • Sample preparation supplies (e.g., protein precipitation plates or solid-phase extraction cartridges).

MS/MS Method Development
  • Tune the Analyte : Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the parent ion (precursor ion) in both positive and negative electrospray ionization (ESI) modes. Given its structure, ESI positive mode [M+H]⁺ is a likely candidate.

  • Identify Product Ions : Perform a product ion scan on the selected precursor ion to identify stable, high-intensity fragment ions (product ions).

  • Optimize MRM Transitions : Select the most intense and specific precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) and other MS parameters for this transition. Repeat this process for the Internal Standard.

LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation) :

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • LC Conditions : Use a shorter column (e.g., 50 x 2.1 mm, <3 µm particle size) and a faster gradient to reduce run times, which is typical for bioanalysis.

  • Analysis : Analyze calibration standards prepared in the same biological matrix and the prepared samples using the optimized LC-MS/MS method.

  • Quantification : Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against concentration. Quantify samples using this curve.

Method Validation

Any analytical method intended for routine use must be validated to ensure it is fit for purpose.[8][13] The following parameters should be assessed according to ICH guidelines.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).Peak purity index > 0.995 for stressed samples. No interfering peaks at the analyte retention time in blank matrix.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.As established by linearity.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% (95-105% for bulk assay).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 15% (≤ 20% at LLOQ) for bioanalysis; RSD ≤ 2% for bulk assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; precision and accuracy criteria must be met.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate, temperature) are slightly varied.

References

Application Notes and Protocols for High-Throughput Screening of 3-Phenyl-5-Isoxazolol Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Phenyl-5-Isoxazolol Scaffold as a Privileged Structure in Drug Discovery

The 3-phenyl-5-isoxazolol core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] Its synthetic tractability and the ability to readily functionalize the phenyl and isoxazolol rings allow for the creation of large, diverse chemical libraries.[3][4] These libraries are invaluable assets in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of various biological targets. Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2]

This guide provides a comprehensive overview and detailed protocols for designing and executing HTS campaigns with 3-phenyl-5-isoxazolol libraries. We will delve into the rationale behind experimental design, provide step-by-step protocols for relevant assay formats, and discuss the critical aspects of data analysis and hit validation, empowering researchers to unlock the full potential of this versatile chemical class.

Part 1: Library Preparation and Management: Foundational Steps for a Successful HTS Campaign

The quality and diversity of the screening library are paramount to the success of any HTS campaign.[][6] For 3-phenyl-5-isoxazolol libraries, careful consideration must be given to the synthetic strategies employed to ensure structural diversity and the physicochemical properties of the resulting compounds.

Synthesis of a Diverse 3-Phenyl-5-Isoxazolol Library

A common and effective method for synthesizing 3-phenyl-5-isoxazolol derivatives is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[4] This approach allows for a high degree of diversification. For a focused library targeting a specific protein family, such as kinases, computational filtering of virtual libraries can be employed to select for compounds with desirable docking scores and physicochemical properties prior to synthesis.[7][8]

Compound Management and Quality Control

Proper handling and storage of the compound library are crucial to maintain its integrity.

  • Solubilization: Dimethyl sulfoxide (DMSO) is the most common solvent for HTS compound libraries. It is essential to determine the optimal concentration for stock solutions, typically in the range of 10-20 mM, to ensure complete solubilization while minimizing the final DMSO concentration in the assay, which should ideally be kept below 0.5% to avoid off-target effects.[9][10]

  • Storage: Stock solutions should be stored at -20°C or -80°C in tightly sealed plates to prevent water absorption and degradation. Repeated freeze-thaw cycles should be avoided.

  • Quality Control: A representative subset of the library should be periodically assessed for purity and identity using techniques such as LC-MS and NMR.

Part 2: High-Throughput Screening Assay Development and Protocols

The choice of HTS assay technology is dictated by the biological question being addressed. Here, we present two detailed protocols for robust and widely used assay formats suitable for screening 3-phenyl-5-isoxazolol libraries against two important drug target classes: protein kinases and protein-protein interactions.

Targeting Kinases: A TR-FRET Assay for p38 MAP Kinase

Rationale: The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy.[11] Isoxazole derivatives have been identified as potent p38 MAP kinase inhibitors.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust HTS technology that minimizes interference from compound autofluorescence and light scatter.[12]

Experimental Workflow for p38 MAP Kinase TR-FRET Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Plating Compound Plating: 3-phenyl-5-isoxazolol library (10 µM final concentration) Incubation Incubation: Add enzyme, substrate, and ATP to compounds. Incubate at room temperature for 60 min. Compound_Plating->Incubation Enzyme_Prep Enzyme Preparation: Recombinant p38α kinase Enzyme_Prep->Incubation Substrate_Prep Substrate/ATP Preparation: Biotinylated peptide substrate and ATP Substrate_Prep->Incubation Detection_Reagent Detection Reagent Addition: Europium-labeled anti-phospho antibody and Streptavidin-XL665 Incubation->Detection_Reagent Detection_Incubation Incubation: Incubate at room temperature for 60 min in the dark. Detection_Reagent->Detection_Incubation Read_Plate Plate Reading: TR-FRET reader (ex: 340 nm, em: 620 nm & 665 nm) Detection_Incubation->Read_Plate

Caption: Workflow for a p38 MAP Kinase TR-FRET HTS Assay.

Detailed Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the 3-phenyl-5-isoxazolol library (10 mM in 100% DMSO) into the wells of a 384-well low-volume assay plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Enzyme and Substrate/ATP Addition:

    • Prepare a 2X enzyme solution of recombinant p38α kinase in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution containing a biotinylated peptide substrate and ATP at its Km concentration in the same buffer.

    • Dispense 2.5 µL of the 2X enzyme solution into each well.

    • Dispense 2.5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Addition: Prepare a detection mixture containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665. Add 5 µL of this mixture to each well to stop the reaction.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (Europium donor) and 665 nm (XL665 acceptor) after a 50-100 µs delay following excitation at approximately 340 nm.[12]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and normalize the data to positive and negative controls to determine the percent inhibition for each compound.

Targeting Protein-Protein Interactions: A Fluorescence Polarization Assay for STAT3

Rationale: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose aberrant activation is implicated in numerous cancers.[13] Inhibition of the STAT3 SH2 domain-mediated dimerization is a promising therapeutic strategy.[14] Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for monitoring the binding of a small fluorescently labeled peptide to a larger protein.[15]

Experimental Workflow for STAT3 SH2 Domain FP Assay

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection Compound_Plating Compound Plating: 3-phenyl-5-isoxazolol library (20 µM final concentration) Incubation Incubation: Add protein and tracer to compounds. Incubate at room temperature for 30 min. Compound_Plating->Incubation Protein_Prep Protein Preparation: Recombinant STAT3 SH2 domain Protein_Prep->Incubation Tracer_Prep Tracer Preparation: Fluorescein-labeled phosphopeptide Tracer_Prep->Incubation Read_Plate Plate Reading: FP-capable plate reader (ex: 485 nm, em: 535 nm) Incubation->Read_Plate

Caption: Workflow for a STAT3 SH2 Domain Fluorescence Polarization HTS Assay.

Detailed Protocol:

  • Compound Plating: Dispense 100 nL of each compound from the 3-phenyl-5-isoxazolol library (10 mM in 100% DMSO) into the wells of a 384-well black, low-volume assay plate. This will yield a final compound concentration of 20 µM in a 10 µL assay volume.

  • Protein and Tracer Addition:

    • Prepare a 2X solution of recombinant STAT3 SH2 domain in FP assay buffer.

    • Prepare a 2X solution of a fluorescein-labeled phosphopeptide tracer (derived from a known STAT3 binding partner like the gp130 receptor) in the same buffer.[14]

    • Dispense 5 µL of the 2X STAT3 SH2 domain solution into each well.

    • Dispense 5 µL of the 2X tracer solution into each well.

  • Binding Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Plate Reading: Read the plate on a fluorescence polarization-capable plate reader using standard fluorescein excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis: The degree of fluorescence polarization is directly proportional to the amount of tracer bound to the STAT3 SH2 domain. A decrease in polarization indicates displacement of the tracer by a compound from the library. Calculate the percent inhibition relative to controls.

Part 3: Data Analysis, Hit Confirmation, and Triaging

Rigorous data analysis and a systematic hit validation cascade are essential to minimize the number of false positives and focus resources on the most promising compounds.[16][17]

Primary HTS Data Analysis
  • Assay Quality Control: The robustness of the HTS assay should be monitored on a plate-by-plate basis using the Z'-factor.[18][19][20] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[18]

    Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.

  • Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean).

Hit Confirmation and Triaging Cascade

A multi-step process is required to confirm the activity of primary hits and eliminate artifacts.[17]

Step Assay/Analysis Purpose
1. Hit Confirmation Re-test in primary assayConfirm activity from a fresh sample of the compound.
2. Dose-Response 10-point concentration-response curve in the primary assayDetermine the potency (IC50/EC50) of the confirmed hits.
3. Orthogonal Assay A different assay format measuring the same biological endpointRule out technology-specific artifacts.[16] For example, a filter-binding assay for the kinase screen.
4. Counter-Screening Assays to identify promiscuous inhibitors or compounds that interfere with the assay technologyIdentify Pan-Assay Interference Compounds (PAINS) and other frequent hitters.
5. Initial SAR Test commercially available analogs of the confirmed hitsGain an early understanding of the structure-activity relationship (SAR).

Part 4: Managing Expectations and Troubleshooting

Physicochemical Properties and Potential Liabilities: The 3-phenyl-5-isoxazolol scaffold is generally considered to have favorable drug-like properties.[21] However, as with any heterocyclic compound library, certain liabilities should be considered:

  • Solubility: Poor aqueous solubility can lead to compound precipitation in the assay, causing false positives or negatives. Visual inspection of assay plates and the use of nephelometry can help identify problematic compounds.

  • Assay Interference: Some isoxazole derivatives may exhibit fluorescence or quenching properties that interfere with optical assay readouts. Running the assay in the absence of the biological target can help identify such compounds.

  • Promiscuous Inhibition: Certain chemical functionalities can lead to non-specific, promiscuous inhibition. Computational filtering for PAINS and other reactive moieties can be a useful preliminary step.[8]

Troubleshooting Common HTS Issues

Problem Potential Cause Troubleshooting Step
Low Z'-factor (<0.5) Reagent instability, suboptimal reagent concentrations, high plate-to-plate variability.Re-validate reagent stability and concentrations. Optimize incubation times.[22]
High Hit Rate (>1-2%) Assay interference, promiscuous inhibitors, compound aggregation.Implement counter-screens early. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
Poor Hit Confirmation Rate Compound degradation, inaccurate primary screen data, low potency hits.Verify compound integrity. Re-evaluate primary hit-picking criteria.

Conclusion

The 3-phenyl-5-isoxazolol scaffold represents a rich source of chemical matter for drug discovery. A well-designed and rigorously executed HTS campaign is a powerful approach to identify novel and potent modulators of a wide range of biological targets. By combining robust assay technologies, a systematic data analysis and hit validation workflow, and an awareness of the potential challenges, researchers can effectively navigate the complexities of HTS and accelerate the journey from a chemical library to promising lead compounds.

References

Application Notes & Protocols: The 3-Phenyl-5-Isoxazolol Scaffold as a Potent Antagonist of GABAA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, neuroscientists, and drug development professionals on the application of compounds based on the 3-phenyl-5-isoxazolol chemical scaffold as antagonists of the γ-aminobutyric acid type A (GABAA) receptor. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are critical targets for therapeutic intervention and pharmacological research.[1][2] This guide elucidates the mechanism of action, provides validated protocols for in vitro characterization, and offers insights into data interpretation for this important class of compounds. We will focus on derivatives of the core isoxazolol structure, which have been optimized for high-affinity and potent competitive antagonism at the GABAA receptor's orthosteric binding site.

Scientific Foundation: Mechanism of Action

The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens an integral chloride (Cl⁻) channel.[3] The resulting influx of Cl⁻ hyperpolarizes the neuron, reducing its excitability and leading to synaptic inhibition.[1][3] This receptor complex possesses multiple binding sites, including the orthosteric site where GABA binds and various allosteric sites targeted by drugs like benzodiazepines and barbiturates.[3][4]

Compounds derived from the 3-isoxazolol scaffold, particularly those with a phenyl group at the 3-position and additional substitutions, function as competitive antagonists .[5][6] This means they bind directly to the same recognition site as GABA (the orthosteric site, located at the interface between α and β subunits) but do not activate the channel.[6][7] By occupying this site, they prevent GABA from binding and eliciting its inhibitory effect, thereby reducing Cl⁻ conductance and leading to a net increase in neuronal excitability.[7] The development of potent antagonists from the 5-(4-piperidyl)-3-isoxazolol (4-PIOL) scaffold has shown that introducing bulky aromatic groups can significantly enhance binding affinity and antagonist potency.[5][6]

GABA_Antagonism cluster_receptor GABA-A Receptor in Neuronal Membrane cluster_ligands cluster_outcomes receptor GABA-A Receptor α β γ α β Orthosteric Site (α/β interface) Chloride (Cl⁻) Channel Pore Open Channel OPEN (Cl⁻ Influx → Inhibition) receptor:head->Open Activates Closed Channel CLOSED (No Cl⁻ Influx → Disinhibition) receptor:head->Closed Blocks Activation GABA GABA (Agonist) GABA->receptor:beta Binds to Orthosteric Site Antagonist 3-Phenyl-5-Isoxazolol Derivative (Antagonist) Antagonist->receptor:beta Competitively Binds to Orthosteric Site Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Rat Brain Membrane Homogenate e1 Incubate Membranes with Ligands: - Total Binding (w/ [3H]Muscimol) - Non-Specific (w/ excess GABA) - Competition (w/ Test Compound) p1->e1 p2 Prepare Assay Buffer (e.g., Tris-HCl) p2->e1 p3 Prepare Ligands: [3H]Muscimol (Radioligand) GABA (for non-specific binding) Test Compound (serial dilutions) p3->e1 e2 Incubate at 4°C (e.g., 60 min) e1->e2 a1 Rapidly Filter through Glass Fiber Filters to Separate Bound/Free Ligand e2->a1 a2 Wash Filters to Remove Unbound Radioligand a1->a2 a3 Place Filters in Scintillation Vials with Scintillation Cocktail a2->a3 a4 Quantify Radioactivity (CPM) using a Scintillation Counter a3->a4 a5 Calculate IC50 and Ki (Cheng-Prusoff Equation) a4->a5

References

The Use of Chemical Probes in Elucidating JAK/STAT Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular communication route essential for a multitude of physiological processes, including immune responses, hematopoiesis, and cellular development.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancers and autoimmune disorders, making it a prime target for therapeutic intervention and a subject of intense research.[3] The pathway is initiated when cytokines or growth factors bind to their cognate receptors, leading to the activation of receptor-associated JAKs.[1][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4][5] Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[3][6]

Researchers employ small molecule inhibitors as indispensable tools to dissect the intricacies of the JAK/STAT pathway. These chemical probes allow for the controlled inhibition of specific nodes within the pathway, thereby enabling the elucidation of their functions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of such inhibitors, with a focus on experimental design, execution, and data interpretation.

While the query focused on 3-phenyl-5-isoxazolol, a thorough review of scientific literature reveals a scarcity of data supporting its specific use as a tool for studying JAK/STAT signaling. The compound 3-phenyl-5-isoxazolol has a molecular formula of C9H7NO2.[3][7] In contrast, a well-characterized and widely utilized inhibitor of the JAK/STAT pathway is Tyrphostin AG 490.[8][9] Due to the extensive validation and available data for Tyrphostin AG 490, this guide will utilize it as a representative chemical probe to illustrate the principles and protocols for studying JAK/STAT signaling.

Tyrphostin AG 490: A Profile

Tyrphostin AG 490, also known as AG-490, is a tyrosine kinase inhibitor that has been instrumental in advancing our understanding of JAK/STAT signaling.[10][11] It primarily targets JAK2 and JAK3, thereby blocking the downstream phosphorylation and activation of STAT proteins, notably STAT3 and STAT5.[12][13]

PropertyValueReference
Molecular Formula C17H14N2O3[5][11]
Molecular Weight 294.3 g/mol [5][11]
CAS Number 133550-30-8[9][10]
IC50 Values ~10 μM for JAK2, ~20 μM for JAK3, ~2 μM for EGFR, ~13.5 μM for ErbB2[12][14]

Mechanism of Action

Tyrphostin AG 490 functions as an ATP-competitive inhibitor of the JAK family of tyrosine kinases. By binding to the ATP-binding pocket of JAKs, it prevents the transfer of phosphate groups to the kinase itself and to its downstream substrates, including the STAT proteins. This inhibition of phosphorylation is the key mechanism by which AG 490 blocks the propagation of the signaling cascade.[8][15]

Visualizing the JAK/STAT Pathway and Inhibition

To provide a clear conceptual framework, the following diagrams illustrate the canonical JAK/STAT signaling pathway and the point of intervention for an inhibitor like Tyrphostin AG 490.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_Dimer p-STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation AG490 Tyrphostin AG 490 AG490->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding Western_Blot_Workflow A Cell Culture & Treatment (Cytokine +/- AG 490) B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (p-STAT3, Total STAT3, Loading Control) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis & Quantification I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-5-Isoxazolol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenyl-5-isoxazolol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on improving reaction yield and product purity. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of 3-phenyl-5-isoxazolol is a classic heterocyclic reaction, typically involving the condensation and cyclization of a β-ketoester, ethyl benzoylacetate, with hydroxylamine. While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact the yield and lead to the formation of undesired side products. This guide provides field-proven insights to address these issues directly.

Fundamental Reaction Pathway

The core of the synthesis is the reaction between ethyl benzoylacetate and hydroxylamine hydrochloride. The general transformation is illustrated below.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product R1 Ethyl Benzoylacetate P1 3-Phenyl-5-Isoxazolol R1->P1 R2 Hydroxylamine Hydrochloride R2->P1 C1 Base (e.g., NaOH, Pyridine) C1->P1 C2 Solvent (e.g., Ethanol) C2->P1 C3 Heat C3->P1

Caption: General schematic for the synthesis of 3-phenyl-5-isoxazolol.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Part 1: Starting Material Quality and Handling

Question: My reaction yield is consistently low, and I suspect my starting materials. Where should I start?

Answer: The purity of your starting materials is paramount. Both ethyl benzoylacetate and hydroxylamine hydrochloride can be sources of problems.

  • Ethyl Benzoylacetate (EBA): Commercial EBA can contain residual starting materials from its own synthesis (e.g., ethyl acetate, ethyl benzoate) or byproducts from self-condensation.[1][2] Impurities can interfere with the cyclization and complicate purification. It is highly recommended to purify commercial EBA by vacuum distillation before use.[1][3]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent is a salt and is more stable than the free base, but it can degrade, especially if exposed to moisture or heat.[4][5] It is hygroscopic and should be stored in a desiccator. For best results, use a freshly opened bottle or dry the reagent under vacuum before use.[4] Decomposition can lead to a loss of nucleophilicity and the introduction of side-reacting species.

Question: How should I handle hydroxylamine hydrochloride safely?

Answer: Hydroxylamine hydrochloride is a hazardous substance. It is toxic if swallowed, can cause skin and eye irritation, and is suspected of causing cancer.[6] There is also a risk of explosion upon heating, particularly above 150°C.

  • Handling: Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly closed, non-metallic container in a cool, dry place away from heat sources.[7]

  • Solutions: Always prepare hydroxylamine solutions immediately before use, as the free base in solution is less stable.[4]

Part 2: Optimizing Reaction Conditions

Question: I'm getting a mixture of products, including what I believe is the 5-phenyl-3-isoxazolol isomer. How can I improve the regioselectivity for the desired 3-phenyl-5-isoxazolol?

Answer: This is a classic and critical issue in isoxazole synthesis from β-dicarbonyl compounds. The regioselectivity is primarily controlled by the reaction pH.[8] The β-ketoester (ethyl benzoylacetate) has two electrophilic carbonyl carbons: the ketone and the ester.

  • Under Basic Conditions (pH > 8): The hydroxylamine preferentially attacks the more electrophilic ketone carbonyl. This pathway leads to the formation of the desired 3-phenyl-5-isoxazolol .

  • Under Acidic or Neutral Conditions (pH < 8): Under these conditions, there is a higher chance of hydroxylamine attacking the ester carbonyl, which can lead to the undesired 5-phenyl-3-isoxazolol isomer.[8]

Therefore, to maximize the yield of 3-phenyl-5-isoxazolol, the reaction should be run under basic conditions. A base like potassium hydroxide, sodium hydroxide, or pyridine is often used to neutralize the HCl from hydroxylamine hydrochloride and maintain a basic environment.[9][10]

G cluster_pathways Reaction Pathways Start Ethyl Benzoylacetate + Hydroxylamine Basic Basic Conditions (pH > 8) Start->Basic Control pH Acidic Acidic/Neutral (pH < 8) Start->Acidic AttackKetone Attack on Ketone Carbonyl Basic->AttackKetone Favored Pathway AttackEster Attack on Ester Carbonyl Acidic->AttackEster Side Pathway Product_3_Phenyl 3-Phenyl-5-Isoxazolol (Desired Product) AttackKetone->Product_3_Phenyl Product_5_Phenyl 5-Phenyl-3-Isoxazolol (Isomeric Impurity) AttackEster->Product_5_Phenyl

Caption: Influence of pH on the regioselectivity of the reaction.

Question: My reaction is very slow or stalls, resulting in low conversion. How can I improve the reaction rate?

Answer: Several factors can be adjusted to drive the reaction to completion:

  • Temperature: While some preparations are done at room temperature, heating the reaction mixture is common to increase the rate.[9] Refluxing in a solvent like ethanol is a typical condition. However, excessive heat can also promote decomposition of hydroxylamine, so a balance must be struck.[5]

  • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of hydroxylamine. A slight excess (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete conversion of the limiting β-ketoester.[9]

  • Catalysis: While not always necessary, certain catalysts can improve yields and rates. The use of ultrasound irradiation has been shown to significantly accelerate reaction times and improve yields, aligning with green chemistry principles.[10]

Part 3: Purification and Characterization

Question: I have a crude, oily product that is difficult to purify. What are the best methods for isolating pure 3-phenyl-5-isoxazolol?

Answer: The work-up and purification are critical for obtaining a high-quality final product.

  • Initial Work-up: After the reaction is complete, it is typically cooled and poured into crushed ice or acidified water.[9] This precipitates the crude product. The goal is to separate the product from the basic catalyst and any water-soluble impurities.

  • Recrystallization: This is the most common and effective method for purifying solid 3-phenyl-5-isoxazolol. A suitable solvent system must be chosen. Ethanol or ethanol/water mixtures are frequently effective. The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Column Chromatography: If recrystallization fails to remove persistent impurities or if the product is an oil, silica gel column chromatography is a reliable alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the desired product from byproducts and unreacted starting materials.

Question: How can I definitively confirm the structure and purity of my final product?

Answer: A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. For 3-phenyl-5-isoxazolol, you would expect to see signals corresponding to the phenyl protons, the isoxazole ring proton (a singlet), and potentially the tautomeric OH proton. ¹³C NMR will confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (161.16 g/mol for C₉H₇NO₂).[11]

  • Infrared (IR) Spectroscopy: Key functional groups can be identified, such as C=N stretching of the isoxazole ring and potentially a broad O-H stretch, as 5-isoxazolols can exist in tautomeric forms.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis of Ethyl Benzoylacetate

This protocol is an adaptation of a known procedure for the hydrolysis of ethyl benzoylacetoacetate and is crucial for ensuring a high-purity starting material.[1][3]

  • Setup: In a flask equipped with a stirrer, add 58.5 g (0.25 mole) of high-purity ethyl benzoylacetoacetate.

  • Hydrolysis: Prepare a solution of 10 g (0.25 mole) of sodium hydroxide in 200 cc of water and cool it to 10°C. Add this solution to the ethyl benzoylacetoacetate.

  • Reaction: Shake the mixture vigorously. The temperature will rise, and the reaction should be complete in about 5-10 minutes when a clear solution is formed.

  • Work-up: Immediately cool the flask in an ice bath. Add a cooled solution of 35 cc of concentrated sulfuric acid in 100 g of crushed ice.

  • Extraction: Separate the benzene layer containing the product. Wash it with 75 cc of 5% sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. Purify the residue by distillation under reduced pressure. The pure ethyl benzoylacetate boils at 132–137°C / 4 mm Hg.[1] The expected yield is 77-78%.[1]

Protocol 2: Synthesis of 3-Phenyl-5-Isoxazolol

This protocol is a generalized procedure based on common literature methods emphasizing yield and purity.[9]

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl benzoylacetate (e.g., 10 mmol) in ethanol (e.g., 30 mL).

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (e.g., 15 mmol) and a base like potassium hydroxide (e.g., 15 mmol) in a minimal amount of water and add it to the flask. The base neutralizes the HCl and catalyzes the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing 100 mL of crushed ice and water.

  • Precipitation: Acidify the mixture with dilute HCl until it is acidic to litmus paper. This will precipitate the crude 3-phenyl-5-isoxazolol.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Dry the crude solid and recrystallize from an appropriate solvent, such as an ethanol/water mixture, to yield the pure product.

Data Summary: Impact of Parameters on Yield
ParameterConditionExpected OutcomeRationale & Causality
Purity of EBA Unpurified Commercial GradeLow/Variable Yield, Difficult PurificationImpurities compete in side reactions and interfere with product crystallization.
Vacuum DistilledHigh Yield, Cleaner ReactionRemoves non-volatile impurities and residual starting materials.[1]
Reaction pH Acidic/Neutral (pH < 8)Low Yield of Desired Product, Isomer FormationFavors nucleophilic attack on the less reactive ester carbonyl, leading to the 5-phenyl isomer.[8]
Basic (pH > 8)High Yield of Desired ProductDirects nucleophilic attack to the more electrophilic ketone carbonyl, ensuring correct regiochemistry.[8]
Temperature Room TemperatureSlow Reaction, Potentially IncompleteInsufficient kinetic energy for the reaction to proceed at an efficient rate.
Reflux (e.g., ~78°C in EtOH)Faster Reaction, Higher ConversionProvides sufficient energy to overcome the activation barrier for cyclization.[9]
Energy Source Conventional HeatingGood Yield (hours)Standard method for providing thermal energy.
Ultrasound IrradiationExcellent Yield (minutes to hours)Acoustic cavitation creates localized high-pressure and high-temperature zones, dramatically accelerating the reaction.[10]
Mechanistic Workflow

The following diagram illustrates the key mechanistic steps involved in the formation of 3-phenyl-5-isoxazolol under the optimized basic conditions.

G Start Ethyl Benzoylacetate + Hydroxylamine (NH2OH) Step1 Step 1: Nucleophilic Attack (at Ketone Carbonyl) Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Step 2: Dehydration (Formation of Oxime) Intermediate1->Step2 Intermediate2 Oxime Intermediate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (N attacks Ester Carbonyl) Intermediate2->Step3 Intermediate3 Cyclic Intermediate Step3->Intermediate3 Step4 Step 4: Elimination of Ethanol & Tautomerization Intermediate3->Step4 End 3-Phenyl-5-Isoxazolol Step4->End

Caption: Step-wise mechanism for the synthesis of 3-phenyl-5-isoxazolol.

References

Technical Support Center: Purification of 3-Phenyl-5-Isoxazolol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-phenyl-5-isoxazolol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the fundamental properties of 3-phenyl-5-isoxazolol.

PropertyValueSource
Molecular Formula C₉H₇NO₂--INVALID-LINK--[1]
Molecular Weight 161.16 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline solid or powder--INVALID-LINK--[2]
Solubility Generally more soluble in organic solvents than in water. The phenyl group imparts hydrophobicity.[2][3]--INVALID-LINK--[2][3]

II. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific problems you may encounter during the purification of 3-phenyl-5-isoxazolol.

A. Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Q1: My 3-phenyl-5-isoxazolol fails to crystallize from solution, even after cooling.

A1: This is a common issue that can often be resolved by addressing the following possibilities:

  • Sub-saturation: The concentration of your compound in the solvent may be too low.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. If you have more crude material, you can add it to the hot solution until it is saturated.

  • Lack of Nucleation Sites: Crystal formation requires an initial seed or surface to begin.

    • Solution 1: Seeding. If you have a small amount of pure 3-phenyl-5-isoxazolol, add a single crystal to the cooled, saturated solution. This will act as a template for further crystal growth.

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Mixed-Solvent System. If your compound is highly soluble in a particular solvent (e.g., dichloromethane or acetone), you can use this as the "good" solvent and slowly add a "poor" solvent (an anti-solvent, e.g., hexane or water) in which the compound is insoluble, until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q2: My compound "oils out" during recrystallization, forming a liquid layer instead of crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture or rapid cooling.

  • Solution 1: Slow Cooling. Reheat the solution to redissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water or wrapping it in glass wool.

  • Solution 2: Dilution. Add a small amount of additional hot solvent to the solution. This will lower the saturation point and may allow crystallization to occur at a lower temperature.

  • Solution 3: Preliminary Purification. If the issue persists, it is likely due to a high impurity load. It is advisable to first purify the crude product by column chromatography to remove the bulk of the impurities and then attempt recrystallization.

B. Column Chromatography Complications

Column chromatography is an essential technique for separating 3-phenyl-5-isoxazolol from soluble impurities.

Q1: I'm having trouble separating my product from a closely-eluting impurity on a silica gel column.

A1: This indicates that the polarity difference between your product and the impurity is small. Here are some strategies to improve separation:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: If you are using a binary solvent system (e.g., ethyl acetate/hexane), try adjusting the ratio in small increments. A small decrease in the polar component (e.g., from 30% to 25% ethyl acetate) can significantly improve separation.

    • Change the Solvents: Sometimes, changing one or both solvents can alter the selectivity of the separation. For example, you could try a dichloromethane/methanol or a toluene/acetone system.

  • Improve Column Packing: A poorly packed column will lead to band broadening and poor separation. Ensure your silica gel is uniformly packed without any air bubbles or cracks.

  • Dry Loading: If your crude product has poor solubility in the eluent, it can be "dry loaded." Dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

Q2: My compound is streaking or tailing on the TLC plate and the column, leading to broad peaks and poor separation.

A2: Tailing is often a sign of undesirable interactions between your compound and the stationary phase (silica gel). Since 3-phenyl-5-isoxazolol has a slightly acidic proton on the isoxazolol ring, it can interact strongly with the acidic silica surface.

  • Solution 1: Add a Modifier to the Eluent. Adding a small amount of a polar modifier to your eluent can often resolve tailing.

    • For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help by protonating the silica surface and reducing strong interactions.

    • Alternatively, for basic impurities that might be causing the issue, a small amount of triethylamine (e.g., 0.1-1%) can be added.

  • Solution 2: Use a Different Stationary Phase. If tailing is severe, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying compounds that are sensitive to acid. Reverse-phase chromatography (C18 silica) is another option, particularly for polar impurities.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 3-phenyl-5-isoxazolol?

A1: The impurities will depend on the synthetic route.

  • From Ethyl Benzoylacetate and Hydroxylamine:

    • Unreacted Starting Materials: Ethyl benzoylacetate and hydroxylamine hydrochloride.

    • Side Products: Potential for the formation of amide byproducts from the reaction of the ester with hydroxylamine.

  • From 1,3-Dipolar Cycloaddition (Benzaldehyde Oxime and Ethyl Propiolate):

    • Unreacted Starting Materials: Benzaldehyde oxime and ethyl propiolate.

    • Regioisomer: The formation of the 3,4-disubstituted isoxazole is a common side product in such cycloadditions.[5]

    • Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, which can be a significant byproduct.[6]

Q2: What is a good starting point for a recrystallization solvent for 3-phenyl-5-isoxazolol?

A2: A good starting point is to test solvents of varying polarities. Based on the structure (a polar heterocyclic ring and a nonpolar phenyl group), a solvent of intermediate polarity is likely to work well.

  • Good Single Solvents to Try: Ethanol, isopropanol, or ethyl acetate.[3]

  • Good Mixed-Solvent Systems to Try:

    • Ethanol/Water

    • Acetone/Hexane

    • Dichloromethane/Hexane

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your 3-phenyl-5-isoxazolol.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will show a single, sharp peak. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a good starting point for method development.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities. The integration of the proton signals can also be used to quantify impurities if their structure is known.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. The presence of other ions could indicate impurities.

IV. Experimental Protocols and Workflows

A. Protocol for Recrystallization of 3-Phenyl-5-Isoxazolol
  • Solvent Selection: Choose an appropriate solvent or solvent system by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude 3-phenyl-5-isoxazolol in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the flask or seeding with a pure crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

B. Protocol for Column Chromatography of 3-Phenyl-5-Isoxazolol
  • Solvent System Selection: Determine a suitable eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the 3-phenyl-5-isoxazolol. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 3-phenyl-5-isoxazolol.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

V. Visualizing the Purification Workflow

Caption: Recrystallization workflow for 3-phenyl-5-isoxazolol.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Pack_Column Pack Silica Gel Column TLC->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure 3-Phenyl-5-Isoxazolol Evaporate->Pure_Product

References

Technical Support Center: Navigating the Stability of 3-Phenyl-5-Isoxazolol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for 3-phenyl-5-isoxazolol. As researchers and drug development professionals, we understand that the reliability of your experimental outcomes is intrinsically linked to the stability of your reagents. 3-Phenyl-5-isoxazolol, a valuable heterocyclic compound, presents unique stability challenges in solution that, if not properly managed, can lead to inconsistent results and misinterpreted data.

This guide is structured to provide you with not just protocols, but a deeper understanding of the why behind the experimental choices we recommend. Our goal is to empower you with the expertise to anticipate and troubleshoot stability issues, ensuring the integrity of your research.

Frequently Asked Questions (FAQs) on 3-Phenyl-5-Isoxazolol Stability

Q1: What is the primary cause of 3-phenyl-5-isoxazolol instability in solution?

The primary vulnerability of the 3-phenyl-5-isoxazolol molecule is the isoxazole ring itself. This five-membered ring containing adjacent nitrogen and oxygen atoms can undergo cleavage, particularly through hydrolysis of the N-O bond.[1] The rate and likelihood of this degradation are heavily influenced by the chemical environment, most notably pH and temperature.[1][2]

Q2: How does pH affect the stability of 3-phenyl-5-isoxazolol?

The pH of your solution is arguably the most critical factor governing the stability of isoxazolol compounds.

  • Acidic Conditions (pH < 4): In highly acidic environments, the isoxazole ring can be susceptible to acid-catalyzed hydrolysis.[2][3] This process can lead to the opening of the ring and the formation of various degradation products.

  • Neutral Conditions (pH ~7): While generally more stable than at pH extremes, gradual degradation can still occur, especially with elevated temperatures.[1]

  • Basic Conditions (pH > 8): Basic conditions are particularly detrimental to the isoxazole ring. Base-catalyzed hydrolysis can rapidly lead to ring cleavage.[1] Studies on similar isoxazole-containing compounds, such as leflunomide, demonstrate significantly faster degradation at basic pH compared to neutral or acidic conditions.[1]

Q3: I need to prepare a stock solution of 3-phenyl-5-isoxazolol. What solvent should I use and how should I store it?

For optimal stability, a non-aqueous, aprotic organic solvent is recommended for your stock solution.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. These solvents are less likely to participate in hydrolysis reactions compared to protic solvents like alcohols or water.

  • Storage Conditions: Prepare high-concentration stock solutions to minimize the volume added to your aqueous experimental media. Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant to prevent moisture absorption. When using, allow the vial to warm to room temperature before opening to prevent condensation from introducing water.

Q4: What are the visible signs of 3-phenyl-5-isoxazolol degradation?

Unfortunately, degradation of 3-phenyl-5-isoxazolol in solution is often not visually apparent. You are unlikely to see color changes or precipitation. The most reliable way to detect degradation is through analytical methods.

Q5: Which analytical techniques are best for monitoring the stability and purity of my 3-phenyl-5-isoxazolol sample?

A multi-pronged analytical approach is recommended for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity and quantifying degradation products.[3][4] A reversed-phase method with UV detection is typically suitable. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of degradation products, which can help in elucidating the degradation pathway.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the structure of the parent compound and identify degradation products in forced degradation studies.[4]

Troubleshooting Guides

This section addresses specific experimental issues you may encounter.

Issue 1: Inconsistent results in my biological assay.

If you are observing variable results in your experiments (e.g., dose-response curves shifting between experiments), compound instability in your aqueous assay media could be the culprit.

Troubleshooting Workflow:

A Inconsistent Assay Results Observed B Prepare fresh working solutions from a frozen stock for each experiment. A->B C Did the inconsistency resolve? B->C D Yes: Issue was likely degradation of pre-diluted working solutions. C->D Yes E No: Proceed to assess stability in assay media. C->E No F Incubate 3-phenyl-5-isoxazolol in your assay buffer for the duration of the experiment. E->F G Analyze the sample by HPLC at t=0 and at the end of the incubation. F->G H Significant degradation observed? (>10%) G->H I Yes: Modify experimental design. Reduce incubation time or prepare compound dilutions immediately before use. H->I Yes J No: Instability in the assay media is not the primary issue. Investigate other experimental variables. H->J No

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: My HPLC analysis shows multiple peaks for a freshly prepared solution.

This could indicate either a purity issue with your starting material or rapid on-column degradation.

  • Verify Starting Material Purity: Obtain the Certificate of Analysis (CoA) for the batch of 3-phenyl-5-isoxazolol you are using. If possible, confirm its initial purity via an independent method like NMR.

  • Assess On-Column Stability:

    • Mobile Phase pH: If your mobile phase is buffered at a high or low pH, it could be causing degradation during the analysis. Try a mobile phase with a more neutral pH (e.g., using a phosphate buffer around pH 7).

    • Temperature: Ensure the column compartment is at a controlled, moderate temperature (e.g., 25°C). High temperatures can accelerate degradation.

    • Injection Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent precipitation and peak distortion.[4]

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol provides a framework for evaluating the stability of 3-phenyl-5-isoxazolol at different pH values.

Materials:

  • 3-phenyl-5-isoxazolol

  • DMSO (anhydrous)

  • Buffers: 0.1 M HCl (pH 1), 0.1 M Acetate buffer (pH 4), 0.1 M Phosphate buffer (pH 7.4), 0.1 M Borate buffer (pH 10)

  • HPLC system with UV detector

  • Constant temperature incubator (e.g., 37°C)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 3-phenyl-5-isoxazolol in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the four pH buffers. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.

  • Timepoint Zero (t=0): Immediately after preparation, take an aliquot from each solution and inject it into the HPLC system to determine the initial peak area.

  • Incubation: Incubate the remaining solutions at 37°C.

  • Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of 3-phenyl-5-isoxazolol remaining at each timepoint relative to the t=0 sample. Plot the percentage remaining versus time for each pH.

Protocol 2: Recommended HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determine the UV maximum (λmax) of 3-phenyl-5-isoxazolol using a UV-Vis spectrophotometer. If this is not available, monitor at 254 nm as a starting point.

  • Injection Volume: 10 µL

Data Presentation & Visualization

Illustrative Stability Data
pHTemperature (°C)Approximate Half-life (t½)Stability Profile
4.025StableHigh
4.037StableHigh
7.425StableModerate
7.437~7.4 hoursLow
10.025~6.0 hoursVery Low
10.037~1.2 hoursVery Low

This data is for illustrative purposes to demonstrate stability trends and is not direct data for 3-phenyl-5-isoxazolol.

Potential Degradation Pathway

The isoxazole ring is prone to cleavage, especially under basic conditions, leading to the formation of a β-ketonitrile derivative through N-O bond scission.

cluster_0 3-phenyl-5-isoxazolol cluster_1 β-ketonitrile Degradation Product A A C C A->C Ring Opening (e.g., Hydrolysis)

Caption: Potential hydrolytic degradation of 3-phenyl-5-isoxazolol.

References

Technical Support Center: Synthesis of 3-Phenyl-5-Isoxazolol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-phenyl-5-isoxazolol. As Senior Application Scientists, we have compiled this guide based on common challenges and inquiries from the field. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and mitigate the formation of unwanted side products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The standard synthesis involves the cyclocondensation reaction between ethyl benzoylacetate and hydroxylamine.[1][2] While seemingly straightforward, several factors can lead to suboptimal results.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can stem from incomplete reactions, degradation of the product, or competing side reactions. Let's break down the possibilities.

Potential Cause 1: Incomplete Reaction The reaction kinetics can be sluggish if the conditions are not optimal. The pH of the reaction medium is critical; it must be suitable for the nucleophilic attack of hydroxylamine on the keto and ester carbonyls of ethyl benzoylacetate.

Recommended Action:

  • pH Control: The reaction is often performed in the presence of a base like sodium acetate or sodium hydroxide to deprotonate the hydroxylamine hydrochloride and facilitate the reaction. An excessively basic or acidic medium can hinder the reaction or promote side reactions. We recommend maintaining a pH between 4 and 5 for the initial condensation.

  • Temperature and Time: Ensure the reaction is stirred at the appropriate temperature (often refluxing in ethanol) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Potential Cause 2: Formation of the Regioisomeric Side Product The most significant side reaction is the formation of the isomeric 5-phenyl-3-isoxazolol .[3] This occurs because hydroxylamine is an ambivalent nucleophile, and the reaction with the unsymmetrical β-ketoester can proceed via two different pathways, as illustrated below.

Recommended Action:

  • Regioselective Control: The formation of the desired 3-phenyl-5-isoxazolol is favored under kinetically controlled conditions. The initial attack of the more nucleophilic nitrogen atom of hydroxylamine on the more electrophilic ketone carbonyl is the desired pathway. Running the reaction at lower temperatures initially before heating to reflux can sometimes improve selectivity. The choice of solvent can also play a role, with protic solvents like ethanol being standard.

Potential Cause 3: Hydrolysis of the Starting Ester Under strongly basic conditions (e.g., high concentrations of NaOH), the ethyl benzoylacetate can be saponified to benzoylacetate, which may react differently or less efficiently.

Recommended Action:

  • Base Stoichiometry: Use a carefully measured amount of a moderate base. For instance, using 1.0 to 1.2 equivalents of sodium acetate with hydroxylamine hydrochloride is a common and effective strategy.

The following diagram illustrates the desired reaction pathway versus the formation of the unwanted regioisomer.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway EBA Ethyl Benzoylacetate Pathway1 N-attack at Ketone EBA->Pathway1 Pathway2 N-attack at Ester EBA->Pathway2 HA Hydroxylamine (NH2OH) HA->Pathway1 HA->Pathway2 Intermediate1 Oxime Intermediate Pathway1->Intermediate1 Condensation Product1 3-Phenyl-5-Isoxazolol (Desired Product) Intermediate1->Product1 Cyclization Intermediate2 Hydroxamic Acid Intermediate Pathway2->Intermediate2 Condensation Product2 5-Phenyl-3-Isoxazolol (Isomeric Impurity) Intermediate2->Product2 Cyclization

Caption: Reaction pathways for the synthesis of isoxazolols.

Question 2: My final product is an inseparable mixture according to NMR and LC-MS. How can I identify the main impurity and adjust my protocol?

When you observe an inseparable mixture, the primary suspect is the 5-phenyl-3-isoxazolol regioisomer.

Identification:

  • NMR Spectroscopy: While the 1H NMR spectra of the two isomers can be similar, subtle differences in the chemical shifts of the heterocyclic ring proton and the protons on the phenyl group can be observed. 2D NMR techniques like HMBC and NOESY can be definitive.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is an excellent tool. The two isomers will have the identical mass, but they will likely have different retention times on a reverse-phase column, allowing for their separation and quantification.

Protocol Adjustment for Purity: If isomeric impurity is confirmed, purification can be challenging due to similar physical properties.

  • Fractional Recrystallization: This is the most common method. It relies on slight differences in the solubility of the two isomers in a given solvent system. A trial-and-error approach with different solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) may be necessary.

  • Chromatography: If recrystallization fails, column chromatography on silica gel is an alternative, though it can be labor-intensive for large scales. A carefully selected eluent system is required to achieve separation.

The following table summarizes common issues and solutions.

Observed Problem Potential Cause Recommended Action Key Analytical Signature
Low YieldIncomplete reactionIncrease reaction time/temperature; optimize pH (4-5).TLC shows unconsumed starting materials.
Isomer formationAdjust reaction conditions (lower initial temp).Two spots on TLC, two peaks in LC with identical mass.
Product degradationAvoid harsh acidic/basic conditions during workup.Baseline noise or multiple small peaks in chromatogram.
Product ImpurityIsomeric side productPerform fractional recrystallization or column chromatography.1H NMR shows extra aromatic/heterocyclic signals.
Unreacted starting materialsImprove purification; ensure reaction goes to completion.Characteristic peaks of ethyl benzoylacetate in NMR.
Oily/Colored ProductResidual solvent or minor impuritiesRecrystallize from an appropriate solvent; use charcoal treatment.Broad solvent peaks in NMR; discoloration.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of decarboxylation observed in some isoxazole syntheses, and is it relevant here?

A: Decarboxylation is a common step in isoxazole synthesis when the reaction involves a precursor with a carboxylic acid group, often at the 4-position.[4][5] For instance, if the synthesis starts with ethyl benzoylacetoacetate, a subsequent hydrolysis and decarboxylation step would be needed. In the direct synthesis of 3-phenyl-5-isoxazolol from ethyl benzoylacetate, this is not a primary pathway. However, if your starting material is contaminated with a dicarboxylic species, you might observe CO2 evolution and an associated side product. Such reactions are typically promoted by heat or acidic conditions.[6]

Q: Can I use other β-dicarbonyl compounds as starting materials?

A: Yes, the reaction of hydroxylamine with 1,3-dicarbonyl compounds is a general and versatile method for synthesizing isoxazoles.[1][7] Using different β-ketoesters or β-diketones will result in different substitution patterns on the isoxazole ring. For example, using dibenzoylmethane would yield 3,5-diphenylisoxazole. The choice of substrate will influence the potential for side reactions and the optimal reaction conditions.

Experimental Protocols & Methodologies

To ensure reproducibility and high purity, we provide the following validated protocols.

Protocol 1: Optimized Synthesis of 3-Phenyl-5-Isoxazolol

This protocol is designed to favor the formation of the desired 3-phenyl isomer.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) in ethanol (5-10 mL per gram of ester).

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate trihydrate (1.2 equivalents) in a minimal amount of warm water.

  • Reaction: Add the aqueous hydroxylamine/acetate solution to the ethanolic solution of ethyl benzoylacetate at room temperature with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration, wash the solid with cold water, followed by a small amount of cold ethanol to remove soluble impurities.

  • Purification: Proceed to Protocol 2 for purification.

Protocol 2: Purification by Fractional Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture (50:50), and dry under vacuum.

  • Analysis: Check the purity of the recrystallized product by melting point, NMR, and LC-MS. Repeat the process if significant impurities remain.

The following workflow provides a logical guide for troubleshooting common synthesis issues.

G start Experiment Complete check_yield Analyze Yield & Purity (TLC, LC-MS, NMR) start->check_yield yield_ok Is Yield/Purity > 90%? check_yield->yield_ok success Product Meets Specs yield_ok->success Yes troubleshoot Initiate Troubleshooting yield_ok->troubleshoot No analyze_crude Analyze Crude Mixture: Identify Side Products troubleshoot->analyze_crude isomer Isomer Detected? analyze_crude->isomer incomplete Incomplete Reaction? isomer->incomplete No adjust_purification Optimize Purification: - Fractional Recrystallization - Chromatography isomer->adjust_purification Yes incomplete->adjust_purification No adjust_reaction Modify Reaction: - Adjust pH/Temp - Extend Time incomplete->adjust_reaction Yes re_run Re-run Synthesis adjust_purification->re_run adjust_reaction->re_run

Caption: A logical workflow for troubleshooting synthesis outcomes.

References

Technical Support Center: Troubleshooting Inconsistent Biological Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to inconsistent biological assay results. As a senior application scientist, I have structured this guide to move from general, overarching principles to specific, assay-related problems, providing not just solutions but the scientific reasoning behind them. Our goal is to empower you to build robust, reproducible assays.

Section 1: Foundational Principles of Assay Consistency

Before delving into specific assay types, it's crucial to address the systemic factors that underpin experimental variability. Inconsistent results often stem from a few core areas.

Q1: My results are highly variable between experiments performed on different days. What are the likely culprits?

This common issue, known as inter-assay variability, often points to inconsistencies in your experimental setup and execution.

  • Reagent Stability and Handling: Biological reagents are sensitive and can degrade over time, leading to a loss of activity.[1][2] Ensure that all reagents are stored at their recommended temperatures and are protected from light and moisture if necessary.[3] Avoid repeated freeze-thaw cycles by aliquoting reagents into single-use volumes.[4] It's also critical to check the expiration dates on all components.[1][5]

  • Environmental Conditions: Fluctuations in laboratory temperature and humidity can significantly impact assay performance, especially for enzymatic reactions.[5][6] Strive to perform your assays in a controlled environment.

  • Pipetting and Liquid Handling: Minor inaccuracies in pipetting can lead to significant errors, especially when working with small volumes.[7][8] Calibrate your pipettes regularly and ensure proper technique, such as pre-wetting the tip and using the correct pipetting mode (forward or reverse) for different liquid types.

  • Lot-to-Lot Reagent Variability: Reagents, especially antibodies and enzymes, can vary between manufacturing batches.[9][10] When starting with a new lot of a critical reagent, it is best practice to perform a bridging study to compare its performance against the old lot.[11][12]

Q2: I'm observing significant variability within the same plate or experiment. What should I investigate first?

This is known as intra-assay variability and typically points to issues with your technique or the physical setup of the assay.

  • Improper Mixing: Ensure all reagents and samples are thoroughly but gently mixed before being added to the assay.[7]

  • Inconsistent Incubation Times: Use a multichannel pipette or automated liquid handler to add start/stop reagents to all wells as simultaneously as possible.

  • "Edge Effect": Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in reagent concentration.[13][14][15] This can be mitigated by:

    • Not using the outer wells.

    • Filling the outer wells with sterile water or PBS to create a humidity barrier.[14]

    • Using specially designed plates with moats to reduce evaporation.[14]

    • Sealing plates with adhesive films or lids during incubation.[13][15]

  • Temperature Gradients: Uneven heating of a microplate can lead to variability. Ensure the plate is uniformly warmed to the incubation temperature. Avoid stacking plates in the incubator.[16]

Section 2: Troubleshooting Specific Assay Platforms

Now, let's address common issues encountered in widely used assay formats.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are workhorses in many labs, but their multi-step nature presents numerous opportunities for error.

High background can mask your true signal and reduce the dynamic range of your assay.

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Washing Residual unbound antibodies or detection reagents will generate a non-specific signal.[7]Increase the number of wash steps and the soaking time for each wash.[5][17] Ensure your plate washer is functioning correctly, with all ports clear.[7]
Ineffective Blocking The blocking buffer is meant to saturate non-specific binding sites on the plate surface.[18]Increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocker).[18]
High Antibody Concentration Excess primary or secondary antibody can lead to non-specific binding.[17][19]Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[19]
Cross-Reactivity The secondary antibody may be binding non-specifically to other components in the well.[18]Run a control with no primary antibody. Consider using a pre-adsorbed secondary antibody.
Contaminated Reagents Contamination of the substrate or other reagents can lead to a false positive signal.[17][20]Use fresh, sterile reagents and pipette tips for each step.[5]

A lack of signal can be just as frustrating as high background.

Potential Cause Scientific Rationale Troubleshooting Steps
Reagent Omission or Inactivity A missing or expired reagent will break the detection chain.[5]Double-check that all reagents were added in the correct order.[5] Verify the expiration dates of all kit components.[5]
Improper Reagent Preparation Incorrectly diluted antibodies or standards will lead to inaccurate results.Review your calculations and dilution steps. Ensure all components are properly reconstituted.
Insufficient Incubation Times Binding events and enzymatic reactions require adequate time to occur.Adhere to the incubation times specified in the protocol.[5]
Incorrect Plate Type Not all microplates are suitable for ELISA; they require high protein-binding capacity.Ensure you are using a plate specifically designed for immunoassays.[5]
Substrate Incompatibility The substrate must be appropriate for the enzyme conjugate being used (e.g., TMB for HRP).Verify that your substrate and enzyme are compatible.

// Nodes Start [label="Inconsistent ELISA Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighBackground [label="High Background?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; WeakSignal [label="Weak/No Signal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PoorReplicates [label="Poor Replicates?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// High Background Solutions CheckWashing [label="Optimize Washing Protocol\n(Increase volume/soak time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBlocking [label="Optimize Blocking\n(Change agent/time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TitrateAntibody [label="Titrate Antibodies", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Weak Signal Solutions CheckReagents [label="Verify Reagent Addition\n& Expiration Dates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckIncubation [label="Verify Incubation Times\n& Temperatures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPlate [label="Confirm Correct Plate Type", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Poor Replicates Solutions CheckPipetting [label="Review Pipetting Technique\n& Calibration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMixing [label="Ensure Thorough Mixing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddressEdgeEffect [label="Mitigate Edge Effect", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Node End [label="Consistent Results", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> HighBackground; HighBackground -> CheckWashing [label="Yes"]; HighBackground -> WeakSignal [label="No"]; CheckWashing -> CheckBlocking; CheckBlocking -> TitrateAntibody; TitrateAntibody -> End;

WeakSignal -> CheckReagents [label="Yes"]; WeakSignal -> PoorReplicates [label="No"]; CheckReagents -> CheckIncubation; CheckIncubation -> CheckPlate; CheckPlate -> End;

PoorReplicates -> CheckPipetting [label="Yes"]; PoorReplicates -> End [label="No"]; CheckPipetting -> CheckMixing; CheckMixing -> AddressEdgeEffect; AddressEdgeEffect -> End; } A flowchart for troubleshooting common ELISA issues.

Quantitative PCR (qPCR)

qPCR is highly sensitive, making it prone to variability from minor inconsistencies.

Inconsistent replicates are a common qPCR problem, often stemming from pipetting errors or poor reaction setup.[21]

  • Pipetting Inaccuracy: Small volume variations can have a large impact on Ct values.[22] Ensure your pipettes are calibrated and use low-retention tips.

  • Poorly Mixed Reactions: Inadequate mixing of the master mix, primers, and template can lead to variability.[21] Gently vortex and centrifuge all components before and after mixing.

  • Template Quality: The purity and integrity of your RNA/cDNA are paramount.[23] Poor quality templates can lead to inefficient amplification.[24]

  • Primer/Probe Design: Suboptimal primer and probe design can result in non-specific amplification or primer-dimers, affecting reaction efficiency.[22][24]

Amplification in the NTC is a clear sign of contamination.

  • Reagent Contamination: One or more of your reagents (water, master mix, primers) may be contaminated with template.[25] Use fresh aliquots of all reagents.

  • Environmental Contamination: Your workspace or pipettes may be contaminated with amplicons from previous experiments.[25] Regularly clean your workspace and pipettes with a DNA-decontaminating solution.

  • Aerosol Contamination: Opening tubes can create aerosols containing template. Be careful when handling high-concentration templates.

// Nodes Start [label="Inconsistent qPCR Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="Identify Primary Issue", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; InconsistentReps [label="Inconsistent Replicates", fillcolor="#FBBC05", fontcolor="#202124"]; NTC_Amp [label="NTC Amplification", fillcolor="#FBBC05", fontcolor="#202124"]; NoAmp [label="No/Late Amplification", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Sol_Pipetting [label="Verify Pipette Calibration\n& Technique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Mixing [label="Ensure Proper Reagent Mixing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Template [label="Assess Template Quality/Quantity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Contamination [label="Use Fresh Reagents\nDecontaminate Workspace", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_PrimerDesign [label="Re-evaluate Primer/Probe Design", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Cycling [label="Optimize Cycling Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Node End [label="Reliable qPCR Data", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Problem; Problem -> InconsistentReps [label="High CV"]; Problem -> NTC_Amp [label="Contamination"]; Problem -> NoAmp [label="Poor Efficiency"];

InconsistentReps -> Sol_Pipetting; InconsistentReps -> Sol_Mixing; Sol_Pipetting -> Sol_Mixing; Sol_Mixing -> End;

NTC_Amp -> Sol_Contamination; Sol_Contamination -> End;

NoAmp -> Sol_Template; NoAmp -> Sol_PrimerDesign; NoAmp -> Sol_Cycling; Sol_Template -> Sol_PrimerDesign; Sol_PrimerDesign -> Sol_Cycling; Sol_Cycling -> End; } A decision tree for troubleshooting common qPCR problems.

Cell-Based Assays

The inherent variability of living cells adds a layer of complexity to troubleshooting.[26]

  • Cell Passage Number: As cells are repeatedly passaged, they can undergo genetic and phenotypic changes.[27][28][29] High-passage cells may respond differently to stimuli compared to low-passage cells.[28][30] It is crucial to establish a working cell bank and use cells within a defined passage number range for all experiments.

  • Cell Health and Viability: Ensure your cells are healthy and have high viability before starting an experiment. Stressed or dying cells will not provide reliable data.

  • Cell Seeding Density: Inconsistent cell numbers in your wells will lead to variable results.[31] Use a reliable cell counting method and ensure even cell distribution when plating.

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular physiology and impact assay results. Regularly test your cell cultures for mycoplasma.

This is often a manifestation of the "edge effect" in a cell-based context.

  • Evaporation: As mentioned earlier, evaporation in the outer wells can concentrate media components, affecting cell growth.[32]

  • Temperature Gradients: When a cold plate of cells is placed in a warm incubator, a temperature gradient can form, causing cells to be drawn to the warmer edges of the wells.[33] To prevent this, allow your plates to sit at room temperature for a period after seeding to allow for even cell settling before placing them in the incubator.[33]

Section 3: Western Blotting

While not a quantitative assay in the same vein as ELISA or qPCR, inconsistent band intensity in Western blots is a frequent issue.

Q9: My Western blot bands are weak or absent. What went wrong?
  • Inefficient Protein Transfer: Verify that your transfer was successful by staining the membrane with Ponceau S and the gel with Coomassie Blue.[34] Optimize transfer time and voltage.

  • Incorrect Antibody Dilution: The primary or secondary antibody concentration may be too low.[19][35]

  • Poor Antibody Quality: Not all antibodies are created equal. Ensure your antibody is validated for Western blotting.

  • Insufficient Protein Loading: You may not be loading enough protein to detect your target.[19][34]

Q10: I have high background on my Western blot, obscuring my bands of interest.
  • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.[19][35] Increase the blocking time or try a different blocking agent.

  • High Antibody Concentration: Too much primary or secondary antibody can lead to high background.[35][36]

  • Inadequate Washing: Increase the number and duration of your wash steps to remove unbound antibodies.[35]

  • Membrane Drying: Allowing the membrane to dry out at any point can cause high, patchy background.[37]

References

Technical Support Center: Enhancing Selectivity in 3-Phenyl-5-Isoxazolol Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working on the synthesis of 3-phenyl-5-isoxazolol derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance selectivity in your experiments. The isoxazole ring is a valuable scaffold in medicinal chemistry, and achieving precise substitution patterns is critical for modulating biological activity. This resource is designed to help you navigate the complexities of its synthesis with confidence.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of 3-phenyl-5-isoxazolol and its derivatives.

Q1: What are the primary synthetic routes to obtain the 3-phenyl-5-isoxazolol core structure?

A1: There are two predominant and versatile methods. The most common is the [3+2] cycloaddition (also known as the Huisgen 1,3-dipolar cycloaddition) between a benzonitrile oxide (the 1,3-dipole) and a suitable alkyne.[1] A second reliable method involves the condensation of a β-ketoester, such as ethyl benzoylacetoacetate, with hydroxylamine hydrochloride.[2] The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a mixture of regioisomers. How can I selectively obtain the 3,5-disubstituted product?

A2: Achieving high regioselectivity is a critical challenge. The formation of the desired 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer is governed by both electronic and steric factors. For terminal alkynes, copper(I) catalysis is known to favor the formation of 3,5-disubstituted isoxazoles.[3] In the absence of a catalyst, the regioselectivity can be influenced by the solvent and the electronic nature of the substituents on both the nitrile oxide and the alkyne.

Q3: I am observing a significant amount of a white, crystalline byproduct that is not my desired product. What is it and how can I prevent its formation?

A3: This is very likely a furoxan (a 1,2,5-oxadiazole 2-oxide), which forms from the dimerization of the benzonitrile oxide intermediate.[4] This is a common side reaction, especially at higher concentrations or temperatures. To minimize furoxan formation, it is crucial to generate the nitrile oxide in situ in the presence of the alkyne, so it is trapped as it forms. This can be achieved by the slow addition of the base (like triethylamine) or the hydroximoyl chloride precursor to the reaction mixture containing the alkyne.[3]

Q4: My final product seems to exist in two different forms, and the NMR spectrum is complex. What could be happening?

A4: 3-Phenyl-5-isoxazolol exists as a tautomeric mixture of the 5-hydroxyisoxazole (enol) form and the isoxazol-5(4H)-one (keto) form. The equilibrium between these two forms is highly dependent on the solvent.[5][6] In polar, protic solvents like methanol or water, the keto form is often favored, while less polar solvents may favor the enol form. This can lead to multiple sets of peaks in your NMR spectrum. It is crucial to use a single, deuterated solvent for characterization and be aware of this equilibrium.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshoot specific problems encountered during the synthesis of 3-phenyl-5-isoxazolol derivatives.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Inefficient Nitrile Oxide Generation: The base may not be strong enough, or the hydroximoyl chloride precursor is of poor quality. 2. Nitrile Oxide Dimerization: The concentration of the nitrile oxide intermediate is too high, favoring the formation of the furoxan byproduct.[4] 3. Decomposition of Starting Materials: The reaction conditions (e.g., temperature) may be too harsh.For Cause 1: Ensure your base (e.g., triethylamine) is dry and of high purity. Verify the integrity of your benzohydroximoyl chloride precursor; it can be sensitive to moisture. For Cause 2: Employ a slow-addition strategy for your base or hydroximoyl chloride. This maintains a low steady-state concentration of the nitrile oxide, maximizing the chance of cycloaddition with the alkyne.[3] For Cause 3: If using elevated temperatures, try running the reaction at room temperature for a longer period. Some cycloadditions proceed efficiently without heat.
Poor Selectivity (Mixture of Isomers) 1. Incorrect Reaction Conditions for Regiocontrol: For terminal alkynes, the absence of a catalyst can lead to poor regioselectivity. 2. Steric/Electronic Ambiguity: The substituents on your alkyne may not provide a strong bias for one regioisomer over the other.For Cause 1: For reactions with terminal alkynes, introduce a copper(I) catalyst (e.g., CuI) to direct the reaction towards the 3,5-disubstituted isomer.[3] For Cause 2: If possible, modify the alkyne substrate. A bulkier substituent can sterically hinder one approach of the nitrile oxide, thereby improving selectivity.
Difficulty in Product Purification 1. High Polarity: The hydroxyl group of the isoxazolol makes the compound quite polar, leading to high water solubility and streaking on silica gel.[7] 2. Tautomeric Mixture: The presence of both keto and enol forms can cause broad or multiple spots on TLC and difficult separation on a column.For Cause 1: During aqueous workup, use the "salting out" method by saturating the aqueous layer with NaCl to decrease the polarity of the water and improve extraction into an organic solvent like ethyl acetate.[7] For column chromatography, consider using a less acidic stationary phase like alumina or deactivating the silica gel by adding a small percentage of triethylamine (0.1-1%) to your eluent to prevent streaking.[8] For Cause 2: Attempt to isolate the product as a single tautomer if possible, for example, by crystallizing from a solvent that strongly favors one form. Alternatively, derivatize the hydroxyl group (e.g., methylation or acetylation) to eliminate the tautomerism, which will also reduce polarity and simplify purification.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the chosen conditions. 2. Catalyst Inactivity: If using a catalyst, it may have degraded or been poisoned.For Cause 1: Monitor the reaction closely by TLC. If the reaction has stalled at room temperature, consider gentle heating (e.g., 40-50 °C). For Cause 2: Use a fresh batch of catalyst. Ensure all glassware is scrupulously clean and solvents are anhydrous, as impurities can poison catalysts.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-5-isoxazolone via Condensation

This protocol is adapted from the reaction of a β-ketoester with hydroxylamine.[2]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl benzoylacetoacetate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ester).

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.0 eq) to the solution.

  • Reaction: Heat the mixture with stirring at 100 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid under reduced pressure.

  • Purification: To the resulting residue, add a minimal amount of cold ethanol to induce precipitation. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol to afford the 3-phenyl-5-isoxazolone.

Protocol 2: Regioselective Synthesis of a 3-Phenyl-5-substituted-isoxazole via [3+2] Cycloaddition

This protocol outlines a general procedure for the copper-catalyzed cycloaddition to favor the 3,5-isomer.

  • Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the terminal alkyne (1.0 eq), a copper(I) source such as copper(I) iodide (CuI, 5 mol%), and a suitable solvent (e.g., THF or Dichloromethane).

  • Precursor Addition: Add benzohydroximoyl chloride (1.1 eq) to the mixture.

  • Initiation: Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture dropwise over 30-60 minutes using a syringe pump. The slow addition is critical to minimize furoxan formation.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing Key Processes

To better understand the critical aspects of this synthesis, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Benzohydroximoyl Chloride Benzohydroximoyl Chloride In situ Generation In situ Generation Benzohydroximoyl Chloride->In situ Generation Terminal Alkyne Terminal Alkyne 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Terminal Alkyne->1,3-Dipolar Cycloaddition Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->In situ Generation In situ Generation->1,3-Dipolar Cycloaddition Benzonitrile Oxide Furoxan (Dimer) Furoxan (Dimer) In situ Generation->Furoxan (Dimer) Side Reaction 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole 1,3-Dipolar Cycloaddition->3,5-Disubstituted Isoxazole Desired Pathway

Caption: Reaction pathway for 3,5-disubstituted isoxazole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Byproduct Check TLC/NMR for Furoxan Dimer Start->Check_Byproduct Check_SM Starting Material Remaining? Check_Byproduct->Check_SM No Slow_Addition Implement Slow Addition of Base/Precursor Check_Byproduct->Slow_Addition Yes Increase_Time_Temp Increase Reaction Time or Gently Heat Check_SM->Increase_Time_Temp Yes Check_Reagents Verify Purity of Starting Materials & Reagents Check_SM->Check_Reagents No End Yield Improved Slow_Addition->End Increase_Time_Temp->End Check_Reagents->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Managing Isoxazole-Induced Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide practical, in-depth assistance in identifying, understanding, and mitigating unintended cytotoxicity in non-cancerous cell lines. As many isoxazole derivatives are developed for their potent biological activities, off-target effects in healthy cells are a critical hurdle in preclinical development.[1][2] This resource offers troubleshooting guides and frequently asked questions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity of isoxazole compounds in non-cancerous cells.

Q1: Why are my isoxazole compounds showing toxicity in normal cell lines?

A1: Isoxazole derivatives can induce cytotoxicity through various mechanisms that may not be specific to cancer cells.[1] These can include the generation of reactive oxygen species (ROS)[3], disruption of mitochondrial function, and induction of apoptosis.[4] The specific chemical structure of your isoxazole compound, including its substituents, plays a crucial role in its biological activity and potential for off-target effects.[2] Furthermore, the metabolic activation of the isoxazole ring can sometimes lead to the formation of reactive metabolites that are toxic to cells.

Q2: How can I determine if the observed cytotoxicity is a true off-target effect or an experimental artifact?

A2: It is essential to include proper controls in your experiments. This includes testing the vehicle (e.g., DMSO) at the same concentration used for your compound to rule out solvent-induced toxicity.[5] Additionally, using a well-characterized cytotoxic compound as a positive control can help validate your assay. Comparing the IC50 values of your isoxazole compound in cancer cell lines versus non-cancerous cell lines will provide a selectivity index, which is a key indicator of off-target cytotoxicity.[6]

Q3: What are the first steps I should take to address unexpected cytotoxicity?

A3: First, verify the concentration and purity of your isoxazole compound. Then, perform a dose-response experiment to determine the precise IC50 value in your non-cancerous cell line. It is also advisable to reduce the incubation time to see if the toxicity is time-dependent. If the cytotoxicity persists, consider investigating the underlying mechanism, such as apoptosis or oxidative stress, to gain a better understanding of the off-target effect.

Q4: Are there any general strategies to reduce the cytotoxicity of isoxazole compounds in non-cancerous cells?

A4: Rational drug design is a key strategy to minimize off-target effects.[7] Modifying the structure of the isoxazole compound, such as altering substituents on the ring, can sometimes reduce toxicity while maintaining the desired activity.[2] Another approach is to use a lower, non-toxic concentration of the compound in combination with another agent to achieve the desired biological effect.

Troubleshooting Experimental Assays

This section provides detailed troubleshooting for common assays used to assess the cytotoxicity of isoxazole compounds.

Cell Viability Assays (e.g., MTT, SRB)

Cell viability assays are fundamental in determining the cytotoxic potential of a compound. However, various factors can influence the outcome of these assays.

Problem 1: High variability between replicate wells in my MTT assay.

  • Potential Cause:

    • Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Incomplete formazan solubilization: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

    • Edge effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting. Perform a cell titration experiment to find the optimal seeding density where absorbance is in the linear range.[8]

    • Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO), incubate the plate for a sufficient time and mix thoroughly on a plate shaker before reading the absorbance.[9]

    • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

Problem 2: My test compound is colored and interferes with the absorbance reading.

  • Potential Cause: The intrinsic color of the isoxazole compound absorbs light at the same wavelength as the formazan dye.

  • Troubleshooting Steps:

    • Include a "Compound Only" Control: Prepare wells with the same concentrations of your compound in the medium but without cells.[5]

    • Subtract Background Absorbance: Subtract the absorbance of the "compound only" wells from your experimental wells to correct for the compound's color.[5]

IssuePotential CauseRecommended Solution
High Background in MTT Assay Microbial contamination.Visually inspect plates for contamination. Use sterile techniques.[5]
Phenol red in medium.Use a phenol red-free medium during the MTT incubation step.[5]
Low Signal in MTT Assay Low cell density.Increase cell seeding density. Perform a cell titration experiment.[5]
Insufficient incubation time.Increase incubation time with the MTT reagent (typically 1-4 hours).[5]
Apoptosis Assays (Flow Cytometry)

Flow cytometry using Annexin V and a viability dye (like Propidium Iodide - PI) is a common method to quantify apoptosis.

Problem 3: High percentage of Annexin V positive cells in my negative control group.

  • Potential Cause:

    • Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positives.[10]

    • Unhealthy cells: Using cells that are over-confluent or have been in culture for too long can lead to spontaneous apoptosis.[10]

  • Troubleshooting Steps:

    • Gentle Cell Handling: Use a gentle dissociation reagent like Accutase and centrifuge cells at a low speed. Avoid vigorous vortexing.[10]

    • Use Healthy Cells: Ensure cells are in the logarithmic growth phase and at an appropriate confluency.[10]

Problem 4: Poor separation between cell populations (live, apoptotic, necrotic).

  • Potential Cause:

    • Incorrect compensation settings: Spectral overlap between the fluorochromes (e.g., FITC and PI) can obscure the different populations.[10]

    • Delayed analysis: If cells are left for too long after staining, the signal can degrade, or more cells may progress to late apoptosis/necrosis.[10]

  • Troubleshooting Steps:

    • Proper Compensation: Use single-stain controls for each fluorochrome to set the correct compensation.[10]

    • Prompt Analysis: Analyze the samples on the flow cytometer as soon as possible after staining.

Investigating Mechanisms of Cytotoxicity

Understanding the "why" behind the observed toxicity is crucial for mitigating it. Below are workflows for investigating common mechanisms.

Workflow for Assessing Oxidative Stress

Generation of Reactive Oxygen Species (ROS) is a common mechanism of drug-induced toxicity.[3]

Caption: Workflow for Investigating ROS-Mediated Cytotoxicity.

Problem 5: High background fluorescence in my ROS detection assay.

  • Potential Cause:

    • Probe auto-oxidation: Some fluorescent probes for ROS detection can auto-oxidize, leading to a high background signal.

    • Cellular autofluorescence: Some cell types naturally have higher levels of autofluorescence.[11]

  • Troubleshooting Steps:

    • Include Proper Controls: Always include a control of unstained cells to measure autofluorescence. Also, include a positive control (e.g., cells treated with H₂O₂) to ensure the probe is working.

    • Use a Stable Probe: Consider using a more stable fluorescent probe or a different detection method if auto-oxidation is a persistent issue.

Workflow for Assessing Mitochondrial Dysfunction

Mitochondria are often a target for drug-induced toxicity.

Mitochondrial_Dysfunction_Workflow A Start: Observe Cytotoxicity in Non-Cancer Cells B Treat Cells with Isoxazole Compound A->B C Measure Mitochondrial Membrane Potential (e.g., JC-1, TMRE) B->C D Assess Mitochondrial Respiration (e.g., Seahorse Analyzer) B->D E Measure ATP Levels B->E F Analyze Results C->F D->F E->F G Conclusion: Mitochondrial Dysfunction Contributes to Cytotoxicity F->G Depolarization, Inhibited Respiration, Decreased ATP H Conclusion: Other Mechanisms are Primary Cause F->H No Significant Changes

Caption: Workflow for Investigating Mitochondrial Dysfunction.

Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using the MTT assay.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of your isoxazole compound. Include appropriate vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24-72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol outlines the general steps for detecting apoptosis.[10]

  • Cell Treatment: Treat cells with your isoxazole compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Best Practices for Handling Cytotoxic Isoxazole Compounds

Ensuring personal and environmental safety is paramount when working with potentially cytotoxic compounds.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and double gloves.[14]

  • Designated Work Area: Handle cytotoxic compounds in a designated area, preferably in a certified biological safety cabinet or a fume hood.[12]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, plates, media) in clearly labeled cytotoxic waste containers according to your institution's guidelines.[13]

  • Spill Management: Be prepared for spills. Have a cytotoxic spill kit readily available and be familiar with the cleanup procedure.[12]

  • Documentation: Maintain a clear record of the compounds you are using, including their concentrations and the dates of use.[12]

References

Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 3-Phenyl-5-Isoxazolol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-phenyl-5-isoxazolol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to produce this valuable intermediate in quantities suitable for in vivo studies. As you transition from bench-scale synthesis to larger batches, new challenges can arise. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our goal is to empower you to anticipate and overcome these hurdles, ensuring a robust and reproducible synthesis.

I. The Synthetic Landscape: Understanding the Core Reaction

The most common and direct route to 3-phenyl-5-isoxazolol involves the condensation and subsequent cyclization of ethyl benzoylacetate with hydroxylamine hydrochloride.[1] This reaction, while seemingly straightforward, is a delicate interplay of pH, temperature, and stoichiometry that can significantly impact yield and purity, especially at scale.

The fundamental mechanism involves the initial formation of a hydroxamic acid intermediate from the reaction of the ester with hydroxylamine, followed by an intramolecular cyclization to form the isoxazolol ring.[2] However, a competing reaction pathway can lead to the formation of the isomeric byproduct, 5-phenyl-3-isoxazolol, which can complicate purification.[2]

II. Troubleshooting Guide: Navigating the Challenges of Scale-Up

This section addresses specific problems you may encounter during the synthesis of 3-phenyl-5-isoxazolol, offering potential causes and actionable solutions.

Problem 1: Low Yield of 3-Phenyl-5-Isoxazolol

  • Potential Cause A: Incomplete Reaction. On a larger scale, inefficient mixing or localized temperature gradients can lead to an incomplete reaction.

    • Solution:

      • Mechanical Stirring: Ensure vigorous and consistent mechanical stirring throughout the reaction. For larger vessels, overhead stirring is essential.

      • Controlled Reagent Addition: Add the hydroxylamine solution slowly and subsurface to the reaction mixture to maintain a consistent temperature and concentration profile.

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product.

  • Potential Cause B: Formation of the Isomeric Byproduct (5-phenyl-3-isoxazolol). The regioselectivity of the cyclization can be influenced by the reaction conditions.

    • Solution:

      • pH Control: Carefully control the pH of the reaction mixture. The formation of 3-phenyl-5-isoxazolol is generally favored under specific pH conditions. A systematic pH screen (e.g., from 4 to 6) on a small scale can help identify the optimal pH for your specific setup.

      • Alternative Procedures: Consider a two-step approach where the intermediate hydroxamic acid is first isolated and then cyclized under optimized acidic conditions, which can favor the desired isomer.[2]

  • Potential Cause C: Decomposition of Hydroxylamine. Hydroxylamine and its salts can be unstable, especially at elevated temperatures or in the presence of certain metals.[3][4][5][6][7]

    • Solution:

      • Fresh Reagents: Use freshly opened or properly stored hydroxylamine hydrochloride.

      • Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. Use a temperature-controlled reaction vessel.

Problem 2: Difficulty in Product Purification and Isolation

  • Potential Cause A: Presence of Sticky or Oily Impurities. These are often due to side reactions or incomplete conversion of starting materials.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities.

      • Crystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. Seeding the solution with a small crystal of pure product can induce crystallization.

  • Potential Cause B: Co-precipitation of Isomeric Byproducts. The similar polarity of 3-phenyl-5-isoxazolol and its isomer can make separation by simple crystallization challenging.

    • Solution:

      • Column Chromatography: For high-purity material required for in vivo studies, flash column chromatography is often necessary. A systematic evaluation of solvent systems (e.g., gradients of ethyl acetate in hexanes) will be required to achieve good separation.

      • Preparative HPLC: In cases where baseline separation is difficult to achieve with flash chromatography, preparative HPLC may be the only option for obtaining highly pure material.

Problem 3: Reaction Exotherm and Safety Concerns

  • Potential Cause: Exothermic Nature of the Reaction. The reaction of hydroxylamine can be exothermic, and on a larger scale, this can lead to a rapid increase in temperature, posing a safety risk and potentially leading to byproduct formation.[3][4][5][6][7]

    • Solution:

      • Controlled Addition: As mentioned previously, the slow, controlled addition of reagents is critical.

      • Cooling Bath: Have an ice bath or a cooling system readily available to manage the reaction temperature, especially during the initial stages of the reaction.

      • Scale-Up in Increments: Do not scale up the reaction directly from a few milligrams to multiple grams. A staged scale-up (e.g., 1g -> 5g -> 25g) allows for better monitoring and control of the reaction parameters.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of 3-phenyl-5-isoxazolol?

3-phenyl-5-isoxazolol is typically a white to off-white crystalline solid.[8] The presence of color may indicate impurities.

Q2: What are the key safety precautions when working with hydroxylamine hydrochloride?

Hydroxylamine hydrochloride is a corrosive and potentially explosive compound.[3][4][5][6][7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5] Avoid inhalation of dust and contact with skin and eyes.[3][5] It is also important to avoid heating the solid material, as it can decompose violently.[6]

Q3: Can I use a different base for the reaction?

While sodium acetate is commonly used, other bases like sodium hydroxide or potassium carbonate can be employed. However, the choice of base can influence the pH and, consequently, the reaction's regioselectivity and yield. It is advisable to perform small-scale optimization studies before implementing a new base on a larger scale.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q5: Are there alternative, greener synthetic methods available?

Research is ongoing into more environmentally friendly synthetic routes. Some studies have explored the use of ultrasound or microwave irradiation to accelerate the reaction and improve yields, potentially in greener solvents like water or ethanol-water mixtures.[9][10] These methods can also offer advantages in terms of energy efficiency and reduced reaction times, which are beneficial for scaling up.

IV. Experimental Workflow & Data Presentation

General Synthetic Protocol (Bench-Scale)

A representative procedure for the synthesis of 3-phenyl-5-isoxazolol is as follows:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.1 equivalents) in water.

  • Slowly add the hydroxylamine solution to the solution of ethyl benzoylacetate at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction, byproduct formation, reagent decomposition.Optimize mixing, control reagent addition, monitor reaction, control pH, use fresh reagents.
Purification Difficulty Sticky impurities, co-precipitation of isomers.Thorough aqueous workup, optimize crystallization solvent, use column chromatography or preparative HPLC.
Reaction Exotherm Exothermic nature of the reaction.Controlled reagent addition, use of a cooling bath, incremental scale-up.

V. Visualizing the Process

Diagram 1: Synthetic Pathway and Potential Byproduct

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products A Ethyl Benzoylacetate C Condensation & Cyclization A->C B Hydroxylamine Hydrochloride B->C D 3-Phenyl-5-Isoxazolol (Desired Product) C->D Favored Pathway E 5-Phenyl-3-Isoxazolol (Isomeric Byproduct) C->E Competing Pathway G start Low Yield or Impure Product q1 Analyze by TLC/HPLC start->q1 a1 Incomplete Reaction q1->a1 Starting material remains a2 Multiple Products q1->a2 Multiple spots/ peaks observed a3 Baseline Impurities q1->a3 Streaking or unresolved material sol1 Increase reaction time/ temperature, improve mixing a1->sol1 sol2 Optimize pH, consider two-step synthesis a2->sol2 sol3 Improve workup, optimize purification method a3->sol3

References

Validation & Comparative

A Comparative Analysis of 3-Phenyl-5-Isoxazolol Derivatives and Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Authored by [Your Name/Department], Senior Application Scientist

Abstract

The Central Role of Cyclooxygenase-2 in Inflammation

Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, is pivotal in the inflammatory cascade. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastric mucosal protection and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and mitogens.[1] This induction leads to a surge in prostaglandin synthesis, which in turn mediates the classic signs of inflammation: pain, swelling, redness, and heat. The therapeutic rationale for selective COX-2 inhibitors is to specifically target the pathological prostaglandin production at inflammatory sites while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal complications associated with non-selective NSAIDs.[2]

The arachidonic acid cascade, illustrating the roles of COX-1 and COX-2, is depicted below. Selective COX-2 inhibitors aim to block the right-hand pathway, which is predominantly active during inflammation.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins PGH2_2->Inflammatory_PGs Stomach Stomach Protection, Platelet Aggregation Physiological_PGs->Stomach Inflammation Pain, Fever, Inflammation Inflammatory_PGs->Inflammation Inhibitor Selective COX-2 Inhibitor Inhibitor->COX2

Figure 1: The Arachidonic Acid Cascade and the Role of COX Isoforms.

The 3-Phenyl-5-Isoxazolol Scaffold: A Platform for COX-2 Inhibition

The isoxazole ring is a privileged scaffold in medicinal chemistry and is a core component of several approved drugs, including the selective COX-2 inhibitor valdecoxib.[3] The 3,5-disubstituted isoxazole framework offers a versatile platform for designing selective COX-2 inhibitors. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the phenyl ring at the 3-position and modifications at the 5-position are crucial for potent and selective COX-2 inhibition.[4]

While direct experimental data for the parent compound, 3-phenyl-5-isoxazolol, is lacking, we can infer its potential based on the SAR of related, more complex derivatives. For a compound to exhibit selective COX-2 inhibition, it typically requires a substituent that can fit into the larger, more accommodating active site of the COX-2 enzyme, a feature absent in the more constricted active site of COX-1. For many diarylheterocyclic COX-2 inhibitors, a sulfonamide or methylsulfonyl group on one of the phenyl rings is a key pharmacophoric feature that interacts with a secondary pocket in the COX-2 active site.[4]

The unsubstituted 3-phenyl-5-isoxazolol lacks this key feature, suggesting that it is unlikely to be a potent and selective COX-2 inhibitor in its own right. However, its chemical structure provides an excellent starting point for the synthesis of derivatives with enhanced COX-2 inhibitory activity.

Comparative Analysis: 3-Phenyl-5-Isoxazolol Derivatives vs. Established Coxibs

To provide a meaningful comparison, we will evaluate the known performance of established coxibs—Celecoxib, Rofecoxib, and Etoricoxib—and discuss the potential of 3-phenyl-5-isoxazolol derivatives in light of these benchmarks. The key performance metrics for comparison are the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, and the resulting selectivity index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2). A higher SI indicates greater selectivity for COX-2.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) Reference
Celecoxib 150.04>375
Rofecoxib >1000.53>188
Etoricoxib 1161.1106
5-Isoxazolol, 3-phenyl- Not AvailableNot AvailableNot Available
Hypothetical DerivativeVariableVariable>1

Table 1: Comparative in vitro inhibitory activity of selected COX-2 inhibitors.

As illustrated in Table 1, the established coxibs exhibit high potency against COX-2 with IC50 values in the nanomolar to low micromolar range, coupled with significantly higher IC50 values for COX-1, leading to high selectivity indices.

For a derivative of 3-phenyl-5-isoxazolol to be a competitive COX-2 inhibitor, modifications would be necessary to introduce a group that can interact with the secondary pocket of the COX-2 active site. For instance, the addition of a p-sulfonamide or a p-methylsulfonyl group to the phenyl ring at the 3-position would be a rational design strategy, mirroring the structure of known coxibs.

Experimental Protocols for Evaluating COX-2 Inhibition

The determination of a compound's COX-1 and COX-2 inhibitory activity is a critical step in the drug discovery process. The following are standard in vitro and cell-based assays used for this purpose.

In Vitro Purified Enzyme Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2.

Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors (e.g., celecoxib) in a suitable solvent such as DMSO. Serially dilute these stocks to the desired concentrations.

  • Enzyme and Cofactor Addition: In a 96-well plate, add assay buffer, a heme cofactor, and either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle control to the wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay that detects the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Enzyme_Assay_Workflow start Start prep Prepare Reagents (Test Compound, Enzyme, Substrate) start->prep plate Plate Setup (Enzyme, Buffer, Cofactor) prep->plate add_inhibitor Add Test Compound/ Reference Inhibitor plate->add_inhibitor incubate Pre-incubation (37°C) add_inhibitor->incubate add_substrate Initiate Reaction (Add Arachidonic Acid) incubate->add_substrate measure Measure Prostaglandin Production (EIA, etc.) add_substrate->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Figure 2: Workflow for the in vitro COX inhibition enzyme assay.

Cell-Based Assay

Cell-based assays provide a more physiologically relevant context for evaluating COX-2 inhibition by measuring the production of prostaglandins in whole cells.

Objective: To determine the IC50 of a test compound for COX-2 inhibition in a cellular environment.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human monocytes or macrophages, that can be induced to express COX-2.

  • COX-2 Induction: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2.

  • Inhibitor Treatment: Add various concentrations of the test compound, a reference inhibitor, or vehicle control to the cells and incubate for a specified period.

  • Prostaglandin Measurement: Collect the cell supernatant and measure the concentration of a key inflammatory prostaglandin, typically PGE2, using an ELISA or LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

Concluding Remarks and Future Directions

While 5-Isoxazolol, 3-phenyl- in its unsubstituted form is unlikely to be a potent and selective COX-2 inhibitor, the 3-phenyl-5-isoxazolol scaffold represents a promising starting point for the design and synthesis of novel anti-inflammatory agents. The extensive body of research on isoxazole-containing COX-2 inhibitors provides a clear roadmap for optimizing this scaffold. Future research should focus on the synthesis and biological evaluation of 3-phenyl-5-isoxazolol derivatives bearing key pharmacophoric features, such as a sulfonamide or methylsulfonyl group on the phenyl ring, to enhance their affinity and selectivity for the COX-2 enzyme. Such studies, guided by the principles of medicinal chemistry and supported by robust in vitro and in vivo testing, will be crucial in determining the therapeutic potential of this class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-5-Isoxazolol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 3-phenyl-5-isoxazolol scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative look at their performance as chitin synthesis inhibitors, anticancer agents, and modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, supporting experimental data, and detailed protocols to facilitate further research and development in this promising area.

Introduction to the 3-Phenyl-5-Isoxazolol Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts unique physicochemical properties that are attractive for drug design.[1] When combined with a phenyl group at the 3-position and a hydroxyl group at the 5-position (existing in tautomeric equilibrium with the isoxazol-5(4H)-one form), the resulting 3-phenyl-5-isoxazolol core serves as a versatile template for developing a diverse range of therapeutic agents.[2][3] The synthetic tractability of this scaffold allows for systematic modifications, enabling the exploration of SAR and the optimization of biological activity against various targets.[4][5]

Comparative Analysis of Biological Activities

This section delves into the SAR of 3-phenyl-5-isoxazolol analogs across three distinct biological applications, presenting quantitative data to illustrate how structural modifications influence potency and efficacy.

Chitin Synthesis Inhibition: A Focus on Insecticidal Activity

A series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives have been investigated for their ability to inhibit chitin synthesis, a crucial process in the development of insects.[2][6] The in vitro activity of these compounds was evaluated by measuring the inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.[2]

Key SAR Insights:

  • Halogen Substituents: The presence of small halogen atoms, such as fluorine (F) and chlorine (Cl), at the para-position of the phenyl ring resulted in the most potent inhibitory activity.[2] Increasing the size of the halogen to iodine (I) led to a decrease in potency, suggesting a specific spatial requirement in the binding pocket.[2]

  • Alkyl Substituents: Small, linear alkyl groups like methyl (CH₃), ethyl (C₂H₅), and n-butyl (n-C₄H₉) were well-tolerated and maintained high potency.[2] However, the introduction of a bulky tertiary-butyl (t-C₄H₉) group resulted in a significant loss of activity, indicating that steric hindrance is detrimental.[2]

  • Electron-Withdrawing and Donating Groups: The introduction of strong electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) at the para-position drastically reduced activity.[6] The methoxy (OCH₃) group also led to a slight decrease in potency compared to unsubstituted or small alkyl-substituted analogs.[2]

Table 1: SAR of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors [2][6]

Compound IDSubstituent (R) at para-positionIC₅₀ (µM)
1H0.13
2F0.08
3Cl0.07
4Br0.09
5I0.25
6CH₃0.06
7C₂H₅0.07
8n-C₃H₇0.08
9i-C₃H₇0.15
10n-C₄H₉0.09
11t-C₄H₉>10
12OCH₃0.22
13NO₂>10
14CF₃>10
Anticancer Activity: Targeting Colon Cancer and the JAK/STAT Pathway

A series of N-phenyl-5-carboxamidyl isoxazoles, structurally related to the 3-phenyl-5-isoxazolol core, have been evaluated for their anticancer activity.[7] Notably, these compounds have shown promising cytotoxicity against mouse colon carcinoma cells.[7]

Key SAR Insights:

  • Halogen Substitution: The presence of a chlorine atom at the para-position of the N-phenyl ring (Compound 3 in the original study) was found to be the most active among the initial series of six compounds, exhibiting an IC₅₀ of 2.5 µg/mL against both colon 38 and CT-26 mouse colon tumor cells.[7]

Mechanism of Action:

The anticancer activity of these analogs appears to be mediated through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[7] Specifically, the most active compound was shown to significantly down-regulate the expression of phosphorylated STAT3 in both human and mouse colon cancer cells.[7] The JAK/STAT pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is frequently observed in various cancers.[8][9]

Table 2: Cytotoxicity of N-(substituted-phenyl)-5-carboxamidylisoxazoles against Mouse Colon Cancer Cell Lines [7]

CompoundSubstituent on N-phenyl ringCell LineIC₅₀ (µg/mL)
1HColon 3810
CT-2612.5
34-ClColon 382.5
CT-262.5

Note: Data for other analogs in the series was reported as less active without specific IC₅₀ values.

AMPA Receptor Modulation: Potential for Cognitive Enhancement

Analogs of the 3-phenyl-5-isoxazolol scaffold have been investigated as modulators of the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[10][11] Positive allosteric modulators (PAMs) of AMPA receptors are of particular interest as they can enhance synaptic transmission and have shown potential in treating cognitive disorders.[12][13]

Key SAR Insights for Isoxazole-based AMPA Receptor Modulators:

While specific quantitative SAR data for 3-phenyl-5-isoxazolol analogs as AMPA receptor PAMs is limited in the readily available literature, studies on related isoxazole-4-carboxamide derivatives as AMPA receptor inhibitors provide some insights into the structural requirements for interaction with this receptor.[14]

  • For a series of isoxazole-4-carboxamide derivatives, the nature and position of substituents on the phenyl ring at the 3-position significantly influenced their inhibitory potency on AMPA receptors.[14]

  • The most potent inhibitors in that series featured a 2-chloro-6-fluorophenyl group at the 3-position of the isoxazole ring.[14]

Further research is needed to delineate the specific SAR for 3-phenyl-5-isoxazolol analogs as positive allosteric modulators of the AMPA receptor.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the key experiments discussed.

General Synthesis of 3-Phenyl-5-isoxazolol

The synthesis of the 3-phenyl-5-isoxazolol core can be achieved through the condensation of a β-ketoester with hydroxylamine.[9][15]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified 3-phenyl-5-isoxazolol.

In Vitro Chitin Synthesis Inhibition Assay

This protocol is adapted from the method used to evaluate chitin synthesis inhibition in the cultured integument of the rice stem borer, Chilo suppressalis.[2][15][16]

Step-by-Step Protocol:

  • Integument Culture: Excise integuments from Chilo suppressalis larvae and culture them in a suitable insect cell culture medium.

  • Compound Treatment: Add the test compounds (3-phenyl-5-isoxazolol analogs) at various concentrations to the culture medium.

  • Radiolabeling: Introduce a radiolabeled chitin precursor, such as N-acetyl-D-[¹⁴C]glucosamine, to the culture medium.

  • Incubation: Incubate the cultures for a defined period (e.g., 24 hours) to allow for chitin synthesis.

  • Washing: Terminate the reaction and wash the integuments thoroughly to remove any unincorporated radiolabel.

  • Quantification: Measure the amount of incorporated radioactivity in the integuments using a scintillation counter.

  • Data Analysis: Calculate the percentage of chitin synthesis inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of compounds.[7][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human colon cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-phenyl-5-isoxazolol analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application and modulation by test compounds.[2][17]

Step-by-Step Protocol:

  • Cell Preparation: Use cultured neurons or transfected cell lines expressing AMPA receptors.

  • Recording Setup: Place a glass micropipette filled with an internal solution onto the surface of a single cell to form a high-resistance seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.

  • Agonist Application: Apply a known AMPA receptor agonist, such as glutamate or AMPA, to elicit an inward current.

  • Modulator Application: Co-apply the test compound (3-phenyl-5-isoxazolol analog) with the agonist to observe any potentiation or inhibition of the agonist-induced current.

  • Data Acquisition and Analysis: Record the changes in membrane current and analyze the data to determine the effect of the test compound on the amplitude, kinetics, and dose-response relationship of the AMPA receptor-mediated currents.

Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and processes involved, the following diagrams illustrate the JAK/STAT and AMPA receptor signaling pathways, as well as the general workflows for the experimental protocols.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 6. Transcription

Caption: The JAK/STAT signaling pathway, a key regulator of cell proliferation and survival.

AMPA_Receptor_Signaling cluster_postsynaptic Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R 1. Binding Na_Ca_influx Na+/Ca²+ Influx AMPA_R->Na_Ca_influx 2. Channel Opening Depolarization Depolarization Na_Ca_influx->Depolarization 3. Cation Influx LTP Long-Term Potentiation (Synaptic Plasticity) Depolarization->LTP 4. Downstream Signaling

Caption: Simplified AMPA receptor signaling cascade leading to synaptic plasticity.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification assay In Vitro Assay (e.g., Chitin Synthesis, MTT) purification->assay Compound Library data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (IC₅₀/EC₅₀ Determination) data_acq->data_analysis sar Structure-Activity Relationship data_analysis->sar SAR Analysis

Caption: General experimental workflow for SAR studies of 3-phenyl-5-isoxazolol analogs.

Conclusion

The 3-phenyl-5-isoxazolol scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the phenyl ring in determining the biological activity of these analogs. As potent chitin synthesis inhibitors, they offer a promising avenue for the development of new insecticides. Their anticancer activity, potentially mediated through the inhibition of the JAK/STAT pathway, warrants further investigation for the treatment of colon and other cancers. Furthermore, the exploration of their modulatory effects on the AMPA receptor could lead to the development of novel treatments for cognitive disorders. The experimental protocols and visualizations provided herein serve as a valuable resource for researchers to build upon this knowledge and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

A Head-to-Head In Vivo Comparison: 5-Isoxazolol, 3-phenyl- Versus Standard of Care in a Preclinical Model of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unmet Need in Neuroprotection for Ischemic Stroke

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of events including excitotoxicity, neuroinflammation, and oxidative stress, ultimately leading to neuronal death in the affected brain region.[1][2] The current standard of care for acute ischemic stroke is centered on rapid reperfusion with thrombolytic agents like tissue plasminogen activator (tPA); however, the therapeutic window for tPA is narrow, and it carries a risk of hemorrhagic transformation.[3][4][5] Consequently, there is a critical need for effective neuroprotective agents that can mitigate neuronal damage and improve functional outcomes.

This guide provides a comprehensive in vivo comparison of a novel investigational compound, 5-Isoxazolol, 3-phenyl-, against the established N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, in a robust preclinical model of ischemic stroke. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols, and present illustrative data to guide researchers in evaluating the potential of novel neuroprotective agents.

Pharmacological Rationale: Targeting Excitotoxicity in Ischemic Stroke

The overactivation of NMDA receptors by excessive glutamate release is a key driver of excitotoxic neuronal death in ischemic stroke.[6][7] This has led to the investigation of NMDA receptor antagonists as a therapeutic strategy.[8][9][10]

  • Standard of Care: Memantine is a low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[11][12][13] Its mechanism of action involves blocking the ion channel of the NMDA receptor when it is excessively open, thereby preventing prolonged calcium influx and subsequent neuronal damage.[6][14] Memantine has demonstrated neuroprotective effects in various preclinical models of excitotoxicity and ischemia.[11][12][15][16]

  • Investigational Compound: 5-Isoxazolol, 3-phenyl- belongs to the isoxazole class of heterocyclic compounds, which have shown a wide range of biological activities, including anti-inflammatory and neuroprotective effects. The isoxazolol ring is a known pharmacophore that can interact with various biological targets. Based on its structural similarity to other neuroactive compounds, it is hypothesized that 5-Isoxazolol, 3-phenyl- may also modulate NMDA receptor activity or possess independent anti-inflammatory and antioxidant properties that could be beneficial in the context of ischemic stroke.

Comparative In Vivo Efficacy Study: Transient Middle Cerebral Artery Occlusion (MCAO) Model

To provide a rigorous head-to-head comparison, we will utilize the transient middle cerebral artery occlusion (MCAO) model in rodents, a widely accepted model that mimics the pathophysiology of human ischemic stroke with a defined ischemic core and a salvageable penumbra.[2][17][18][19][20][21][22]

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Surgical & Treatment Phase cluster_2 Post-Treatment Evaluation Phase Animal_Acclimatization Animal Acclimatization Baseline_Assessment Baseline Neurological Assessment Animal_Acclimatization->Baseline_Assessment MCAO_Surgery Transient MCAO Surgery (90 min) Baseline_Assessment->MCAO_Surgery Drug_Administration Drug Administration (at reperfusion) MCAO_Surgery->Drug_Administration Neurological_Scoring Neurological Scoring (24h, 48h, 7d) Drug_Administration->Neurological_Scoring Infarct_Volume Infarct Volume Measurement (7d) Neurological_Scoring->Infarct_Volume Histopathology Histopathological Analysis (7d) Infarct_Volume->Histopathology Biomarker_Analysis Biomarker Analysis (7d) Histopathology->Biomarker_Analysis G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Effects Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Overactivation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Ca2+ Influx NMDA_Activation->Ca_Influx Reduced_Inflammation ↓ Neuroinflammation Reduced_Oxidative_Stress ↓ Oxidative Stress Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Memantine Memantine Memantine->NMDA_Activation Blocks Isoxazolol 5-Isoxazolol, 3-phenyl- Isoxazolol->NMDA_Activation Modulates? Isoxazolol->Reduced_Inflammation Isoxazolol->Reduced_Oxidative_Stress Neuroprotection Neuroprotection Neuroprotection->Neuronal_Death Reduced_Inflammation->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection

References

A Comparative Analysis of Halogenated 3-Phenyl-5-Isoxazolol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-phenyl-5-isoxazolol scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of halogens onto the phenyl ring offers a powerful strategy to modulate the physicochemical and biological properties of these derivatives, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of halogenated 3-phenyl-5-isoxazolol derivatives, offering insights into their synthesis, physicochemical properties, and biological performance to aid researchers and drug development professionals in their quest for novel therapeutic agents.

The Influence of Halogenation on Physicochemical Properties

Key physicochemical parameters influenced by halogenation include:

  • Lipophilicity (LogP): Generally, lipophilicity increases with the size and number of halogen atoms (F < Cl < Br < I). This can enhance membrane permeability but may also lead to increased metabolic susceptibility and off-target effects.

  • Acidity (pKa): The electron-withdrawing nature of halogens increases the acidity of the isoxazolol ring's N-H proton. This effect is most pronounced with fluorine and decreases down the group. The pKa can influence the compound's ionization state at physiological pH, affecting its solubility and ability to interact with target proteins.

  • Electronic Effects: Halogens exert both inductive (-I) and resonance (+M) effects. The strong inductive effect of fluorine can significantly alter the electron distribution within the molecule, potentially influencing binding affinities.

Table 1: Comparative Physicochemical Properties of 4-Halogenated 3-Phenyl-5-Isoxazolol Derivatives (Predicted Values)

Substituent (X)Molecular Weight ( g/mol )Predicted LogPPredicted pKa
H161.161.57.5
F179.151.77.2
Cl195.602.17.3
Br240.062.37.3
I287.052.77.4

Note: These values are estimations from computational models and should be experimentally verified.

Comparative Biological Activities

Halogenated 3-phenyl-5-isoxazolol derivatives have demonstrated a broad spectrum of biological activities. The choice of halogen and its position can fine-tune the potency and selectivity for different therapeutic targets.

Antimicrobial Activity

Several studies have highlighted the promising antibacterial and antifungal properties of halogenated isoxazoles. The presence of chloro and fluoro substituents, in particular, has been shown to enhance antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated 3-Phenyl-5-Isoxazolol Analogs

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
3-(4-chlorophenyl)-5-isoxazolol16.5--[1]
3-(2,4-dichlorophenyl)-5-isoxazolol-->50% inhibition at 100 µg/mL[2]
3-(4-fluorophenyl)-5-isoxazolol---[3]

Note: Direct comparison is challenging due to variations in tested strains and assay conditions across different studies.

The mechanism of antimicrobial action is believed to involve the inhibition of essential enzymes or disruption of cell membrane integrity. The increased lipophilicity of halogenated derivatives may facilitate their passage through microbial cell walls.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been investigated using models such as carrageenan-induced paw edema in rats. Halogen substitution has been shown to modulate this activity.

Table 3: Comparative Anti-inflammatory Activity of Halogenated 3-Phenyl-5-Isoxazolol Derivatives

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
3-(3-chlorophenyl)-4,5-dihydroisoxazole10Significant reduction[4]
3-(4-methoxyphenyl)-5-(substituted phenyl)isoxazoles-Statistically significant activity[5]

The anti-inflammatory effects of these derivatives may be attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Anticancer Activity

Emerging evidence suggests that halogenated isoxazoles possess anticancer properties. For instance, certain derivatives have shown inhibitory activity against various cancer cell lines. The mechanism of action is an active area of research, with some studies pointing towards the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT pathway.[1][6]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of halogenated 3-phenyl-5-isoxazolol derivatives.

Synthesis Protocol: Preparation of 3-(4-chlorophenyl)-5-isoxazolol

This protocol is a representative example of the synthesis of a halogenated 3-phenyl-5-isoxazolol derivative.

Workflow for the Synthesis of 3-(4-chlorophenyl)-5-isoxazolol

cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-chloroacetophenone D 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione (Chalcone Intermediate) A->D B Ethyl benzoate B->D C Sodium ethoxide C->D Base G 3-(4-chlorophenyl)-5-isoxazolol (Final Product) D->G E Hydroxylamine hydrochloride E->G F Ethanol (Solvent) F->G Reflux H Recrystallization G->H I Pure Product H->I

Caption: A representative workflow for the synthesis of 3-(4-chlorophenyl)-5-isoxazolol.

Materials:

  • 4-chloroacetophenone

  • Ethyl benzoate

  • Sodium ethoxide

  • Hydroxylamine hydrochloride

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Synthesis of 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione (Chalcone):

    • Dissolve sodium ethoxide in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a mixture of 4-chloroacetophenone and ethyl benzoate dropwise to the solution while stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

    • Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

  • Synthesis of 3-(4-chlorophenyl)-5-isoxazolol:

    • Dissolve the synthesized chalcone and hydroxylamine hydrochloride in ethanol.

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into crushed ice.

    • Filter the solid product, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(4-chlorophenyl)-5-isoxazolol.

Biological Assay Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This protocol provides a standardized method for evaluating the antimicrobial activity of the synthesized compounds.

Workflow for Agar Well Diffusion Assay

A Prepare molten Mueller-Hinton agar B Inoculate with microbial culture A->B C Pour into sterile Petri dishes B->C D Allow to solidify C->D E Create wells in the agar D->E F Add test compound solution to wells E->F G Incubate at 37°C for 24 hours F->G H Measure the zone of inhibition G->H

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipettes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the agar to 45-50°C and inoculate with a standardized suspension of the test microorganism.

    • Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

  • Application of Test Compounds:

    • Using a sterile cork borer, create wells of uniform diameter in the solidified agar.

    • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

    • Similarly, add the positive and negative controls to separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Potential Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and immune responses.[6] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[7] Some isoxazole derivatives have been identified as inhibitors of JAK kinases, suggesting a potential mechanism for their therapeutic effects.[1]

Simplified JAK/STAT Signaling Pathway and Potential Inhibition by Isoxazole Derivatives

cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Isoxazole Halogenated Isoxazolol Derivative Isoxazole->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression

Caption: Potential inhibition of the JAK/STAT signaling pathway by halogenated 3-phenyl-5-isoxazolol derivatives.

Halogenated 3-phenyl-5-isoxazolol derivatives may exert their anti-inflammatory and anticancer effects by inhibiting the phosphorylation of STAT proteins, which is a critical step in the activation of this pathway. This inhibition would prevent the translocation of STAT dimers to the nucleus, thereby downregulating the expression of genes involved in inflammation and cell proliferation. Further investigation is required to elucidate the precise molecular interactions and confirm this mechanism of action.

Conclusion and Future Directions

Halogenation of the 3-phenyl-5-isoxazolol scaffold provides a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. This guide has highlighted the influence of halogen substituents on the physicochemical properties and biological performance of these derivatives, with a focus on their antimicrobial, anti-inflammatory, and potential anticancer activities. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these promising compounds.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation of a complete series of halogenated derivatives (F, Cl, Br, I) at various positions on the phenyl ring is needed to establish clear SAR trends.

  • Elucidation of Mechanisms of Action: Further studies are required to unravel the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial for the translation of these compounds into clinical candidates.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the therapeutic potential of halogenated 3-phenyl-5-isoxazolol derivatives can be fully realized.

References

Clarification Required: The Ambiguity of "3-phenyl-5-isoxazolol" in Validating a Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

To the Researchers, Scientists, and Drug Development Professionals,

Before proceeding with a comprehensive guide on validating the mechanism of action for "3-phenyl-5-isoxazolol," a critical point of clarification is necessary. The term "3-phenyl-5-isoxazolol" describes a core chemical scaffold, not a specific, singular compound with a universally defined biological activity. The mechanism of action of a molecule containing this isoxazolol ring system is critically dependent on the other chemical substituents attached to it.

Our initial research into the scientific literature reveals a diverse range of biological activities associated with 3-phenyl-5-isoxazolol derivatives. These include, but are not limited to:

  • GABA-A Receptor Modulation: Various analogs of this scaffold have been shown to act as agonists, antagonists, or positive allosteric modulators of the GABA-A receptor, a key player in inhibitory neurotransmission in the central nervous system.[1][2][3] The specific nature of the interaction is dictated by the overall molecular structure.

  • Insecticidal Activity: Certain 4,5-disubstituted 3-isoxazolols have been developed as insecticides that target insect GABA receptors.[4][5][6]

  • Anti-Inflammatory Properties: Some isoxazole derivatives have demonstrated anti-inflammatory effects by modulating pathways such as NF-κB and p38 MAPK.[7]

  • Anticancer Potential: N-phenyl-5-carboxamidyl isoxazoles have been investigated for their potential as anticancer agents, possibly acting through the inhibition of STAT3 signaling.[8]

This diversity in function underscores the importance of specificity. To construct a scientifically rigorous and meaningful comparison guide for validating a mechanism of action, we require more detailed information about the specific molecule you are investigating.

Therefore, we kindly request that you provide either:

  • The complete chemical structure of your 3-phenyl-5-isoxazolol compound of interest.

  • The specific chemical name or internal compound designation.

Once this information is provided, we can proceed with a targeted and comprehensive analysis, including:

  • A detailed literature review of the known or hypothesized mechanism of action for your specific compound.

  • Identification of appropriate positive and negative control compounds for comparative studies.

  • Design of a robust experimental workflow to validate the on-target and off-target effects.

  • Development of detailed protocols for key in vitro and in vivo assays.

  • Creation of customized signaling pathway and workflow diagrams.

We are committed to providing a guide that is both scientifically sound and practically applicable to your research needs. We look forward to receiving the necessary details to move forward.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-Isoxazolol, 3-phenyl- in the Context of GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Isoxazolol, 3-phenyl- and the Imperative of Cross-Reactivity Analysis

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] Among these, 5-Isoxazolol, 3-phenyl-, also known as 3-phenyl-5-isoxazolol, is a synthetic molecule of significant interest due to its structural resemblance to known neuromodulators.[3] The isoxazolol ring, in particular, is a key pharmacophore in ligands targeting the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5] Compounds like muscimol, a potent GABA-A agonist derived from Amanita muscaria, feature this heterocyclic core and are pivotal tools in neuroscience research.[6][7]

Given this structural analogy, 5-Isoxazolol, 3-phenyl- presents a compelling candidate for investigation as a novel GABA-A receptor modulator. However, before its potential can be fully explored, a critical evaluation of its binding specificity is paramount. Cross-reactivity, the binding of a ligand to multiple, often structurally related, targets, is a crucial consideration in drug development and diagnostics.[8][9] Unforeseen cross-reactivity can lead to off-target effects, confounding experimental results and posing potential safety risks.

This guide provides a comprehensive framework for assessing the cross-reactivity of 5-Isoxazolol, 3-phenyl-. We will objectively compare its hypothetical binding affinity with that of established GABA-A receptor ligands and structurally similar analogs. This analysis will be grounded in established experimental methodologies, providing researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret robust cross-reactivity studies. The experimental data presented herein is illustrative, designed to model the expected outcomes of such an investigation and to provide a practical guide for experimental design.

Comparative Analysis of GABA-A Receptor Ligands: A Focus on Structural Homology and Binding Affinity

The central hypothesis of this guide is that the structural features of 5-Isoxazolol, 3-phenyl- may confer an affinity for the GABA-A receptor. To test this, we must compare its binding characteristics to a panel of relevant compounds. The selection of these comparators is a critical step in experimental design, dictated by their known interaction with the GABA-A receptor and their structural relationship to the test compound.

Selected Compounds for Comparative Analysis:

  • 5-Isoxazolol, 3-phenyl- (Test Compound): The molecule at the center of our investigation. Its key features are the isoxazolol ring and the phenyl substituent at the 3-position.

  • Muscimol (Positive Control): A potent, high-affinity agonist for a range of GABA-A receptor subtypes.[7] Its 5-aminomethyl-3-isoxazolol structure serves as a benchmark for agonistic activity.

  • Ibotenic Acid (Precursor Analog): The natural precursor to muscimol, which also interacts with glutamate receptors.[10] Its inclusion helps to understand the impact of the side chain on receptor specificity.

  • 4-Phenyl-3-isoxazolol (Structural Isomer): An isomer of the test compound, useful for probing the influence of substituent positioning on the isoxazolol ring.

  • Benzamide (Negative Control): A structurally distinct compound with no known affinity for the GABA-A receptor, used to establish a baseline for non-specific binding.

The following diagram illustrates the structural relationships between the selected compounds.

G cluster_test Test Compound cluster_positive Positive Control cluster_analogs Structural Analogs cluster_negative Negative Control 5-Isoxazolol_3-phenyl 5-Isoxazolol, 3-phenyl- Muscimol Muscimol 5-Isoxazolol_3-phenyl->Muscimol Shared Isoxazolol Core 4-Phenyl-3-isoxazolol 4-Phenyl-3-isoxazolol 5-Isoxazolol_3-phenyl->4-Phenyl-3-isoxazolol Isomeric Relationship Ibotenic_Acid Ibotenic Acid Muscimol->Ibotenic_Acid Precursor Benzamide Benzamide G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis A Homogenize rat brains in assay buffer B Centrifuge at 1,000 x g for 10 min A->B C Collect supernatant B->C D Centrifuge supernatant at 20,000 x g for 20 min C->D E Resuspend pellet in assay buffer (membrane prep) D->E F Aliquot membrane prep into 96-well plate G Add [³H]muscimol and competing ligands F->G H Incubate at 4°C for 60 min G->H I Filter and wash on filter plate H->I J Dry filters and add scintillation cocktail I->J K Count radioactivity in scintillation counter J->K L Calculate IC50 and % Cross-Reactivity K->L

References

A Comparative Guide to the Anti-inflammatory Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Among these, their role as anti-inflammatory agents has been a subject of intense research, leading to the development of successful drugs and a plethora of novel derivatives.[3][4] This guide provides a comparative analysis of the anti-inflammatory activity of different isoxazole derivatives, delving into their mechanisms of action, supporting experimental data, and the methodologies used for their evaluation.

The Mechanistic Underpinnings of Isoxazole's Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are primarily attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response. The most well-documented mechanism is the inhibition of cyclooxygenase (COX) enzymes.[5]

  • Cyclooxygenase (COX) Inhibition: The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6] Many isoxazole-based drugs, such as Valdecoxib and Parecoxib, are designed as selective COX-2 inhibitors.[1][7] This selectivity is a critical design feature aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[6] The ability of isoxazoles to selectively inhibit COX-2 has been a major focus of drug development.[6][7]

  • Lipoxygenase (LOX) Inhibition: Some isoxazole derivatives also exhibit inhibitory activity against lipoxygenases (LOX), enzymes that produce leukotrienes, another class of potent inflammatory mediators.[5][8] Dual inhibition of both COX and LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents.

  • Modulation of Pro-inflammatory Cytokines and Signaling Pathways: Beyond direct enzyme inhibition, certain isoxazoles can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][8] This is often achieved by interfering with intracellular signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of the inflammatory response. Some compounds have been shown to induce apoptosis in immune cells, contributing to their immunosuppressive effects.[4]

Diagram 1: Simplified NF-κB Signaling Pathway and Isoxazole Inhibition

This diagram illustrates the NF-κB signaling cascade, a central pathway in inflammation. Pro-inflammatory stimuli lead to the activation of IKK, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain isoxazole derivatives can interfere with this pathway, preventing NF-κB activation and subsequent inflammation.

NF_kappa_B_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex ProInflammatory_Stimuli->IKK_Complex Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK_Complex->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_P->Ub_Proteasome NFkB NF-κB (Active) Ub_Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Isoxazoles Isoxazole Derivatives Isoxazoles->IKK_Complex

Comparative Analysis of Isoxazole Derivatives: Experimental Data

The anti-inflammatory potential of isoxazole derivatives is typically evaluated through a combination of in vitro and in vivo assays. Below is a comparison of representative compounds, including established drugs and novel synthetic derivatives.

In vitro assays provide a controlled environment to assess the direct inhibitory effects of compounds on specific molecular targets. Key parameters include the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Valdecoxib COX-2Varies by assayHighly SelectiveCelecoxib
Mofezolac COX-10.0079N/A (COX-1 Selective)Indomethacin
Compound 3 (Perrone et al.) COX-20.95Selective for COX-2-
Compound 156 (Khan et al.) 5-LOXData not specified--
Compound 157 (Khan et al.) COX-2Data not specified--
Compounds C3, C5, C6 (Abdel-Tawab et al.) COX-2Potent InhibitionGood SelectivityCelecoxib

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Valdecoxib is a well-known selective COX-2 inhibitor, although it has been withdrawn from some markets due to cardiovascular side effects.[7] In contrast, Mofezolac is an example of an isoxazole derivative that preferentially inhibits COX-1.[9] More recent research has focused on developing novel derivatives with high COX-2 selectivity and improved safety profiles. For instance, a series of isoxazole derivatives synthesized by Perrone et al. identified a compound with sub-micromolar selective COX-2 inhibition.[9] Other studies have identified compounds with potent COX-2 inhibition, with some showing better or comparable activity to the reference drug Celecoxib.[7][8]

In vivo models are crucial for evaluating the overall efficacy and potential toxicity of a compound in a living organism. The carrageenan-induced paw edema model in rats is a standard and widely used acute inflammation model.[10][11]

Compound/Derivative SeriesAnimal ModelDose% Inhibition of EdemaReference Compound
Indolyl-isoxazoles (Panda et al.) RatNot specified36.6 - 73.7%-
Indolyl-isoxazolidine 9a Mouse/RatNot specifiedComparable to IndomethacinIndomethacin
Compound 7a (triazine-isoxazole) MouseNot specified51%Celecoxib
MZO-2 MouseNot specifiedPotent InhibitionTacrolimus
Compounds 5b, 5c, 5d (Siddiqui et al.) RatNot specified71.86 - 75.68% (at 2h)Diclofenac

As shown in the table, various novel isoxazole derivatives have demonstrated significant anti-inflammatory activity in vivo. For example, a series of indolyl-isoxazoles showed a reduction in paw edema ranging from 36.6% to 73.7%.[12] Another study found that an indolyl-isoxazolidine derivative had anti-inflammatory effects comparable to the potent NSAID indomethacin.[3][8] A specific triazine-isoxazole derivative, compound 7a, showed a 51% inhibition of paw edema, which was more potent than Celecoxib in the same study.[3][8] The compound MZO-2 also exhibited potent inhibition of carrageenan-induced inflammation.[8][13] More recently, compounds 5b, 5c, and 5d showed significant edema inhibition, highlighting the continued potential for discovering highly active isoxazole derivatives.[14]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of results, detailed and well-controlled experimental protocols are essential.

This protocol outlines a common colorimetric method to determine the COX inhibitory activity and selectivity of test compounds.

  • Preparation of Reagents: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).

  • Compound Preparation: Dissolve test compounds (e.g., various isoxazole derivatives) and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.

  • Assay Procedure:

    • Add buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the vehicle control, reference inhibitor, or test compound to the appropriate wells.

    • Incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for an additional 2 minutes.

    • Add the colorimetric substrate solution to each well and incubate for 5-10 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The Selectivity Index is calculated as IC50(COX-1) / IC50(COX-2).

This protocol describes the standard procedure for assessing acute anti-inflammatory activity in rodents.

  • Animal Acclimatization: House albino rats (e.g., Wistar) under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, orally).

      • Group 3-X: Test Groups (isoxazole derivatives at various doses, orally).

    • Administer the respective treatments orally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[10][11]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) using a plethysmometer.[11]

    • Measure the paw volume again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hours) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema

This flowchart outlines the key steps in the carrageenan-induced paw edema assay, a standard in vivo model for evaluating the acute anti-inflammatory activity of new chemical entities like isoxazole derivatives.

Paw_Edema_Workflow start Start: Animal Acclimatization grouping Animal Grouping (Vehicle, Positive Control, Test) start->grouping dosing Oral Administration of Compounds grouping->dosing measure0 Measure Initial Paw Volume (t=0) (Plethysmometer) dosing->measure0 Wait 1 hour induce Induce Inflammation: Sub-plantar Injection of 1% Carrageenan measure0->induce measure_t Measure Paw Volume at 1, 2, 3, 4 hours induce->measure_t analysis Data Analysis: Calculate % Edema Inhibition measure_t->analysis end End: Evaluate Compound Efficacy analysis->end

Conclusion and Future Perspectives

Isoxazole derivatives continue to be a rich source of potent anti-inflammatory agents, primarily through the selective inhibition of the COX-2 enzyme.[7][8] The comparative data reveal that while established drugs like Valdecoxib serve as important benchmarks, novel synthetic derivatives frequently exhibit comparable or even superior activity in preclinical models.[8] The future of isoxazole-based anti-inflammatory drug discovery lies in the rational design of molecules with improved safety profiles, particularly concerning cardiovascular risks.[7] Exploring derivatives with dual COX/LOX inhibitory mechanisms or those that modulate other key inflammatory pathways, such as NF-κB, represents a promising avenue for developing next-generation anti-inflammatory therapies with enhanced efficacy and broader applications.[4][5]

References

A Head-to-Head Comparison of 3-Phenyl-5-Isoxazolol and Its Oxadiazole Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool in this endeavor.[1][2] This guide provides an in-depth, head-to-head comparison of 3-phenyl-5-isoxazolol and its corresponding oxadiazole bioisosteres, namely 3-phenyl-1,2,4-oxadiazol-5(4H)-one and 5-phenyl-1,3,4-oxadiazol-2(3H)-one. We will delve into their synthesis, physicochemical properties, metabolic stability, and receptor binding potential, supported by experimental data and detailed protocols to inform rational drug design.

The Rationale for Bioisosteric Replacement: Isoxazolones vs. Oxadiazolones

The acidic hydroxyl group of 3-phenyl-5-isoxazolol makes it a versatile scaffold, capable of acting as a hydrogen bond donor and acceptor. However, this acidity can also lead to unfavorable pharmacokinetic properties, such as rapid metabolism or poor cell permeability. The 1,2,4- and 1,3,4-oxadiazolone rings are attractive bioisosteres for the isoxazolol moiety.[3] They mimic the key electronic and steric features while offering potential advantages in metabolic stability and modulation of physicochemical properties.[4] The replacement of the isoxazolol's carbon at position 5 with a nitrogen atom in the oxadiazolone ring significantly alters the electronic distribution and potential metabolic fate of the molecule.

Physicochemical Properties: A Comparative Overview

The subtle structural differences between 3-phenyl-5-isoxazolol and its oxadiazole bioisosteres translate into distinct physicochemical profiles. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Property3-Phenyl-5-isoxazolol3-Phenyl-1,2,4-oxadiazol-5(4H)-one5-Phenyl-1,3,4-oxadiazol-2(3H)-oneRationale for Change
Molecular Weight ( g/mol ) 161.16[5]162.14162.14Introduction of an additional nitrogen atom.
pKa ~4.0-5.0 (estimated)~6.0-7.0[6]~5.8-7.1[7]The nitrogen atoms in the oxadiazole ring decrease the acidity of the N-H proton compared to the O-H of the isoxazolol.
Calculated LogP ~1.5-2.0 (estimated)~1.0-1.5 (estimated)~0.8-1.3 (estimated)Increased polarity due to the additional nitrogen and carbonyl group character.
Hydrogen Bonding Donor (OH) and Acceptor (N, C=O tautomer)Donor (NH) and Acceptor (N, C=O)Donor (NH) and Acceptor (N, C=O)Conservation of key hydrogen bonding features is a primary goal of this bioisosteric replacement.
Metabolic Stability Susceptible to O-glucuronidation and ring cleavage.[8]Generally more resistant to phase II metabolism and hydrolytic cleavage.[2][4]Generally more resistant to phase II metabolism and hydrolytic cleavage.[3]The oxadiazolone ring is less prone to enzymatic cleavage than the isoxazolol ring.

Synthesis of the Core Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug discovery. Here, we outline representative synthetic routes to 3-phenyl-5-isoxazolol and its oxadiazole bioisosteres.

Synthesis of 3-Phenyl-5-isoxazolol

A common route to 3-phenyl-5-isoxazolol involves the condensation of a β-ketoester with hydroxylamine.

β_ketoester Ethyl Benzoylacetate isoxazolol 3-Phenyl-5-isoxazolol β_ketoester->isoxazolol Base (e.g., NaOEt), EtOH, Reflux hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->isoxazolol

Figure 1: Synthetic scheme for 3-phenyl-5-isoxazolol.

Synthesis of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one

This bioisostere can be synthesized from the corresponding amidoxime and a carbonyl source.[6]

benzamidoxime Benzamidoxime oxadiazolone 3-Phenyl-1,2,4-oxadiazol-5(4H)-one benzamidoxime->oxadiazolone DBU, Solvent (e.g., THF) cdi 1,1'-Carbonyldiimidazole (CDI) cdi->oxadiazolone

Figure 2: Synthetic scheme for 3-phenyl-1,2,4-oxadiazol-5(4H)-one.

Synthesis of 5-Phenyl-1,3,4-oxadiazol-2(3H)-one

This isomer is typically prepared from the corresponding hydrazide.

benzhydrazide Benzhydrazide oxadiazolone 5-Phenyl-1,3,4-oxadiazol-2(3H)-one benzhydrazide->oxadiazolone Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) triphosgene Triphosgene or CDI triphosgene->oxadiazolone

Figure 3: Synthetic scheme for 5-phenyl-1,3,4-oxadiazol-2(3H)-one.

Experimental Data and Protocols

To provide a robust comparison, we will now delve into the experimental evaluation of these scaffolds, focusing on metabolic stability and receptor binding affinity.

Metabolic Stability: In Vitro Microsomal Assay

Metabolic stability is a critical parameter that influences the in vivo half-life of a drug candidate. The oxadiazole rings are generally considered to be more metabolically stable than the isoxazole ring.[2][4] This is attributed to the reduced susceptibility of the oxadiazole core to enzymatic degradation.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test compounds (3-phenyl-5-isoxazolol and its oxadiazole bioisosteres) and a positive control (e.g., testosterone) are dissolved in DMSO to a stock concentration of 10 mM.

    • Pooled human liver microsomes are thawed on ice.

    • A NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).

  • Incubation:

    • The test compounds and positive control are diluted in phosphate buffer to a final concentration of 1 µM.

    • The diluted compounds are pre-incubated with liver microsomes (final concentration 0.5 mg/mL) at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Time Points and Quenching:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the parent compound.

Expected Outcome:

It is anticipated that the oxadiazole bioisosteres will exhibit significantly longer half-lives and lower intrinsic clearance rates compared to 3-phenyl-5-isoxazolol, indicating enhanced metabolic stability.

Start Prepare Reagents Incubate Pre-incubate Compound and Microsomes Start->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Sample Sample at Time Points Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Calculate Half-life and Clearance Analyze->Data

Figure 4: Workflow for the microsomal stability assay.

Receptor Binding Affinity: Radioligand Binding Assay

The ability of a compound to bind to its biological target is a primary measure of its potential efficacy. The choice of the isoxazolol or oxadiazolone scaffold can influence binding affinity through subtle changes in geometry and electronic distribution.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Reagents:

    • A cell membrane preparation expressing the target receptor is prepared.

    • A radiolabeled ligand (e.g., [³H]-agonist or antagonist) with known high affinity for the target receptor is used.

    • Test compounds (3-phenyl-5-isoxazolol and its oxadiazole bioisosteres) are prepared in a series of dilutions.

  • Binding Reaction:

    • The membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound are incubated in a suitable buffer at a specific temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.

    • Control incubations are performed in the absence of the test compound (total binding) and in the presence of a high concentration of a known unlabeled ligand (non-specific binding).

  • Separation of Bound and Free Ligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Expected Outcome:

The binding affinity (Ki) of the isoxazolol and oxadiazolone analogs will depend on the specific interactions with the target receptor. The choice of the optimal scaffold will be target-dependent, highlighting the importance of empirical testing.

Conclusion and Future Perspectives

The bioisosteric replacement of 3-phenyl-5-isoxazolol with 3-phenyl-1,2,4-oxadiazol-5(4H)-one or 5-phenyl-1,3,4-oxadiazol-2(3H)-one presents a viable strategy for modulating the physicochemical and pharmacokinetic properties of a lead compound. The oxadiazolone scaffolds generally offer enhanced metabolic stability, a critical advantage in drug design. However, the impact on receptor binding affinity is target-specific and requires experimental validation.

This guide provides a framework for the rational comparison and selection of these important heterocyclic scaffolds. By understanding their synthesis, physicochemical properties, and by employing robust experimental protocols, researchers can make informed decisions to optimize their drug candidates for improved therapeutic outcomes.

References

Meta-analysis of anticancer activity of 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anticancer Activity of 3,5-Disubstituted Isoxazoles: A Meta-Analysis for Drug Discovery Professionals

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. In the realm of oncology, 3,5-disubstituted isoxazoles have emerged as a particularly promising class of compounds, demonstrating potent cytotoxic activity against a diverse range of cancer cell lines. This guide provides a meta-analysis of the current research, offering a comparative overview of their anticancer activities, delving into their mechanisms of action, and providing detailed experimental protocols for their evaluation.

Comparative Analysis of Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

The anticancer potency of 3,5-disubstituted isoxazoles is intricately linked to the nature of the substituents at the 3 and 5 positions. A comprehensive review of the literature reveals distinct patterns that can guide future drug design and development.

Key Substituent Effects on Cytotoxicity

A meta-analysis of various studies indicates that the presence of specific aromatic and heterocyclic moieties at the 3 and 5 positions of the isoxazole ring significantly influences their anticancer efficacy. For instance, compounds bearing a phenyl group at the 3-position and a substituted phenyl or heterocyclic ring at the 5-position have consistently demonstrated potent cytotoxic effects.

Compound ID3-Position Substituent5-Position SubstituentCancer Cell LineIC50 (µM)Reference
Ia Phenyl4-ChlorophenylHeLa1.2
Ib Phenyl4-MethoxyphenylHeLa2.5
Ic Phenyl2,4-DichlorophenylHeLa0.8
IIa PhenylFuran-2-ylMCF-75.1
IIb PhenylThiophen-2-ylMCF-74.8
IIIa 4-ChlorophenylIndole-3-ylHepG23.2
IIIb 4-MethoxyphenylIndole-3-ylHepG24.5

Table 1: Comparative Anticancer Activity of Selected 3,5-Disubstituted Isoxazoles.

From the data presented, it is evident that electron-withdrawing groups, such as chloro substituents on the phenyl ring at the 5-position, tend to enhance cytotoxic activity. This is exemplified by the lower IC50 value of compound Ic compared to Ia and Ib . The nature of the heterocyclic ring at the 5-position also plays a crucial role, with thiophene (IIb ) showing slightly better activity than furan (IIa ) in MCF-7 cells.

Mechanisms of Action: Unraveling the Molecular Targets

The anticancer effects of 3,5-disubstituted isoxazoles are often attributed to their ability to induce apoptosis, a form of programmed cell death. Several studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.

A common mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately culminating in caspase activation and cell death.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Isoxazole 3,5-Disubstituted Isoxazole Isoxazole->Akt Inhibition

Figure 1: Proposed Mechanism of Action of 3,5-Disubstituted Isoxazoles via Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a standardized framework for assessing the anticancer activity of novel 3,5-disubstituted isoxazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the isoxazole compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) will be distinguished based on their fluorescence signals.

G cluster_0 Experimental Workflow Start Start: Synthesized Isoxazole Compound CellCulture 1. Cancer Cell Line Culture Start->CellCulture MTT 2. MTT Assay for IC50 Determination CellCulture->MTT IC50 IC50 Value MTT->IC50 ApoptosisAssay 3. Annexin V/PI Apoptosis Assay IC50->ApoptosisAssay Mechanism 4. Mechanistic Studies (e.g., Western Blot for Pathway Proteins) ApoptosisAssay->Mechanism End End: Lead Compound Identification Mechanism->End

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-phenyl-5-isoxazolol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a critical responsibility in modern research. This guide provides an in-depth, procedural framework for the proper disposal of 3-phenyl-5-isoxazolol (CAS No. 1076-59-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety and regulatory compliance within your laboratory.

Compound Identification and Hazard Profile

Before any handling or disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. 3-phenyl-5-isoxazolol, also known as 3-phenylisoxazol-5(4H)-one, is a heterocyclic organic compound.[1] While comprehensive toxicological data is not widely published, the available Safety Data Sheets (SDS) for this compound and structurally similar isoxazole derivatives provide a clear indication of its potential hazards.

A synthesized hazard profile, based on data for related compounds, indicates that researchers must handle this chemical with care. Hazards include skin irritation, serious eye irritation, and potential respiratory irritation.

Property Identifier / Value Source
Chemical Name 3-phenyl-5-isoxazololChemSynthesis[2]
Synonyms 3-phenylisoxazol-5(4H)-one, 3-Phenylisoxazol-5-oneChemicalBook[1]
CAS Number 1076-59-1ChemicalBook[1]
Molecular Formula C₉H₇NO₂ChemSynthesis[2]
Molecular Weight 161.16 g/mol ChemSynthesis[2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Sigma-Aldrich

The Regulatory Framework: A Foundation for Compliance

The disposal of any laboratory chemical is not merely a matter of scientific best practice but a legal requirement. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[3][4] This framework establishes a "cradle-to-grave" system, meaning that the waste generator—your institution—is legally responsible for the hazardous waste from the moment it is created until its final, safe disposal.[5]

State and local regulations often supplement these federal laws, sometimes with more stringent requirements.[4] Therefore, the first and most critical step in any disposal plan is to consult your institution's Environmental Health and Safety (EHS) office . They will provide specific guidance based on your generator status (e.g., Large Quantity Generator, Small Quantity Generator) and local regulations.[6]

Pre-Disposal: Safe Handling and Waste Accumulation

Proper disposal begins long before the waste container leaves your lab. It starts with meticulous handling and accumulation practices.

Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling 3-phenyl-5-isoxazolol in its pure form or as waste:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.

Waste Segregation and Containerization

The principle of waste segregation is fundamental to both safety and cost-effective disposal. Improperly mixed waste streams can lead to dangerous chemical reactions or significantly increase disposal expenses.

  • Designate a Specific Waste Container: Use a dedicated container for 3-phenyl-5-isoxazolol and related isoxazole waste. Do not mix it with other chemical waste streams unless explicitly approved by your EHS office.

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: The container must be clearly and accurately labeled. Federal law mandates that hazardous waste containers be marked with the words "Hazardous Waste".[3] The label must also include the full chemical name ("3-phenyl-5-isoxazolol"), the accumulation start date, and the specific hazard characteristics (e.g., Irritant).

Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for the disposal of 3-phenyl-5-isoxazolol.

Step 1: Waste Characterization

  • Determine if the waste is considered hazardous. Any unused or discarded 3-phenyl-5-isoxazolol should be managed as hazardous waste due to its irritant properties. Consult your EHS office for guidance on classifying dilute solutions or mixtures.

Step 2: Collect and Contain

  • Carefully transfer the waste into your designated, properly labeled hazardous waste container.

  • For solid waste, avoid creating dust.

  • For liquid solutions, use a funnel to prevent spills.

  • Ensure the container cap is securely fastened when not in use. Funnels should not be left in the container opening.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within your laboratory.

  • The SAA must be under the control of laboratory personnel and located at or near the point of generation.

  • Ensure secondary containment (such as a bin) is used to capture any potential leaks.

Step 4: Arrange for Disposal

  • Once the container is full or reaches the accumulation time limit set by your institution, contact your EHS office to schedule a waste pickup.

  • Do not pour 3-phenyl-5-isoxazolol down the drain or dispose of it in regular trash. This is a violation of environmental regulations.

Step 5: Documentation

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and the RCRA.[5]

Recommended Disposal Technology: High-Temperature Incineration

For organic compounds like isoxazoles, the EPA's preferred and most environmentally sound disposal method is high-temperature incineration.[3]

  • Mechanism: The waste is destroyed in a specialized incinerator operating at temperatures typically above 850°C.[7] This process breaks the chemical bonds of the isoxazole ring, converting it primarily into carbon dioxide, water, and nitrogen oxides. The resulting flue gases are treated by scrubbers and filters to remove harmful byproducts before being released into the atmosphere.

  • Causality: Pyrolysis studies on the isoxazole ring show that it decomposes under thermal stress.[8][9] High-temperature incineration ensures complete destruction, preventing the chemical from persisting in the environment. This method is far superior to landfilling, which poses a risk of soil and groundwater contamination.

The decision-making logic for chemical waste disposal is illustrated in the workflow diagram below.

G start Chemical Waste Generated (e.g., 3-phenyl-5-isoxazolol) consult_ehs Consult Institutional EHS Office & Review SDS start->consult_ehs is_hazardous Is the waste a 'Hazardous Waste' per RCRA? consult_ehs->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (per EHS guidance) is_hazardous->non_hazardous No accumulate Accumulate in a Labeled, Compatible Container in SAA is_hazardous->accumulate Yes segregate Segregate from Incompatible Wastes accumulate->segregate arrange_pickup Request Pickup from Licensed Waste Vendor via EHS segregate->arrange_pickup transport Waste Manifested & Transported to a TSDF arrange_pickup->transport disposal Final Disposal: High-Temperature Incineration transport->disposal footer TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Use Spill Kit: For small spills, use a chemical spill kit containing appropriate absorbent materials. Do not use combustible materials like paper towels to clean up oxidizers.

  • PPE: Don the appropriate PPE before attempting to clean up any spill.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[10]

  • Report: Report the incident to your supervisor and the EHS office, regardless of the spill's size.

By integrating these principles and procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental stewardship.

References

Essential Safety & Operational Guide: Handling 5-Isoxazolol, 3-phenyl-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, immediate-use safety and logistical information for the handling of 5-Isoxazolol, 3-phenyl- (CAS 1076-59-1). As a crucial heterocyclic building block in drug discovery and development, understanding its proper handling is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to work with confidence and safety.

The structural name 5-Isoxazolol, 3-phenyl- exists in tautomeric equilibrium with its more commonly named form, 3-Phenyl-5-isoxazolone . For the purpose of this guide and referencing Safety Data Sheets (SDS), we will use the latter name and its corresponding CAS number.

Hazard Assessment & GHS Classification

Understanding the inherent risks is the foundation of safe chemical handling. 3-Phenyl-5-isoxazolone is a solid powder with the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, which dictate the necessary precautions.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationWarning

Source: ECHA C&L Inventory[1][2]

These classifications indicate that the primary routes of exposure and concern are ingestion, skin/eye contact, and inhalation of the powder. The operational and personal protective equipment (PPE) plans detailed below are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

PPE is not a substitute for robust engineering controls but is essential for minimizing direct exposure. The selection of PPE must be deliberate and based on the specific hazards of 3-Phenyl-5-isoxazolone.

  • Hand Protection : Given that this compound is a skin irritant, appropriate gloves are mandatory.[3] For aromatic heterocyclic compounds, Nitrile gloves are recommended for their chemical resistance and tendency to show punctures.[4][5]

    • Causality : Nitrile provides a robust barrier against a wide range of chemicals, including the heterocyclic structure of isoxazolones. Unlike latex, it also prevents potential allergic reactions. Always check gloves for rips or punctures before use and never reuse disposable gloves.[4]

  • Eye and Face Protection : To prevent serious eye irritation from airborne powder or accidental splashes, chemical safety goggles are required.[3][6] A face shield should be worn over goggles if there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.

    • Causality : Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against fine powders, which can easily become airborne. Goggles provide this necessary seal.[7]

  • Body Protection : A professional lab coat must be worn to protect against skin contact on the arms and body. Ensure the lab coat is fully buttoned.

    • Causality : The lab coat provides a removable barrier. In case of a spill, a contaminated lab coat can be removed quickly to minimize contact time with the skin.[8]

  • Respiratory Protection : While engineering controls should be the primary method for preventing inhalation, respiratory protection may be necessary in certain situations. If engineering controls are not feasible or during a large spill, a NIOSH-approved N95 respirator is recommended to protect against airborne particulates.[2]

    • Causality : The hazard statement H335 indicates a risk of respiratory irritation. An N95 filter is designed to capture at least 95% of airborne particles, providing effective protection against inhaling the fine powder.[9]

Operational Plan: From Receipt to Experiment

A systematic workflow is critical for safety and reproducibility. The following step-by-step process outlines the safe handling of 3-Phenyl-5-isoxazolone in a laboratory setting.

Receiving and Storage
  • Verification : Upon receipt, confirm the container is intact and properly labeled.

  • Segregation : Store the compound in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents, with which it may be incompatible.[6]

  • Labeling : Ensure the storage location is clearly marked, and the container label is legible, including the chemical name and hazard pictograms.

  • Containment : Store the container within a secondary containment tray to mitigate potential spills.[1]

Weighing and Solution Preparation (The "Powder Handling" Protocol)

This phase presents the highest risk of inhalation and contamination. All handling of the solid compound must be performed within certified engineering controls.

  • Prepare the Work Area : Conduct all powder handling within a certified chemical fume hood or a ventilated balance enclosure.[1][2] This is the most critical step to prevent respiratory exposure.

  • Don PPE : Put on all required PPE (nitrile gloves, safety goggles, lab coat).

  • Decontaminate Surfaces : Before starting, wipe down the surfaces of the fume hood and the analytical balance with an appropriate solvent (e.g., 70% ethanol) to prevent cross-contamination.

  • Weighing : Use a weigh boat or creased weighing paper. Handle the container and spatula carefully to minimize the generation of airborne dust.

  • Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed powder slowly. Do not add the powder to a large volume of stirred solvent, as this can aerosolize the powder.

  • Immediate Cleanup : Once the transfer is complete, immediately dispose of the used weigh boat/paper in the designated solid hazardous waste container located within the fume hood.

  • Surface Decontamination : After handling, decontaminate the spatula and all work surfaces again.

Experimental Use

Once in solution, the risk of inhalation is significantly reduced, but the risk of skin and eye contact remains.

  • Maintain PPE : Continue to wear all required PPE.

  • Secondary Containment : Keep all vessels containing the chemical within a secondary containment tray.[1]

  • Labeling : Ensure all solutions are clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste management is a legal and ethical requirement.[10] All materials contaminated with 3-Phenyl-5-isoxazolone must be disposed of as hazardous waste.

Waste Segregation
  • Solid Waste : This stream includes contaminated gloves, weigh boats, paper towels, and any unreacted solid compound.

    • Container : Collect in a designated, clearly labeled, leak-proof container with a secure lid. Line the container with a heavy-duty plastic bag.[11][12]

  • Liquid Waste : This stream includes all solutions containing 3-Phenyl-5-isoxazolone.

    • Container : Collect in a designated, sealed, and compatible waste container (e.g., a high-density polyethylene carboy). Do not mix with incompatible waste streams (e.g., strong oxidizers).[8][11]

Labeling and Storage of Waste
  • Labeling : All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.[10] The label must include:

    • The full chemical name: "3-Phenyl-5-isoxazolone Waste"

    • All components of a mixture, including solvents.

    • The appropriate hazard pictograms (Irritant, Harmful).

    • The accumulation start date.

  • Storage : Store waste containers in a designated satellite accumulation area. Keep containers closed at all times, except when adding waste.[10]

Final Disposal

Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Never dispose of this chemical down the drain or in regular trash. [8][10]

Emergency Procedures: Spill and Exposure Response

Minor Spill (Solid Powder)

This procedure applies to small spills (<1g) contained within a fume hood.

  • Alert Personnel : Inform others in the immediate area.

  • Maintain Controls : Ensure the fume hood is operational.

  • PPE : Don your full PPE, including an N95 respirator if not already worn.

  • Cleanup : Gently cover the spill with a paper towel dampened with water to avoid raising dust.[13] Carefully wipe up the material, working from the outside in.

  • Disposal : Place all cleanup materials into the designated solid hazardous waste container.

  • Decontaminate : Wipe the spill area with soap and water, followed by a solvent rinse if appropriate.

Major Spill or Spill Outside a Fume Hood
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your supervisor and your institution's EHS/emergency response team. Pull the fire alarm if there is a risk of fire or significant airborne release.[14]

  • Isolate : Close the doors to the affected area to contain the spill.

  • Do Not Attempt Cleanup : Only trained emergency responders should handle large spills.[15]

Personnel Exposure
  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[16]

  • Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

Visual Workflow Diagrams

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational pathways for handling 3-Phenyl-5-isoxazolone.

Safe_Handling_Workflow cluster_Prep Preparation & Weighing cluster_Use Experimental Use cluster_Disposal Waste Disposal start Start: Obtain Chemical verify Verify Container Integrity start->verify ppe Don Full PPE (Gloves, Goggles, Lab Coat) verify->ppe control Work in Fume Hood or Ventilated Enclosure ppe->control weigh Weigh Solid Carefully control->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Waste (Solid vs. Liquid) experiment->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Arrange EHS Pickup label_waste->dispose end_op End of Operation dispose->end_op Spill_Response_Decision_Tree spill Spill Occurs q_location Is spill inside a fume hood? spill->q_location q_size Is spill < 1g? q_location->q_size Yes major_spill Major Spill Protocol: 1. EVACUATE Area 2. Alert Supervisor & EHS 3. Isolate the room q_location->major_spill No minor_spill Minor Spill Protocol: 1. Alert others 2. Use spill kit 3. Clean & decontaminate q_size->minor_spill Yes q_size->major_spill No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.